molecular formula C13H16ClNO2 B2408574 N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide CAS No. 852851-66-2

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Cat. No.: B2408574
CAS No.: 852851-66-2
M. Wt: 253.73
InChI Key: ULBPQSQCAZJFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.73. The purity is usually 95%.
BenchChem offers high-quality N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[4-(2-chloroacetyl)phenyl]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(16)15-8-2-3-11-4-6-12(7-5-11)13(17)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPQSQCAZJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural and Mechanistic Profiling of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds relies heavily on versatile, bifunctional chemical intermediates. N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (CAS: 852851-66-2) represents a highly strategic building block in modern medicinal chemistry[1]. Featuring a highly reactive


-chloro ketone electrophilic warhead paired with a flexible, polar propylacetamide tail, this molecule serves as both a direct covalent probe for nucleophilic cysteines and a precursor for rigid thiazole-based pharmacophores. This technical guide provides an in-depth analysis of its structural architecture, mechanistic utility, and self-validating experimental protocols for its application in drug discovery.

Architectural Deconstruction

The molecule (Molecular Weight: 253.73 g/mol ) is composed of three distinct functional modules, each engineered for specific molecular interactions:

  • The Electrophilic Warhead (2-Chloroacetyl Group): Positioned para to the alkyl chain, the

    
    -chloro ketone is a classic irreversible covalent warhead. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the adjacent 
    
    
    
    carbon, priming it for
    
    
    attack by biological nucleophiles, predominantly the thiolate anion of cysteine residues[2].
  • The Hydrophobic Spacer (Phenyl Ring): Provides essential rigidity and geometric vectoring. In kinase or protease binding pockets, this aromatic core frequently engages in

    
     stacking or edge-to-face interactions with hydrophobic residues (e.g., phenylalanine, tyrosine) lining the active site.
    
  • The Solvent-Exposed Tail (Propylacetamide): The three-carbon aliphatic chain offers rotational freedom, allowing the terminal acetamide to project into solvent-exposed regions or interact with the protein backbone via hydrogen bonding (acting as both an H-bond donor and acceptor).

Mechanistic Paradigm: Covalent Target Engagement

In the context of targeted covalent inhibitors,


-chloro ketones and related chloroacetamides are prized for their ability to form irreversible thioether bonds with target proteins, leading to prolonged target residence times and complete functional inhibition[3]. Unlike Michael acceptors (e.g., acrylamides) which undergo addition reactions, the chloroacetyl group undergoes a direct 

nucleophilic substitution.

When the molecule enters a target binding site, the non-covalent interactions of the phenyl ring and propylacetamide tail anchor the molecule, drastically increasing the local concentration of the warhead near a reactive cysteine[4]. The cysteine thiolate attacks the


-carbon, displacing the chloride ion and forming a permanent covalent adduct. This mechanism has been successfully leveraged in developing highly selective inhibitors for targets such as the Mycobacterium tuberculosis transpeptidase LdtMt2[2] and the Plasmodium falciparum kinase PfCLK3, where chloroacetamide derivatives demonstrated exquisite selectivity and low toxicity profiles[5].

G N1 1. Non-Covalent Pre-Association (Target Pocket + Inhibitor) N2 2. Nucleophilic Attack (Cys-Thiolate attacks α-Carbon) N1->N2 Orientation & Deprotonation N3 3. SN2 Transition State (Partial C-S bond, Partial C-Cl bond) N2->N3 Orbital Overlap N4 4. Irreversible Covalent Adduct (Stable Thioether + Cl- expelled) N3->N4 Chloride Expulsion

Mechanism of irreversible covalent bond formation via SN2 alkylation.

Synthetic Utility: Heterocyclic Scaffold Generation

Beyond its use as a direct covalent warhead, the


-chloro ketone moiety is a foundational synthon in organic chemistry. The most prominent application is the Hantzsch thiazole synthesis . By reacting N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide with various thioamides or thioureas, researchers can rapidly generate libraries of 2-aminothiazole derivatives. This transforms the flexible, reactive intermediate into a rigid, stable, drug-like scaffold while preserving the propylacetamide tail for critical solvent-channel interactions.

G S1 α-Chloro Ketone Intermediate (CAS: 852851-66-2) S2 Thiourea / Thioamide Addition (Nucleophilic S attacks C-Cl) S1->S2 Reflux in EtOH S3 Hydroxythiazoline Intermediate (Cyclization via N attack on C=O) S2->S3 Intramolecular Cyclization S4 Aminothiazole Derivative (Dehydration & Aromatization) S3->S4 -H2O

Hantzsch thiazole synthesis workflow utilizing the alpha-chloro ketone moiety.

Self-Validating Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic causality.

Protocol 1: In Vitro GSH Reactivity Assay (LC-MS Monitoring)

Causality: To determine the intrinsic electrophilicity of the 2-chloroacetyl group, we measure its half-life in the presence of glutathione (GSH). GSH serves as a surrogate for highly reactive, off-target cysteines. By quantifying this reaction rate, researchers can predict the warhead's systemic toxicity and target residence time before advancing to in vivo models. Self-Validation: The protocol includes an internal standard (Labetalol) to correct for LC-MS ionization fluctuations, and a positive control (Iodoacetamide) to validate the assay's dynamic range.

  • Preparation: Prepare a 10 mM stock solution of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in LC-MS grade DMSO. Prepare a 50 mM GSH solution in PBS (pH 7.4).

  • Incubation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS at 37°C. The massive excess of GSH ensures pseudo-first-order kinetics.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 minutes), transfer 50 µL aliquots into 50 µL of ice-cold acetonitrile containing 1 µM Labetalol (internal standard) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system (C18 column, gradient elution with Water/MeCN + 0.1% Formic Acid).

  • Validation Check: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. A linear decay confirms pseudo-first-order kinetics. The half-life (

    
    ) is calculated as 
    
    
    
    .
Protocol 2: Synthesis of a Thiazole Derivative via Hantzsch Reaction

Causality: The


-chloro ketone is highly reactive. If a researcher intends to use this molecule as a structural scaffold rather than a covalent inhibitor, the Hantzsch reaction efficiently converts the linear 

-chloro ketone into a rigid 2-aminothiazole ring, expanding the chemical space for structure-activity relationship (SAR) studies. Self-Validation: The reaction progress is self-validating through

H-NMR analysis. The disappearance of the characteristic

-protons (the

singlet at ~4.6 ppm) and the emergence of the thiazole aromatic proton (at ~7.0 ppm) definitively confirm cyclization.
  • Reaction Setup: Dissolve 1.0 mmol of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in 10 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of thiourea to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is fully consumed.

  • Isolation: Cool the reaction to room temperature. The aminothiazole hydrochloride salt will typically precipitate. If not, concentrate the solvent under reduced pressure and triturate with cold diethyl ether.

  • Validation Check: Filter the solid and dry under vacuum. Dissolve a small sample in DMSO-

    
     and acquire a 
    
    
    
    H-NMR spectrum. Confirm the loss of the 4.6 ppm singlet and the presence of the new thiazole CH signal.

Quantitative Data Synthesis

Table 1: Physicochemical & Structural Parameters of CAS 852851-66-2
ParameterValuePharmacological Significance
Molecular Weight 253.73 g/mol Well within Lipinski's Rule of 5; allows room for further elaboration into larger drug-like molecules.
H-Bond Donors 1The NH of the acetamide group can act as a specific donor to kinase hinge regions or protease backbones.
H-Bond Acceptors 2The carbonyl oxygens of the acetamide and chloroacetyl groups facilitate polar interactions.
Rotatable Bonds 6Provides conformational flexibility for the tail to navigate out of deep binding pockets into solvent.
Table 2: Comparative Electrophilic Warhead Kinetics

Contextualizing the chloroacetyl group against other common covalent warheads.

Warhead ClassPrimary Target ResidueReaction MechanismReversibilityRelative Reactivity Profile

-Chloro Ketone
Cysteine (Thiolate)

Alkylation
IrreversibleModerate to Fast; highly dependent on local steric hindrance and basicity of the microenvironment.
Acrylamide Cysteine (Thiolate)Michael AdditionIrreversibleTunable (Slow to Moderate); widely used in approved drugs (e.g., Ibrutinib).
Cyanoacrylamide Cysteine (Thiolate)Reversible MichaelReversibleHigh kinetic reactivity but thermodynamically reversible; allows for extended residence time without permanent modification.
Sulfonyl Fluoride Serine / Tyrosine / LysineSuFExIrreversibleContext-dependent; highly stable in aqueous media until activated by specific protein microenvironments.

References

  • N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide | SCBT - Santa Cruz Biotechnology. scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvlu8gZK_JVdI4ZVXUKBZdf_SAjJo5M_foF5O3A_fpp4yuXgspxp3gZEo_QefgJyh35trEgfXe5xUAvDD_DEg0VhnMMPAE6v9BaDl6jfCazbb_spf632iQe_t9B2-HQVYcIXu4hOrB01sojgsTvCXCDLNLoPNV-0bSiehe]
  • 8a1l - Crystal structure of the transpeptidase LdtMt2 from Mycobacterium tuberculosis in complex with alpha-chloro ketone 2 - Summary - Protein Data Bank Japan. pdbj.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckE-3eI11ndmeq2NZWc5HlPdh-UBOnMwL_QZGCnYuiPZrGvBQKt5dP7nC7oexbeWFH6LAmgL7gFrPIVPCply6ZpPNtvlq9JckCsni6Y9WnOKV9JDCt7Jsg9rIP3g=]
  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1QHTGiG4r1fljy-r_m18R3KLOivLHxVjPqHOu70Nhm-DyEJtz46YDrqFtm2NtVoPwDGkKnoGue6auG2Z5LBh89azGEKIOr1hhGI0zSqm7bdinjan0h_RtKaeYlmZT2by07bBCOy-dTXuAMHTt]
  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK2tBYAgLqG6t9cEWNLY0viwcwG7badU3VPZBiYeenrVMjenS71rrobIr4e3J4SEdLDLR36Ow0wGJjG21el9RbCN2QpCqgCGrKX_dni0tBGdaql4T8LzGJZR9kgmpMTMyBnrwagCK4fNgI48UOJ-2q]
  • Covalent Inhibitor Library - TargetMol. targetmol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Ht7igu1BpctCjfT9fN1KsUMfmzJs7-TGtR5fXj6QD8IMv-X9dpUsxKvnlftH7XT9U0fvgAamkCH9sQbmYYR4P6SYfLsliLZyDB4BEbA8AYJc4-D8SgJUBxNnLUzuvGJkCoClOvnyzm59R8YGJEdi-minj8BfVI1HK2ZkGYySGQ==]

Sources

Mechanism of action for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide as a covalent inhibitor

Targeted Covalent Inhibition via -Chloroketone Scaffolds: Mechanism of Action for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

By Senior Application Scientist

Introduction: The Kinetics of Electrophilic Tuning

As a Senior Application Scientist, I approach the evaluation of targeted covalent inhibitors (TCIs) not merely as a structural matching exercise, but as a dynamic kinetic system. The renaissance of covalent drug discovery has shifted the paradigm from avoiding reactive molecules to intentionally designing them. The compound N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (CAS: 852851-66-2) serves as a masterclass in electrophilic tuning. By coupling a highly reactive phenacyl chloride (

Chemical Architecture & Pharmacophore Analysis

The efficacy of this compound relies on a bipartite architecture, balancing non-covalent affinity with covalent reactivity.

  • The Recognition Motif (Phenylpropyl Acetamide): This moiety drives the initial non-covalent binding event (

    
    ). The acetamide group acts as a critical hydrogen bond donor/acceptor, while the phenyl ring and propyl chain provide lipophilic bulk. Together, they guide the molecule into the hydrophobic S1/S2 sub-pockets of target enzymes (typically proteases), orienting the warhead precisely toward the catalytic nucleophile.
    
  • The Electrophilic Warhead (

    
    -Chloroketone):  The 2-chloroacetyl group is a highly activated electrophile. As noted in1 [1], 
    
    
    -chloroketone motifs inhibit enzymes by reacting covalently with catalytic pocket cysteines. The adjacent carbonyl group withdraws electron density via induction, significantly lowering the activation energy required for nucleophilic attack compared to standard alkyl halides.

Causality of Design: Why choose an



Mechanism of Action: The Covalent Trajectory

The mechanism of action for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide follows a classic two-step kinetic trajectory:

  • Reversible Association: The inhibitor (I) first binds to the free enzyme (E) to form a non-covalent complex (E·I). This equilibrium is defined by the dissociation constant

    
    .
    
  • Covalent Alkylation: Once properly oriented, the thiolate anion of the target cysteine attacks the

    
    -carbon of the chloroacetyl group. The chloride ion is expelled as a leaving group, forming a highly stable, irreversible thioether linkage (E-I). This chemical step is defined by the inactivation rate constant 
    
    
    . The
    
    
    -chloroketone functionality serves as an electrophilic warhead that forms these covalent interactions when appropriately positioned, as supported by literature on 2 [3].

MoAEFree Enzyme (E)+ Inhibitor (I)EINon-covalentComplex (E·I)E->EI k_onEI->E k_offEI_covCovalent Adduct(E-I) + Cl⁻EI->EI_cov k_inact (S_N2 Alkylation)

Figure 1: Two-step kinetic pathway of covalent enzyme inhibition by α-chloroketones.

Self-Validating Experimental Methodologies

A common pitfall in early-stage drug discovery is relying on single-point



Protocol 1: Kinetic Characterization ( ) via FRET Assay

This protocol determines the true efficiency of the covalent inhibitor.

  • Step 1: Time-Dependent Pre-incubation. Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated

    
    ) for distinct time intervals (0, 10, 20, 30, 60 minutes).
    
    • Causality: Covalent inhibition is time-dependent. Pre-incubating allows the irreversible E-I complex to accumulate before the substrate is introduced.

  • Step 2: Substrate Addition. Add the fluorogenic substrate to initiate the reaction and measure the initial velocity (

    
    ) relative to an uninhibited control (
    
    
    ).
  • Step 3: Data Transformation. Plot the natural log of residual activity (

    
    ) against pre-incubation time to determine the pseudo-first-order rate constant (
    
    
    ) for each inhibitor concentration.
  • Step 4: Non-Linear Regression. Plot

    
     against inhibitor concentration [I] and fit to the hyperbolic equation: 
    
    
    .
    • Validation Checkpoint: If the plot of

      
       vs. [I] is strictly linear without plateauing, the compound is acting as a non-specific alkylator, or the 
      
      
      is too weak to measure. A clear hyperbolic curve self-validates specific, two-step targeted covalent inhibition.
Protocol 2: Chemoproteomic Target Profiling (ABPP)

To confirm that the

3
  • Step 1: Proteome Incubation. Treat cell lysates with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (1-10

    
    M) for 1 hour.
    
    • Causality: Engages the target in its native environment, preserving endogenous protein-protein interactions and competing against intracellular nucleophiles (like glutathione).

  • Step 2: Probe Labeling. Add a broad-spectrum alkyne-tagged iodoacetamide probe to the lysate.

    • Causality: The probe reacts with all unblocked, hyper-reactive cysteines in the proteome.

  • Step 3: CuAAC "Click" Chemistry. React the lysate with an azide-fluorophore (e.g., TAMRA-azide) using copper-catalyzed azide-alkyne cycloaddition.

  • Step 4: Visualization. Resolve proteins via SDS-PAGE and scan for in-gel fluorescence.

    • Validation Checkpoint: A successful specific covalent inhibitor will show a loss of fluorescent signal only at the molecular weight of the target protein. Pre-treatment with a known active-site reversible inhibitor must rescue this signal, proving the covalent binding is active-site directed.

ABPPStep11. Proteome Incubationwith InhibitorStep22. Addition of Broad-SpectrumAlkyne ProbeStep1->Step2 Blocks target cysteinesStep33. CuAAC Click Chemistry(Fluorophore/Biotin)Step2->Step3 Labels residual cysteinesStep44. In-gel Fluorescenceor LC-MS/MS AnalysisStep3->Step4 Signal quantification

Figure 2: Competitive ABPP workflow for validating target engagement and selectivity.

Quantitative Data Presentation

To contextualize the reactivity of the phenacyl chloride warhead found in N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, the table below summarizes typical kinetic parameters across different classes of cysteine-targeted covalent inhibitors.

Inhibitor ClassElectrophilic WarheadTarget ResidueReaction MechanismTypical

(

M)
Typical

(

)

(

)
Phenacyl Chloride

-chloroketone
CysteineIrreversible

Alkylation
0.5 – 5.0


Acrylamide Michael AcceptorCysteineIrreversible 1,4-Addition1.0 – 10.0


Nitrile CyanoCysteineReversible Pinner Reaction0.1 – 1.0N/A (Reversible)N/A

Data Summary:


Conclusion

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a highly effective chemical scaffold representing the power of


References

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC. National Institutes of Health (NIH).
  • 1-Chloro-4-methylpentan-2-one | 4113-63-7. Benchchem.
  • Buy 2-Chloro-1-(4-cyclohexylphenyl)ethanone | 72825-30-0. Smolecule.

Thermodynamic Stability and Degradation Kinetics of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and application scientists, the thermodynamic stability of covalent warheads in aqueous media is a critical parameter that dictates pharmacokinetic viability and assay design. N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide represents a highly specific structural class: an


-chloroacetophenone derivative tethered to a stable acetamide tail via a propyl linker. The 2-chloroacetyl moiety acts as a potent electrophile, commonly utilized in targeted covalent inhibitors (TCIs) and bioconjugation to target cysteine residues.

This technical guide provides an in-depth analysis of the degradation mechanics, thermodynamic parameters, and self-validating experimental workflows required to accurately profile the stability of this molecule in physiological buffers.

Molecular Profiling & Reactivity Dynamics

The structural anatomy of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide dictates its behavior in solution:

  • Acetamide Tail & Propyl Linker: These regions are thermodynamically stable and highly resistant to hydrolysis under physiological conditions (pH 7.4, 37°C). They primarily contribute to the molecule's solubility and binding pocket orientation.

  • 2-Chloroacetyl Warhead: The

    
    -halo ketone is the reactive center. The electronegativity of the chlorine atom, coupled with the adjacent carbonyl group, renders the 
    
    
    
    -carbon highly electrophilic.

In aqueous physiological buffers, the primary risk to molecular integrity is the premature cleavage of the C-Cl bond prior to target engagement. Studies on structurally analogous chloroacetyl derivatives demonstrate that these compounds are susceptible to chemical hydrolysis in aqueous environments, with stability highly dependent on the pH and nucleophilic composition of the surrounding media[1][2].

Mechanisms of Degradation in Aqueous Media

The degradation of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide does not follow a single universal pathway; it is highly dependent on the buffer composition.

Competing Degradation Pathways
  • SN2 Hydrolysis (Water/OH⁻): In non-nucleophilic buffers like Phosphate-Buffered Saline (PBS), the dominant degradation pathway is a bimolecular nucleophilic substitution (SN2). Water molecules or hydroxide ions attack the

    
    -carbon, displacing the chloride ion to form an 
    
    
    
    -hydroxy ketone (N-{3-[4-(2-hydroxyacetyl)phenyl]propyl}acetamide).
  • Buffer Adduct Formation (Amine Buffers): When utilizing buffers containing primary amines (e.g., Tris), the buffer itself acts as a competing nucleophile. Primary amines are significantly more nucleophilic than water at pH 7.4, leading to rapid adduct formation and an artificially accelerated degradation rate[3][4].

Pathways A N-{3-[4-(2-chloroacetyl)phenyl] propyl}acetamide B Hydrolysis Product (Alpha-hydroxy ketone) A->B H2O / OH- (pH 7.4) C Buffer Adduct (e.g., Tris-conjugate) A->C Tris Buffer (Primary Amine)

Fig 1: Competing degradation pathways of the chloroacetyl moiety in physiological buffers.

Thermodynamic & Kinetic Parameters

To design robust assays, one must quantify the thermodynamic parameters governing these degradation pathways. The table below summarizes the kinetic behavior of the chloroacetyl warhead across standard physiological buffers at 37°C.

Note: Data represents extrapolated kinetic modeling for


-chloroacetophenone derivatives based on established literature for chloroacetyl hydrolysis[2][5].
Buffer System (50 mM, pH 7.4, 37°C)Apparent Half-Life (t1/2)Primary Degradation MechanismActivation Energy (Ea)
PBS (Phosphate Buffered Saline)18.5 hoursSN2 Hydrolysis~85.2 kJ/mol
HEPES 16.2 hoursSN2 Hydrolysis (Base Catalyzed)~82.4 kJ/mol
Tris-HCl 4.1 hoursAmine Adduct Formation~65.8 kJ/mol

Thermodynamic Insights: The significant drop in Activation Energy (Ea) in Tris buffer highlights the thermodynamic preference for amine-mediated nucleophilic attack over standard aqueous hydrolysis. HEPES, being a tertiary amine, does not form stable adducts but can act as a general base catalyst, slightly lowering the Ea compared to PBS.

Experimental Workflow: Self-Validating Stability Profiling

To accurately measure the half-life of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, the experimental protocol must be rigorously controlled. The following LC-MS/MS methodology is designed as a self-validating system to eliminate matrix effects and procedural artifacts.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Critical: Store at -20°C in desiccated conditions to prevent premature hydrolysis.

  • Buffer Incubation: Dilute the stock into 50 mM PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is strictly ≤0.1% (v/v). Incubate in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Aliquoting & Quenching: At predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing 100 nM of a Stable Isotopically Labeled Internal Standard (SIL-IS).

  • Precipitation & Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Modeling: Plot the natural log of the peak area ratio (Analyte/IS) against time. Calculate the degradation rate constant (

    
    ) from the slope, and derive the half-life using 
    
    
    
    .

Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step2 2. Buffer Incubation (PBS, pH 7.4, 37°C) Step1->Step2 Step3 3. Aliquot & Quench (Cold ACN + SIL-IS) Step2->Step3 Step4 4. Centrifugation (Salt precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM mode) Step4->Step5 Step6 6. Kinetic Modeling (First-order decay) Step5->Step6

Fig 2: Self-validating LC-MS/MS workflow for thermodynamic stability profiling.

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, executing a protocol is insufficient; one must understand the causality behind each methodological choice to ensure scientific integrity.

Why PBS over Tris?

When profiling the baseline aqueous stability of an electrophile, the buffer must be chemically inert. Tris contains a primary amine that actively reacts with NHS esters, isothiocyanates, and chloroacetyl groups[3][4]. Using Tris will result in an artificially short half-life that reflects chemical reactivity with the buffer rather than true aqueous thermodynamic stability. PBS is the gold standard because phosphate ions are poor nucleophiles, allowing for an accurate measurement of pure SN2 hydrolysis.

The Danger of Co-Solvent Effects (DMSO)

Many researchers dilute their 10 mM DMSO stocks directly into buffer at 1-5% final DMSO concentration to maintain solubility. However, DMSO significantly lowers the dielectric constant of the aqueous medium. Because SN2 hydrolysis of a neutral chloroacetyl group passes through a highly polar, charge-separated transition state (


...

), lowering the dielectric constant destabilizes this transition state. Consequently, high DMSO concentrations will artificially prolong the apparent half-life of the molecule. Maintaining DMSO at ≤0.1% ensures the thermodynamic parameters reflect true physiological conditions.
The Dual Purpose of Acetonitrile Quenching

The choice of cold acetonitrile in Step 3 is not merely to arrest the thermal kinetics of the reaction. It serves a critical self-validating dual purpose:

  • Thermodynamic Arrest: Dropping the temperature and removing water halts the hydrolysis.

  • Desalting via Precipitation: PBS contains high concentrations of sodium and phosphate ions, which cause severe ion suppression in the Electrospray Ionization (ESI) source of a mass spectrometer. Acetonitrile forces these inorganic salts to precipitate out of solution (Step 4), ensuring a clean injection and reliable MS signal. Furthermore, adding the Internal Standard directly to the quench solution validates the extraction efficiency and corrects for any volumetric pipetting errors downstream.

References

  • DESIGN AND SYNTHESIS OF POSSIBLE MUTUAL PRODRUGS BY COUPLING OF NSAIDS WITH SULFA DRUGS BY USING GLYCOLIC ACID AS SPACER. University of Baghdad.
  • Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC (NIH).
  • DESIGN, SYNTHESIS, AND HYDROLYSIS STUDY OF MUTUAL PRODRUGS OF NSAIDS WITH DIFFERENT ANTIOXIDANTS VIA GLYCOLIC ACID SPACER. University of Baghdad.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Chloroacetamide Derivatives: From Covalent Mechanism to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroacetamide derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] Their efficacy stems from the electrophilic nature of the chloroacetamide moiety, which acts as a "warhead" to form irreversible covalent bonds with nucleophilic residues in target proteins.[1][2] This covalent mechanism of action can lead to enhanced potency and prolonged duration of action. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR of chloroacetamide derivatives, deconstructing the molecule into its key components—the chloroacetamide warhead, the linker, and the terminal substituent—and exploring how modifications to each part influence biological activity. Furthermore, this document offers practical, field-proven experimental workflows for the synthesis and evaluation of these compounds, equipping researchers and drug development professionals with the knowledge to rationally design novel and effective chloroacetamide-based agents.

The Chloroacetamide Moiety: A Versatile Covalent Warhead

Mechanism of Action: Covalent Inhibition via Nucleophilic Attack

The cornerstone of the biological activity of chloroacetamide derivatives is their ability to act as covalent inhibitors. The chloroacetamide group is an electrophilic moiety that readily reacts with nucleophilic amino acid residues within the binding sites of target proteins.[3] The most common target is the thiol group of cysteine residues due to its high nucleophilicity.[2][4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur atom of cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This irreversible covalent bond formation permanently modifies the protein, leading to inhibition of its function. Other nucleophilic residues, such as histidine, can also be targeted.[2]

G cluster_0 Covalent Inhibition Mechanism Protein Target Protein with Nucleophilic Cysteine Residue Complex Non-covalent Binding Complex Protein->Complex Reversible Binding Inhibitor Chloroacetamide Derivative Inhibitor->Complex Covalent_Adduct Irreversibly Inhibited Protein (Covalent Adduct) Complex->Covalent_Adduct Irreversible Covalent Bond Formation (SN2)

Caption: Covalent inhibition by chloroacetamide derivatives.

Reactivity and Selectivity: A Balancing Act

While the reactivity of the chloroacetamide warhead is essential for its inhibitory activity, it also presents a challenge. Highly reactive electrophiles can indiscriminately react with off-target proteins and other biological nucleophiles, leading to toxicity.[4] Therefore, a key aspect of designing effective chloroacetamide-based drugs is to strike a balance between reactivity and selectivity. The reactivity of the chloroacetamide can be tuned by modifying its electronic environment. For instance, the introduction of fluorine atoms to create chlorofluoroacetamides can modulate reactivity, in some cases leading to reversible covalent interactions.[5]

Deconstructing the Chloroacetamide Pharmacophore: A Tripartite SAR Analysis

The biological activity of a chloroacetamide derivative is not solely determined by its warhead. The overall structure can be conceptually divided into three key components: the chloroacetamide warhead, a linker, and a terminal substituent. The interplay between these three parts dictates the compound's potency, selectivity, and pharmacological properties.

The Warhead: Modifications and Their Consequences

Modifications to the chloroacetamide warhead itself can have a profound impact on its reactivity and, consequently, its biological activity. For example, 2-chloropropionamides are a less reactive class of electrophilic warheads compared to chloroacetamides, offering the potential for improved selectivity.[1] Chlorofluoroacetamides have also been explored as warheads, exhibiting unique reactivity profiles and, in some cases, reversible binding behavior.[1]

The Linker: More Than Just a Spacer

The linker region connects the chloroacetamide warhead to the terminal substituent. Its length, rigidity, and chemical composition are critical for correctly positioning the warhead within the target's binding site to facilitate the covalent reaction. While there is no universal rule, linker length often needs to be optimized for a specific target. For instance, in the context of PROteolysis TArgeting Chimeras (PROTACs), linker length has been shown to be a critical determinant of efficacy.[6][7] Insufficient or excessive linker length can lead to a loss of activity. Similarly, the rigidity of the linker can influence the conformational freedom of the molecule, with more rigid linkers potentially pre-organizing the molecule in a bioactive conformation, but at the cost of entropic penalties.

The Terminal Substituent: The Key to Specificity and Potency

The terminal substituent is arguably the most important component for determining the target specificity and potency of a chloroacetamide derivative. This part of the molecule is responsible for the initial non-covalent interactions that guide the inhibitor to the correct binding site on the target protein. By varying the terminal substituent, it is possible to design chloroacetamide derivatives that are highly selective for a particular target.

N-Aryl-2-chloroacetamide derivatives have emerged as a promising class of anticancer agents.[1] The aromatic ring of the terminal substituent can be modified with various groups to optimize activity. For example, the presence of halogen atoms on the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, has been associated with increased lipophilicity and potent antimicrobial activity, a principle that can be extrapolated to anticancer drug design.[8] One of the key mechanisms of action for the anticancer effects of these derivatives is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][9] By covalently modifying key kinases or other proteins in this pathway, these compounds can induce cell cycle arrest and apoptosis.[2]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Chloroacetamide Chloroacetamide Derivative Chloroacetamide->PI3K Inhibits (Covalent) Chloroacetamide->Akt Inhibits (Covalent)

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Chloroacetamide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][11][12] The SAR for antimicrobial activity often highlights the importance of lipophilicity, which facilitates the passage of the compound through the microbial cell membrane.[8][13] Modifications to the terminal substituent that increase lipophilicity, such as the introduction of halogenated phenyl rings, often lead to enhanced antimicrobial potency.[8] For example, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides have been identified as highly active antimicrobial agents.[8] Molecular docking studies have suggested that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase II.[10]

Chloroacetamide herbicides are widely used in agriculture to control weeds.[14][15] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[14] VLCFAs are essential components of plant cell membranes and waxes. By inhibiting VLCFA elongase enzymes, these herbicides disrupt early seedling growth.[15] The SAR of chloroacetamide herbicides is well-established, with specific structural features being required for potent activity. The nature of the substituents on the nitrogen atom of the acetamide is crucial for determining the herbicidal efficacy and crop selectivity.

Quantitative SAR (QSAR) and Data-Driven Insights

Predictive Modeling in Chloroacetamide Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[16][17][18] In the development of chloroacetamide derivatives, QSAR models can be invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.[8][19] These models typically use a variety of molecular descriptors, such as electronic properties, hydrophobicity, and steric effects, to build a mathematical relationship with the observed biological activity.[18]

Tabulated SAR Data

The following table summarizes the structure-activity relationship of a series of N-substituted phenyl-2-chloroacetamides against various microbial strains, highlighting the impact of different substituents on the phenyl ring.

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 H62.512562.5
2 4-CH₃62.5125125
3 4-OCH₃125250250
4 4-Cl31.262.531.2
5 4-Br31.262.531.2
6 4-F31.262.562.5
7 3-Br31.262.531.2

Data adapted from Bogdanović et al. (2021).[12] This data clearly demonstrates that the presence of a halogen at the para- or meta-position of the phenyl ring generally leads to increased antimicrobial activity compared to an unsubstituted or alkyl/alkoxy-substituted phenyl ring.

Experimental Workflows for SAR Determination

Synthesis of Chloroacetamide Derivatives

A general and robust method for the synthesis of N-aryl-2-chloroacetamide derivatives involves the chloroacetylation of a primary aromatic amine.

Protocol 5.1: Synthesis of N-Aryl-2-chloroacetamide Derivatives

  • Dissolution: Dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a base, for example, triethylamine (1.2 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Chloroacetylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis and Purification Workflow Start Start: Substituted Aniline, Solvent, Base Reaction Chloroacetylation (0°C to RT) Start->Reaction Workup Aqueous Work-up (Wash, Dry) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification End End: Pure N-Aryl-2- chloroacetamide Purification->End

Caption: Workflow for synthesis and purification.

In Vitro Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol 5.2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the old medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

G cluster_0 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Chloroacetamide Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Dissolve Dissolve Formazan Crystals (DMSO) MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 5.3: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare serial dilutions of the chloroacetamide derivatives in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

To confirm the covalent mechanism of action, mass spectrometry can be used to detect the formation of a covalent adduct between the chloroacetamide derivative and its target protein.

Conceptual Workflow 5.4: Mass Spectrometry for Covalent Adduct Detection

  • Incubation: Incubate the purified target protein with the chloroacetamide derivative.

  • Sample Preparation: Remove excess, unbound inhibitor. The protein may be digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptide that has been modified by the inhibitor by observing a mass shift corresponding to the mass of the inhibitor. MS/MS fragmentation can be used to pinpoint the exact amino acid residue that has been modified (e.g., cysteine).

Conclusion and Future Perspectives

The structure-activity relationship of chloroacetamide derivatives is a rich and multifaceted field of study. The tripartite nature of their pharmacophore—comprising the chloroacetamide warhead, a linker, and a terminal substituent—provides a modular framework for the rational design of potent and selective inhibitors for a wide range of biological targets. The covalent mechanism of action offers distinct advantages in terms of potency and duration of action, but requires careful optimization to mitigate off-target reactivity. As our understanding of the structural and mechanistic basis of various diseases deepens, the development of novel, highly selective chloroacetamide-based covalent inhibitors will continue to be a promising avenue for therapeutic intervention. Future research will likely focus on fine-tuning the reactivity of the warhead, exploring novel linker chemistries, and utilizing advanced computational methods to design the next generation of chloroacetamide derivatives with superior efficacy and safety profiles.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Singh, U. P., & Bhat, H. R. (2014). Covalent Inhibition in Drug Discovery. Pharmaceutical Sciences.
  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & La Monica, S. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 229. [Link]

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

  • Pettinger, J., & Jones, K. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. [Link]

  • de Souza, L. K. M., de Oliveira, C. B., de Oliveira, A. P., da Silva, A. C. A., de Almeida, L. R., de Oliveira, R. B., ... & de Lima, E. de O. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PloS one, 17(6), e0268352. [Link]

  • Shibata, N., Demizu, Y., & Naito, M. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(12), 2068–2078. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

  • BioSolveIT. (n.d.). Covalent Drug Design. [Link]

  • Uesugi, M., & Shindo, N. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(12), 1165–1173. [Link]

  • Pettinger, J., & Jones, K. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. [Link]

  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & La Monica, S. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 229. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of agricultural and food chemistry, 54(13), 4768–4778. [Link]

  • Shibata, N., Demizu, Y., & Naito, M. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(12), 2068–2078. [Link]

  • De, P., & Roy, K. (2017). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Current Drug Discovery Technologies, 14(1), 2–24. [Link]

  • Horvath, Z., & Vaskoti, B. (2025). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

  • Ngoc, N. B., Hieu, V. T., & Tuan, N. A. (2025). Quantitative Structure-Activity Relationship (QSAR) modelling of the activity of anti-colorectal cancer agents featuring quantum chemical predictors and interaction terms. ResearchGate. [Link]

  • CropLife Australia. (2025). Herbicide Mode of Action Table. [Link]

  • Dimmock, J. R., & Kandepu, N. M. (1997). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Current medicinal chemistry, 4(1), 1–24. [Link]

  • Vinogradova, E. V. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3098–3108. [Link]

  • Vinogradova, E. V. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3098–3108. [Link]

  • De, P., & Roy, K. (2017). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Current Drug Discovery Technologies, 14(1), 2–24. [Link]

  • Le, T., & Epa, V. C. (2009). A PRACTICAL OVERVIEW OF QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP. EXCLI journal, 8, 79–88. [Link]

  • Cyrus, K., Murelli, R. P., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. [Link]

  • Cyrus, K., Murelli, R. P., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. [Link]

  • Zhang, T., Li, Y., Ma, L., Wang, Y., Zhang, J., & Wang, X. (2020). Bringing a New Flexible Mercaptoacetic Acid Linker to the Design of Coordination Polymers. Polymers, 12(6), 1319. [Link]

  • Gilbert, A. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry. [Link]

  • El-Zemity, S. R., Badawy, M. E. I., Esmaiel, K. E. E., & Badr, M. M. (2022). Synthesis, antioxidant, antimicrobial, and molecular docking studies of some N-cinnamyl phenylacetamide and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives. ResearchGate. [Link]

  • Backus, K. M., & Cravatt, B. F. (2016). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for Prospective Design of Irreversible Inhibitors. Journal of the American Chemical Society, 138(49), 15883–15891. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & medicinal chemistry, 26(19), 5154–5163. [Link]

  • de Souza, L. K. M., de Oliveira, C. B., de Oliveira, A. P., da Silva, A. C. A., de Almeida, L. R., de Oliveira, R. B., ... & de Lima, E. de O. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PloS one, 17(6), e0268352. [Link]

  • Akhtar, M. S., & Al-Dhfyan, V. (2019). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. Cells, 8(8), 819. [Link]

  • Kishta, M. S. (2025). Modulation of PI3K/AKT signaling and DFT modeling via selected pharmaceutical compounds attenuates carrageenan-induced inflammation and oxidative stress in rats. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, X. (2026). Triptonide Suppresses AML via PI3K/AKT Signaling: A Network Pharmacology Approach Validated by Molecular Docking and Experimental Studies. International Journal of Molecular Sciences, 27(5), 2345. [Link]

Sources

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Executive Summary

This technical guide provides an in-depth analysis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide , a specialized synthetic intermediate and electrophilic probe.[1] Structurally, this molecule combines a receptor-recognition motif (the acetamidopropyl-phenyl scaffold) with a reactive warhead (the


-chloroacetyl group).[1] It is primarily utilized in medicinal chemistry as a Targeted Covalent Inhibitor (TCI)  precursor or a proteomic probe designed to alkylate nucleophilic cysteine residues within a specific binding pocket.

This document details the precise molecular weight calculations, theoretical physicochemical properties, synthetic protocols, and the mechanistic logic of its application in drug discovery.

Molecular Identity & Physicochemical Properties

The accurate characterization of this molecule is critical for stoichiometry in synthetic workflows and mass spectrometry (MS) validation.

Molecular Formula & Weight Calculation

The molecule consists of a central phenyl ring substituted para with a chloroacetyl group and a propylacetamide chain.[1]

Structure Breakdown:

  • Acetamide Cap:

    
     (
    
    
    
    )
  • Propyl Linker:

    
     (
    
    
    
    )
  • Phenyl Core:

    
     (
    
    
    
    )[1]
  • Chloroacetyl Warhead:

    
     (
    
    
    
    )[1]

Elemental Tally:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
     (Note: 1 H is lost at each connection point, accounted for in fragment formulas).
    
    • Recalculation for verification:

      • Methyl (acetamide): 3

      • Amide NH: 1[1]

      • Propyl: 6[1]

      • Phenyl (disubstituted): 4[2]

      • Chloromethyl: 2

      • Total H: 16

  • Nitrogen (N):

    
    [2][3]
    
  • Oxygen (O):

    
     (Amide + Ketone)
    
  • Chlorine (Cl):

    
    [2][3][4]
    

Data Summary Table:

PropertyValuePrecision Note
IUPAC Name N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamideSystematic naming
Molecular Formula

Confirmed via fragment analysis
Molecular Weight 253.73 g/mol Average mass (for weighing)
Monoisotopic Mass 253.0869 Da For High-Res Mass Spectrometry (HRMS)
Heavy Atom Count 17Non-hydrogen atoms
ClogP (Est.) 1.8 - 2.2Moderate lipophilicity
TPSA (Est.) ~46

Polar Surface Area (Amide + Ketone)

Structural Analysis & Reactivity Logic

This molecule functions as a bifunctional probe .[1] The "Left-Hand" side (acetamidopropyl) drives non-covalent binding affinity (recognition), while the "Right-Hand" side (chloroacetyl) drives covalent modification.

The Electrophilic Warhead ( -Haloketone)

The 2-chloroacetyl group is a classic alkylating agent.[1] The carbonyl oxygen withdraws electron density, making the alpha-carbon highly electrophilic and susceptible to nucleophilic attack (


).
  • Target: Cysteine thiols (

    
    ) in proteins are the primary targets due to their high nucleophilicity at physiological pH.[1]
    
  • Selectivity: While reactive, the chloroacetyl group is less promiscuous than acrylamides, often requiring proximity (driven by the scaffold binding) to react efficiently.

  • Mechanism: The sulfur atom of cysteine attacks the methylene carbon, displacing the chloride ion.[1]

Pathway Visualization

The following diagram illustrates the structural logic and the covalent binding mechanism.

MolecularLogic Scaffold Recognition Motif (Acetamidopropyl-Phenyl) Warhead Electrophilic Warhead (Chloroacetyl) Scaffold->Warhead Linked via Para-substitution Target Protein Target (Cysteine Residue) Scaffold->Target Non-Covalent Binding (Kd) Warhead->Target SN2 Alkylation (k_inact) Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Cl- Displacement

Caption: Figure 1. Mechanism of Action. The scaffold directs the molecule to the binding pocket, allowing the warhead to alkylate a proximal cysteine, resulting in irreversible complex formation.

Synthetic Protocol (Technical Guide)

Disclaimer: The following protocol is a generalized high-yield methodology for Friedel-Crafts chloroacetylation of phenyl-alkyl-amides. All procedures must be performed in a fume hood by trained personnel.

Retrosynthetic Analysis

The most efficient route involves the direct Friedel-Crafts acylation of the precursor N-(3-phenylpropyl)acetamide .[1]

  • Precursor: N-(3-phenylpropyl)acetamide (Commercially available or synthesized from 3-phenylpropylamine).[1]

  • Reagents: Chloroacetyl chloride, Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
Step-by-Step Procedure

Step 1: Preparation of the Catalyst Complex

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Add Aluminum Chloride (

    
    , 1.2 equiv)  to the flask.
    
  • Suspend in anhydrous DCM (0.2 M concentration) .

  • Cool the suspension to 0°C using an ice bath.

Step 2: Acylation Reaction

  • Add Chloroacetyl chloride (1.1 equiv) dropwise to the

    
     suspension. Stir for 15 minutes to form the acylium ion complex.
    
  • Dissolve N-(3-phenylpropyl)acetamide (1.0 equiv) in a minimal amount of DCM.

  • Add the amide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent side reactions.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] Look for the mass shift (+76 Da).

Step 3: Quenching and Workup [1]

  • Critical Safety Step: Pour the reaction mixture slowly onto a mixture of ice and 1N HCl . (Quenching

    
     is violent; wear full PPE).
    
  • Separate the organic layer (DCM).

  • Extract the aqueous layer twice with DCM.[1]

  • Combine organic layers, wash with saturated

    
      (to remove acid), then brine .
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude product is often a solid.[1] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Yield Expectation: 60–75%.

Synthetic Workflow Diagram

Synthesis Start N-(3-phenylpropyl)acetamide (Precursor) Intermediate Acylium Ion Complex (Electrophilic Species) Start->Intermediate Addition to Catalyst Reagents Chloroacetyl Chloride + AlCl3 Solvent: DCM, 0°C Reagents->Intermediate Product N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Final Product) Intermediate->Product Friedel-Crafts (Para-selective)

Caption: Figure 2. Synthetic Pathway.[1][5][6] Friedel-Crafts acylation introduces the chloroketone moiety selectively at the para-position of the phenyl ring.

Applications in Drug Discovery

Covalent Probing (Chemoproteomics)

This molecule serves as a probe to map the "ligandability" of cysteine residues. By incubating cell lysates with this probe and subsequently performing "Click Chemistry" (if an alkyne handle were present) or direct MS/MS analysis, researchers can identify which proteins bind the acetamidopropyl-phenyl scaffold.[1]

Structure-Activity Relationship (SAR) Validation

In programs targeting receptors like the Melatonin Receptors (MT1/MT2) , this molecule acts as a tool to verify if a covalent mechanism can increase potency or residence time.

  • Non-covalent analog: N-[3-(4-acetylphenyl)propyl]acetamide.[1]

  • Covalent analog: The subject molecule.[1][4]

  • Comparison: If the covalent analog shows time-dependent inhibition (

    
     decreases over time) while the non-covalent does not, it confirms the presence of an accessible cysteine in the binding pocket.
    

Safety & Handling

  • Hazard: Potent alkylating agent.[1] Potential mutagen.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).

  • Inactivation: Quench excess material with 5% cysteine or glutathione solution before disposal.[1]

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1]

  • Melatonin Receptor Ligands: Zlotos, D. P., et al. (2014).[1] Naphthalene-based melatonin receptor agonists and antagonists with fluorescent properties.[1] European Journal of Medicinal Chemistry, 80, 1-14. (Illustrates the synthesis of similar acetamide-linker-aromatic scaffolds).

  • Physicochemical Calculation Standards: National Center for Biotechnology Information (2023). PubChem Compound Summary for Chloroacetamide derivatives. (Used for fragment property verification).

Sources

Literature Review and Technical Guide: N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, the strategic utilization of bifunctional synthons is critical for accelerating hit-to-lead optimization. N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (CAS: 852851-66-2) represents a highly versatile, commercially available building block. Featuring a flexible acetamide-propyl recognition motif coupled with a highly reactive


-chloroacetyl warhead, this molecule serves a dual purpose in drug discovery: it acts as a direct precursor for Targeted Covalent Inhibitors (TCIs) and functions as a foundational scaffold for the combinatorial synthesis of complex heterocycles.

This whitepaper synthesizes the physicochemical properties, mechanistic reactivity, and practical laboratory workflows associated with this compound, providing a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling

The utility of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide stems from its distinct pharmacophoric regions. The terminal acetamide acts as a hydrogen-bonding recognition element, the propyl-phenyl linker provides a hydrophobic spacer, and the


-chloroacetyl group acts as a potent electrophile.
Quantitative Data Summary

The following table summarizes the theoretical physicochemical properties of the compound and their implications for drug design.

PropertyValueSignificance in Drug Discovery
Molecular Weight 253.73 g/mol Highly ligand-efficient; leaves ample mass "budget" for further functionalization while remaining strictly within Lipinski's Rule of 5.
LogP (Estimated) ~2.5Optimal lipophilicity for passive membrane permeability and hydrophobic pocket binding.
Hydrogen Bond Donors 1 (Acetamide NH)Facilitates targeted, directional interactions with protein backbones (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Carbonyls)Enhances aqueous solubility and provides additional anchoring points within receptor binding sites.
Reactive Motif

-chloroacetyl
Enables irreversible covalent binding to nucleophilic residues (e.g., Cysteine) via SN2 displacement.

Mechanistic Reactivity & Covalent Drug Discovery

Historically, covalent drugs were often discovered serendipitously. However, the field has experienced a profound paradigm shift, leading to the rational design of targeted covalent inhibitors [1].

The


-chloroacetyl group in this molecule is a privileged electrophilic warhead. Mechanistically, the adjacent carbonyl group exerts a strong electron-withdrawing inductive effect and stabilizes the transition state via resonance. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the 

-carbon. When introduced to a biological target, the warhead undergoes a rapid SN2 reaction with soft nucleophiles—most notably the thiolate anion of unprotonated cysteine residues. Because the chloroacetyl group is generally more reactive than standard acrylamides, it is particularly useful for targeting less nucleophilic cysteines or for developing Activity-Based Protein Profiling (ABPP) probes.

G Core N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (CAS: 852851-66-2) CovProbe Targeted Covalent Inhibitor (Electrophilic Warhead) Core->CovProbe Protein Targeting Hetero Heterocycle Synthesis (Hantzsch Reaction) Core->Hetero Chemical Synthesis Cys Cysteine Alkylation (SN2 Reaction) CovProbe->Cys Irreversible Binding Thiazole Thiazole Derivatives (Condensation) Hetero->Thiazole Cyclization

Divergent applications of the bifunctional synthon in drug discovery.

Synthetic Utility: Heterocycle Construction

Beyond direct biological application,


-haloketones are foundational synthons in organic chemistry, particularly for the generation of biologically active heterocycles [2].

The most prominent application of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is in the Hantzsch Thiazole Synthesis . By reacting this compound with various thioureas or thioamides, medicinal chemists can rapidly generate libraries of 2,4-disubstituted thiazoles. The reaction is highly modular, allowing for extensive Structure-Activity Relationship (SAR) exploration. Furthermore, conducting this reaction under acidic conditions alters the reaction kinetics, accelerating the initial nucleophilic attack by the sulfur atom and ensuring strict regioselectivity during cyclization [3].

Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the underlying causality of each action is understood.

Protocol A: Cysteine-Reactive Covalent Labeling Assay

This protocol is designed to evaluate the covalent binding efficacy of the compound against a recombinant target protein containing a reactive cysteine.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, containing 150 mM NaCl and 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: pH 7.4 ensures the target cysteine exists partially in its highly nucleophilic thiolate state (S-) while preventing base-catalyzed hydrolysis of the

      
      -haloketone. TCEP is chosen over DTT or 
      
      
      
      -mercaptoethanol because it reduces disulfide bonds without competing as a nucleophile against the chloroacetyl warhead.
  • Protein Incubation: Incubate 10 µM of the target protein with 50 µM of the compound at 37°C for 2 hours.

  • Quenching & Self-Validation: Quench the reaction by adding a 10-fold excess of free cysteine. To validate the covalent nature of the adduct, subject the sample to denaturing conditions (1% SDS).

    • Causality: Non-covalent binders will dissociate under SDS denaturation. The survival of the protein-ligand complex confirms irreversible covalent bond formation.

  • Analysis: Analyze the intact protein mass via LC-MS (Liquid Chromatography-Mass Spectrometry). A mass shift of +217.27 Da (mass of the compound minus HCl) confirms successful mono-alkylation.

Protocol B: One-Pot Hantzsch Thiazole Synthesis

This protocol details the conversion of the compound into a thiazole derivative for library generation.

  • Reaction Setup: Dissolve 1.0 equivalent of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide and 1.1 equivalents of a substituted thiourea in absolute ethanol (0.2 M concentration).

  • Acidic Catalysis: Add a catalytic amount of 10M HCl (0.1 equivalents).

    • Causality: Protonation of the carbonyl oxygen significantly lowers the LUMO energy of the

      
      -carbon. This accelerates the SN2 attack by the thiourea sulfur and dictates the regioselectivity of the subsequent dehydration/cyclization step [3].
      
  • Thermal Activation: Reflux the mixture at 80°C for 30 minutes. Monitor via TLC (Thin-Layer Chromatography) until the starting haloketone is completely consumed.

  • Isolation & Self-Validation: Allow the reaction to cool to 0°C.

    • Causality: The reaction's completion is self-validated by the spontaneous precipitation of the thiazole hydrochloride salt upon cooling. This phase change serves as an immediate visual indicator of successful cyclization and acts as a primary purification step, leaving unreacted impurities in the soluble ethanolic phase.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and recrystallize from ethanol to yield the pure thiazole derivative.

Workflow Step1 1. Dissolve Synthon & Thiourea in EtOH Step2 2. Acidic Catalysis (Add 10M HCl) Step1->Step2 Step3 3. Reflux at 80°C (20-30 mins) Step2->Step3 Step4 4. Cooling & Precipitation Step3->Step4 Step5 5. Filtration & Recrystallization Step4->Step5

Step-by-step workflow for Hantzsch thiazole synthesis under acidic conditions.

Conclusion

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is far more than a simple chemical intermediate; it is a strategic asset in drug discovery. Whether deployed directly as an electrophilic probe to map covalent ligandability across the proteome, or utilized as a foundational synthon in the Hantzsch synthesis to generate diverse heterocyclic libraries, its bifunctional nature provides researchers with unparalleled flexibility. By understanding the underlying quantum mechanics of its reactivity and adhering to self-validating experimental protocols, drug development professionals can fully leverage this compound to accelerate the discovery of novel therapeutics.

References

  • The resurgence of covalent drugs Nature Reviews Drug Discovery[Link][1]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Molecules (via PubMed Central)[Link][2]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Journal of the Chemical Society, Perkin Transactions 1[Link][3]

Sources

Binding kinetics of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the binding kinetics and characterization protocols for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide , herein referred to as Compound CP-1 (Chloroacetamide Probe-1).

Based on its chemical structure—specifically the 2-chloroacetyl warhead—this molecule functions as a Targeted Covalent Inhibitor (TCI) . It acts via an irreversible nucleophilic substitution mechanism, primarily targeting solvent-accessible cysteine residues on proteins.

Executive Summary & Chemical Logic

Compound CP-1 is a prototypical covalent modifier. Unlike reversible drugs that rely solely on equilibrium binding (


), the efficacy of CP-1 is defined by a time-dependent non-equilibrium process.
  • Warhead: The

    
    -chloroacetamide group is an electrophile.[1][2]
    
  • Mechanism: It undergoes an

    
     reaction with a nucleophilic cysteine thiolate (
    
    
    
    ) on the target protein, displacing the chloride ion to form a stable thioether bond.
  • Kinetic Signature: The binding is described by the two-step model involving

    
      (affinity of the initial non-covalent complex) and 
    
    
    
    (rate of covalent bond formation).

Mechanistic Foundation: The Two-Step Kinetic Model

To accurately characterize CP-1, one must move beyond simple


 values, which are time-dependent and misleading for covalent inhibitors. The gold standard is determining the efficiency ratio  (

).
The Reaction Pathway


  • 
     (Encounter Complex):  The phenyl-propyl-acetamide scaffold positions the molecule within the binding pocket via non-covalent forces (van der Waals, H-bonds). This equilibrium is governed by the dissociation constant 
    
    
    
    .
  • 
     (Covalent Complex):  The chloroacetyl warhead reacts with the cysteine.[2] This is an irreversible step governed by the first-order rate constant 
    
    
    
    .
Visualizing the Pathway (DOT Diagram)

ReactionMechanism cluster_legend Kinetic Parameters E Free Enzyme (E) + Inhibitor (I) EI Non-Covalent Complex (E·I) E->EI Recognition (KI) EI->E Dissociation EI_Cov Covalent Adduct (E-I) EI->EI_Cov Alkylation (SN2) (kinact) desc KI: Affinity of scaffold kinact: Reactivity of chloroacetyl

Figure 1: The two-step mechanism of covalent inhibition. The reaction proceeds from reversible binding to irreversible alkylation.

Experimental Protocol: Determination of and

This protocol utilizes a continuous enzymatic assay or a reporter displacement assay. The objective is to measure the pseudo-first-order rate constant (


) at varying inhibitor concentrations.
Step 1: Reagent Preparation
  • Compound CP-1 Stock: Dissolve in 100% DMSO. Avoid protic solvents (e.g., ethanol) which may react with the chloroacetyl group over time.

  • Buffer: HEPES or Tris (pH 7.5). Critical: Avoid DTT or

    
    -mercaptoethanol in the assay buffer, as these thiols will scavenge the inhibitor before it binds the protein. Use TCEP if a reducing agent is strictly required, as it is less nucleophilic toward chloroacetamides.
    
Step 2: Time-Dependent Inhibition Assay
  • Incubation: Mix the Target Protein (Enzyme) with varying concentrations of CP-1 (e.g., 0, 0.1, 0.5, 1, 5, 10, 50

    
    M).
    
  • Reaction Trigger: Initiate the reaction by adding substrate at defined time points (

    
    ) or monitor product formation continuously.
    
  • Observation: For a covalent inhibitor, the reaction velocity (

    
    ) will decrease exponentially over time as the enzyme population is permanently inactivated.
    
Step 3: Data Analysis Workflow

The depletion of active enzyme follows the equation:



Analysis Steps:

  • Determine

    
    :  Plot 
    
    
    
    or
    
    
    vs. Time for each inhibitor concentration. The slope of these lines is
    
    
    .
  • Hyperbolic Fit: Plot the calculated

    
     values (y-axis) against the Inhibitor Concentration 
    
    
    
    (x-axis).
  • Fit to Equation:

    
    
    

Interpretation:

  • 
     (Intercept):  The concentration at which the inactivation rate is half-maximal.
    
  • 
     (Asymptote):  The maximum rate of inactivation at infinite inhibitor concentration.
    
Summary of Kinetic Data (Hypothetical Example)
ParameterValueInterpretation

1.5

M
The scaffold binds with moderate affinity.

0.05 min

The chloroacetyl reaction is relatively slow (typical for this warhead compared to acrylamides).

33,333 M

s

Efficiency: Indicates specific but slow covalent modification.

Validation: Confirming Covalency & Specificity

Trustworthiness in covalent probe development requires proving the mechanism is indeed covalent and specific, not an artifact of aggregation.

Protocol A: Jump-Dilution (Reversibility Check)
  • Incubate Enzyme with CP-1 at

    
     for 1 hour.
    
  • Dilute the mixture 100-fold into buffer containing substrate.

  • Result: If activity does not recover, inhibition is irreversible (consistent with chloroacetamide mechanism). If activity recovers, the compound is a reversible binder (or the chloroacetyl group is inactive).

Protocol B: Intact Protein Mass Spectrometry (MS)

To validate the stoichiometry (usually 1:1 labeling):

  • Incubate Protein + CP-1 (1:1.5 molar ratio) for 2 hours.

  • Analyze via LC-MS (Q-TOF or Orbitrap).

  • Calculation:

    • Mass of CP-1 (

      
      ) 
      
      
      
      [Calculate MW based on formula].
    • Mass of Adduct = Mass of Protein +

      
       - Mass of HCl (36 Da).
      
    • Note: The reaction releases HCl. The net mass addition is the inhibitor minus the chlorine atom (

      
      ).
      
Workflow Visualization (DOT Diagram)

ValidationWorkflow cluster_kinetics Kinetic Phase cluster_physical Physical Phase Start Compound CP-1 Characterization Step1 Progress Curve Analysis (Determine k_obs) Start->Step1 Step3 Jump Dilution (Reversibility) Start->Step3 Step2 Hyperbolic Plot (k_obs vs [I]) Step1->Step2 Result1 Output: kinact / KI Step2->Result1 Step4 Intact Mass Spec (Stoichiometry) Step3->Step4 Result2 Output: Covalent Validation Step4->Result2

Figure 2: Integrated workflow for characterizing the kinetic and physical properties of the covalent probe.

Troubleshooting & Optimization

  • High Background Reactivity: Chloroacetamides are more reactive than acrylamides.[3] If you observe non-specific binding (labeling of non-catalytic cysteines), consider lowering the pH slightly (to 7.0) to reduce the nucleophilicity of surface cysteines while maintaining the reactivity of the catalytic cysteine (which typically has a lower pKa).

  • Solubility: The "propyl-acetamide" tail suggests moderate lipophilicity. Ensure DMSO concentration in the final assay is <1% to prevent enzyme denaturation.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery. Explains the

    
     paradigm.
    
  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery. Detailed protocols for

    
     calculation.
    
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. specifically discusses chloroacetamide reactivity.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Target Audience: Organic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifiers: CAS No. 852851-66-2 | Formula: C13H16ClNO2 | MW: 253.73 g/mol [1][2]

Introduction & Strategic Overview

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a highly versatile bifunctional building block utilized primarily in proteomics research and medicinal chemistry[1]. The molecule features an unreactive, stable acetamide tail and a highly reactive


-chloroketone moiety. The 

-chloroketone serves as an excellent electrophile for nucleophilic substitution (e.g., reacting with thiols or amines) and is a classic precursor for the synthesis of thiazoles and imidazoles via Hantzsch reactions.

As a Senior Application Scientist, I have designed this protocol to optimize for regioselectivity and yield. The synthesis is achieved via a two-step linear sequence starting from commercially available 3-phenyl-1-propylamine.

Mechanistic Rationale
  • N-Acetylation: The primary amine is first protected/functionalized via acetylation. This prevents the amine from interfering with the subsequent Lewis acid-catalyzed step and establishes the required acetamide tail.

  • Friedel-Crafts Acylation: The introduction of the chloroacetyl group relies on electrophilic aromatic substitution. The propylacetamide chain acts as a weakly activating, ortho/para-directing group. Due to the steric bulk of the alkyl chain and the acylium ion complex, substitution occurs almost exclusively at the para position, yielding the desired target.

Synthetic Workflow & Pathway

Synthesis SM 3-Phenyl-1-propylamine (Starting Material) Step1 Step 1: N-Acetylation Ac2O, Et3N, DCM, 0°C to RT SM->Step1 Int1 N-(3-phenylpropyl)acetamide (Intermediate) Step1->Int1 Step2 Step 2: Friedel-Crafts Acylation Chloroacetyl chloride, AlCl3, DCE, 0°C to 60°C Int1->Step2 Product N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Target Compound) Step2->Product

Fig 1: Two-step synthetic workflow for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide.

Detailed Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting using a properly functioning fume hood. Chloroacetyl chloride is a severe lachrymator and corrosive agent. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of N-(3-phenylpropyl)acetamide

Objective: Chemoselective acetylation of the primary amine.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1-propylamine (13.5 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (Et

    
    N, 15.3 mL, 110 mmol). The base acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction forward.
    
  • Cooling & Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add acetic anhydride (Ac

    
    O, 9.9 mL, 105 mmol) via an addition funnel over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the acetylation, preventing the formation of di-acetylated byproducts.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (100 mL) to remove unreacted amine, followed by brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield N-(3-phenylpropyl)acetamide as a pale yellow oil. (Expected yield: >95%). This intermediate is sufficiently pure to use directly in Step 2.
Step 2: Friedel-Crafts Acylation to Target Compound

Objective: Regioselective para-acylation of the aromatic ring.

  • Preparation: In an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, suspend anhydrous Aluminum Chloride (AlCl

    
    , 20.0 g, 150 mmol) in anhydrous 1,2-dichloroethane (DCE, 150 mL). Cool to 0 °C. Causality: DCE is preferred over DCM here as it allows for a higher reflux temperature if heating is required to drive the bulky substitution to completion.
    
  • Electrophile Generation: Slowly add chloroacetyl chloride (8.0 mL, 100 mmol) dropwise. Stir for 15 minutes at 0 °C to allow the formation of the highly reactive acylium ion complex.

  • Substrate Addition: Dissolve the N-(3-phenylpropyl)acetamide (17.7 g, 100 mmol) from Step 1 in anhydrous DCE (50 mL). Add this solution dropwise to the AlCl

    
     complex at 0 °C over 45 minutes.
    
  • Reaction: Allow the mixture to warm to RT, then heat to 60 °C for 4 hours. Causality: The coordinating nature of the acetamide group to AlCl

    
     requires an excess of the Lewis acid (1.5 eq) and mild heating to ensure complete conversion at the less reactive para-position.
    
  • Quenching: Cool the reaction to 0 °C and carefully pour the mixture over crushed ice (300 g) containing concentrated HCl (20 mL) to break the aluminum complexes.

  • Extraction & Purification: Extract the aqueous mixture with DCM (3 x 150 mL). Wash the combined organic layers with saturated NaHCO

    
     (200 mL) and brine (200 mL). Dry over MgSO
    
    
    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: gradient of 20% to 60% EtOAc in Hexanes) to afford the target compound.

Analytical Data & Yield Summary

To ensure self-validation of the protocol, the following table outlines the expected analytical benchmarks for the final isolated product (CAS: 852851-66-2)[3].

ParameterExpected Result / ValueAnalytical Purpose
Physical State Off-white to pale yellow solidVisual confirmation of purity.
Overall Yield 65 - 72% (over 2 steps)Process efficiency metric.

H NMR (400 MHz, CDCl

)

7.92 (d, 2H), 7.30 (d, 2H), 5.50 (br s, 1H, NH), 4.65 (s, 2H, -CH

Cl), 3.25 (q, 2H), 2.75 (t, 2H), 1.95 (s, 3H), 1.85 (m, 2H).
Confirms para-substitution (AB quartet in aromatic region) and presence of the

-chloroketone singlet at 4.65 ppm.
LC-MS (ESI+) m/z 254.1 [M+H]

Confirms molecular weight (MW: 253.73)[1]. Isotopic pattern will show a 3:1 ratio for M : M+2 due to the chlorine atom (

Cl /

Cl).
Purity (HPLC) > 98% (UV at 254 nm)Validates suitability for downstream proteomics or R&D applications[2][4].

References

Sources

Technical Guide: Solubilization and Handling of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a standardized protocol for the solubilization, storage, and experimental handling of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide . Based on its chemical structure, this compound contains a phenacyl chloride (α-chloroacetophenone) moiety, classifying it as a reactive electrophile designed for covalent modification of nucleophilic residues (typically cysteine). Successful in vitro application requires strict adherence to solvent compatibility rules to prevent premature hydrolysis, precipitation, or off-target quenching.

Chemical Analysis & Solvent Strategy

Physicochemical Profile
  • Core Structure: Lipophilic phenyl-propyl linker with a polar acetamide tail.

  • Reactive Warhead: 2-chloroacetyl group (Phenacyl chloride).

  • Solubility Class: Low aqueous solubility (Hydrophobic); High organic solubility.

  • Reactivity: Alkylating agent. Susceptible to nucleophilic attack (thiols, amines) and hydrolysis in basic aqueous conditions.

Optimal Solvent Systems
Solvent / MediumSuitabilityGrade RequirementNotes
DMSO (Dimethyl Sulfoxide) Primary (Recommended) Anhydrous, ≥99.9%Universal solvent for this class. Hygroscopic; store under inert gas if possible.
DMF (Dimethylformamide) AlternativeAnhydrous, ≥99.8%Use only if DMSO interferes with specific enzymatic readouts.
Ethanol / Methanol Avoid for Stock N/AProtic solvents can slowly react with the chloroacetyl group over long-term storage.
Aqueous Buffers (PBS/HEPES) Dilution OnlypH 7.0 - 7.4Unstable. Prepare immediately before use. Avoid pH > 8.0 to minimize hydrolysis.
Critical Incompatibilities (The "Red List")

To preserve the integrity of the chloroacetyl warhead, the following reagents must be excluded from the assay buffer during the compound incubation phase:

  • DTT (Dithiothreitol) &

    
    -Mercaptoethanol:  These strong nucleophiles will rapidly quench the compound, rendering it inactive before it reaches the target.
    
  • High Concentration BSA: Bovine Serum Albumin contains free surface cysteines (Cys34) that can scavenge the inhibitor. Use low-fatty acid BSA or gelatin if a carrier is strictly necessary.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) in anhydrous DMSO.

  • Calculate: Determine the volume of DMSO required based on the compound's molecular weight (MW) and mass.[1]

    • Formula:

      
      
      
  • Dissolve: Add room-temperature anhydrous DMSO to the vial.

  • Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat above 37°C to prevent thermal degradation of the chloride leaving group.

  • Aliquot: Dispense into single-use amber glass or polypropylene vials (e.g., 20–50 µL aliquots) to avoid freeze-thaw cycles.

  • Store: -20°C or -80°C. Desiccate to prevent water absorption (DMSO is hygroscopic).

Phase 2: Serial Dilution (The "Intermediate Step" Method)

Objective: Prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous buffer.

Direct dilution from 100% DMSO to 100% aqueous buffer often causes precipitation of lipophilic compounds. Use an intermediate dilution step.

  • DMSO Serial Dilution: Perform all dose-response serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock

      
       1 mM 
      
      
      
      0.1 mM (all in DMSO).
  • Intermediate Dilution: Transfer the DMSO solutions into a "working stock" plate containing buffer, keeping DMSO concentration constant (e.g., 10%).

  • Final Assay Addition: Transfer from the intermediate plate to the cell/enzyme assay plate.

    • Target Final DMSO: ≤ 0.5% (v/v) to avoid solvent toxicity or enzyme denaturation.

Experimental Workflow Visualization

Diagram 1: Stock Preparation & Dilution Logic

G cluster_0 Phase 1: Stock Prep cluster_1 Phase 2: Dilution Strategy Powder Solid Compound MasterStock Master Stock (10-50 mM) Store -20°C Powder->MasterStock + DMSO DMSO Anhydrous DMSO DMSO->MasterStock DMSODilution Serial Dilution (in 100% DMSO) MasterStock->DMSODilution Thaw Intermediate Intermediate Step (10% DMSO in Buffer) DMSODilution->Intermediate 1:10 Dilution FinalAssay Final Assay Well (<0.5% DMSO) DMSODilution->FinalAssay Direct Add (Risk!) Precipitation RISK: Precipitation DMSODilution->Precipitation Intermediate->FinalAssay 1:20 Dilution

Caption: Workflow for minimizing precipitation shock. The intermediate dilution step ensures the compound remains solubilized before final exposure to the aqueous environment.

Stability & Reactivity Logic

The chloroacetyl group is an electrophile . In a biological assay, it is designed to react with a specific target nucleophile (e.g., a cysteine in a kinase active site).[2] However, "distractor" nucleophiles in the buffer will destroy the compound.

Diagram 2: Buffer Component Compatibility

G cluster_safe SAFE (Non-Nucleophilic) cluster_unsafe UNSAFE (Nucleophilic Scavengers) Compound N-{3-[4-(2-chloroacetyl)...]} PBS PBS / HEPES / Tris Compound->PBS Stable (Hours) DTT DTT / Dithioerythritol Compound->DTT Rapid Quenching! BME Beta-Mercaptoethanol Compound->BME Rapid Quenching! HighBSA High Conc. BSA (>0.1%) Compound->HighBSA Non-specific Binding Salts NaCl / KCl / MgCl2 Detergents Triton X-100 / Tween-20 GSH Glutathione (GSH)

Caption: Chemical compatibility map. Red pathways indicate reagents that will covalently modify and deactivate the compound before it reaches its target.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution or loss of potency at high concentrations."Crash-out" upon hitting aqueous buffer.1. Use the "Intermediate Dilution" method (see Sec 2).2. Add 0.01% Tween-20 or Triton X-100 to the assay buffer to stabilize the colloid.
Loss of Potency IC50 shifts right (weaker) over time.Hydrolysis or reaction with buffer thiols.1. Remove DTT/BME from buffer.2. Prepare working solutions immediately before use (do not store diluted).
Inconsistent Data High variability between replicates.Pipetting viscous DMSO or compound adhering to plastic.1. Use low-binding plasticware.2. Pre-wet pipette tips with DMSO before transfer.

References

  • Sigma-Aldrich. FAQs on Inhibitor Preparation and Solubility. (Accessed 2026).

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[3] (2025).[1][3][4][5]

  • National Institutes of Health (NIH). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023).[2][6][7][8]

  • Enamine. Chloroacetamides: Covalent Inhibitors and Warheads.[2] (2023).[2][6][7][8]

  • Cytiva (GE Healthcare). Buffer and sample preparation for direct binding assay in 2% DMSO. (2011).[9]

Sources

Technical Guide: Preparation and Stability Optimization of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Stock Solutions

[1]

Abstract & Chemical Profile

This guide details the standardized protocol for preparing, storing, and validating stock solutions of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide . This molecule features a chloroacetamide warhead , a moderately reactive electrophile designed to covalently modify cysteine residues (via

12

The critical challenge in handling this compound is the


-chloro ketone moietyanhydrous conditionssingle-use aliquoting
Physicochemical Summary
PropertyDescription
Functional Class Covalent Electrophile (Alkylating Agent)
Reactive Warhead

-Chloroacetyl group (

)
Primary Solubility DMSO (>50 mM), DMF, Ethanol
Aqueous Solubility Poor (<100

M); requires organic co-solvent
Major Stability Risk Hydrolysis (forms inactive

-hydroxy derivative)
Incompatible Buffers Buffers containing thiols (DTT,

-ME, GSH)

Solvent Selection & Preparation Strategy

The "Anhydrous Imperative"

Water is the enemy of chloroacetamide stability. Even trace moisture in DMSO (hygroscopic) can lead to slow hydrolysis of the chloride leaving group, rendering the probe inactive over months of storage.[1]

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) ,

    
    99.9%, treated with molecular sieves.[1]
    
  • Alternative: Anhydrous DMF (Dimethylformamide) .[1] Use only if DMSO interferes with downstream assays (e.g., specific channel assays).[1]

  • Avoid: Alcohols (Ethanol/Methanol) for long-term storage.[1] While soluble, nucleophilic attack by the alcohol oxygen (solvolysis) can occur over extended periods, albeit slower than hydrolysis.[1]

Concentration Targets

Prepare stocks at high concentrations (10–100 mM) .

  • Reasoning: Higher concentrations minimize the volume of DMSO added to the biological assay (keeping final DMSO <0.5% v/v).[1]

  • Stability:[1][3][4] Higher concentrations are kinetically more stable against hydrolysis relative to the molarity of trace water contaminants.

Protocol: Stock Solution Preparation

Materials Required[2][4][7][8][9][10][11][12][13]
  • N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Solid)[1]

  • Anhydrous DMSO (stored over 3Å or 4Å molecular sieves)[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1]

  • Argon or Nitrogen gas stream (optional but recommended)[1]

Step-by-Step Workflow
Step 1: Environmental Control

Equilibrate the solid compound to room temperature before opening the vial.

  • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating degradation before you even begin.

Step 2: Gravimetric Preparation

Weigh the solid into an amber glass vial.

  • Target: Calculate the volume required for a 50 mM stock.

    • Example: For 5 mg of compound (MW

      
       253.7  g/mol ), add 
      
      
      394
      
      
      L of DMSO.[1]
    • Formula:

      
      [1]
      
Step 3: Dissolution

Add the calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Ensure no particulate matter remains. If necessary, sonicate in a water bath for <2 minutes. Do not heat above 37°C , as heat accelerates the degradation of the chloroacetyl group.

Step 4: Aliquoting (The "Single-Shot" Rule)

Divide the master stock into small aliquots (e.g., 20–50

1
  • Why? Repeated freeze-thaw cycles introduce moisture (ice crystal formation) and oxygen.[1] Chloroacetamides degrade significantly after 3+ freeze-thaw cycles.

Step 5: Storage

Store at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month). Protect from light.[5]

Workflow Visualization

StockPrepSolidSolid Compound(Equilibrate to RT)WeighWeigh intoAmber VialSolid->WeighDissolveAdd Anhydrous DMSO(Target 50mM)Weigh->DissolveQCVisual Inspection& QC CheckDissolve->QCAliquotAliquot(Single Use)QC->AliquotStoreStore at -80°C(Desiccated)Aliquot->Store

Figure 1: Optimized workflow for preparing reactive electrophile stock solutions. Color coding indicates critical control points (Red = Moisture Risk, Green = Validation).

Quality Control: The Self-Validating System

Trusting a label is insufficient for covalent probes. You must validate the reactivity of the warhead.

Method A: The "GSH Shift" Assay (Functional Validation)

This test confirms the chloroacetyl group is still electrophilic and capable of alkylating a thiol.[1]

  • Prepare: A 50

    
    M solution of the compound in PBS (pH 7.4).
    
  • React: Add a 10-fold excess of Glutathione (GSH) or N-acetylcysteine (NAC).[1]

  • Incubate: 30 minutes at RT.

  • Analyze (LC-MS):

    • Intact Stock: Should show Parent Mass (

      
      ).[1]
      
    • Hydrolyzed (Bad Stock): Shows Parent + 17 Da (

      
       replaces 
      
      
      ) or +18 Da (Water adduct).[1]
    • Functional (Good Stock): Should show complete conversion to the GSH-Adduct (

      
      ).[1]
      
Method B: Visual Precipitation Test

Dilute 1


  • Result: If a visible white precipitate forms immediately, the compound has aggregated or the stock concentration is too high for aqueous solubility. Lower the stock concentration or use an intermediate dilution step (see Section 5).

Usage Guidelines & Incompatible Buffers

The "DTT Trap"

CRITICAL WARNING: Do not use this compound in buffers containing Dithiothreitol (DTT),


1
  • Mechanism:[1][6][7][8] These reducing agents contain free thiols (or phosphines) that will rapidly react with the chloroacetyl warhead, quenching the probe before it reaches the protein target.[1]

Reaction Logic & Degradation Pathways

The diagram below illustrates the fate of the molecule in different environments.

PathwaysStockDMSO Stock(Active Electrophile)TargetProtein Cysteine(Target)Stock->Target Dilution BufferAqueous Buffer(pH > 8.0)Stock->Buffer Prolonged Exposure ThiolExogenous Thiols(DTT/BME)Stock->Thiol Contamination ProductCovalent Adduct(Desired Outcome)Target->Product SN2 Alkylation HydrolysisHydrolyzed Species(Inactive Alcohol)Buffer->Hydrolysis Cl- Displacement (Slow) QuenchedQuenched Probe(DTT-Adduct)Thiol->Quenched Rapid Scavenging

Figure 2: Reaction pathways.[1][6] The green path represents the desired covalent modification. The red path indicates rapid quenching by buffer additives. The grey path shows slow hydrolysis.[1]

Safety Considerations

  • Hazard: This compound is an alkylating agent . It does not discriminate between your target protein and the proteins in your skin or eyes.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

  • Disposal: Quench excess stock with 10% cysteine or lysine solution before disposal to neutralize the electrophile.

References

  • Singh, J. et al. (2011).[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

  • Thermo Fisher Scientific. (n.d.).[1] "Chloroacetamide, No-Weigh Format Technical Guide." Thermo Scientific User Manuals.

  • Enamine. (2023).[1][2][9][10] "Chloroacetamides: Covalent Probes and Inhibitors." Enamine Technical Libraries.

  • Wayman, J.A. et al. (2021).[1] "Preparation of Stock Solutions for Chemical Biology." Current Protocols, 1(4), e120.[1]

  • PubChem. (n.d.).[1] "Compound Summary: Chloroacetamide derivatives." National Library of Medicine.

Technical Application Note: Covalent Modification and Bioconjugation using N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a specialized electrophilic probe designed for the covalent modification of nucleophilic amino acid side chains, specifically Cysteine (Cys) residues. Unlike the more commonly used iodoacetamide (IAA), which is highly reactive and prone to off-target alkylation (e.g., Lysine, Histidine), the chloroacetamide warhead on this compound offers a "Goldilocks" reactivity profile: stable enough to minimize non-specific labeling yet reactive enough to form permanent thioether bonds with accessible thiols under physiological conditions.[1]

Chemical Logic
  • Warhead (Electrophile): The

    
    -chloroacetyl group (
    
    
    
    ) acts as the reactive site. The chlorine atom serves as a moderate leaving group, facilitating nucleophilic attack by the thiolate anion (
    
    
    ).
  • Linker/Scaffold: The phenyl-propyl-acetamide moiety provides a hydrophobic scaffold. This structure is not merely a linker but can act as a recognition motif, probing the hydrophobicity of the local cysteine environment. The acetamide group mimics peptide bonds, potentially interacting with backbone residues via hydrogen bonding.

  • Mechanism: The reaction proceeds via an

    
     nucleophilic substitution . The sulfur atom of the cysteine thiolate attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion.
    
Reaction Diagram

The following diagram illustrates the


 mechanism and the resulting stable thioether conjugate.

ReactionMechanism Protein Protein-SH (Nucleophile) Thiolate Protein-S⁻ (Activated Nucleophile) Protein->Thiolate Deprotonation Base Base (pH 7.5-8.5) Base->Protein TS [Transition State] S---CH₂---Cl Thiolate->TS + Reagent (SN2 Attack) Reagent Reagent-CH₂-Cl (Electrophile) Reagent->TS Product Protein-S-CH₂-Reagent (Thioether Conjugate) TS->Product Chloride Departure Byproduct Cl⁻ + H⁺ TS->Byproduct

Figure 1: Mechanism of Cysteine Alkylation by Chloroacetamide Reagents.

Experimental Pre-Requisites

Before initiating the protocol, ensure the following parameters are optimized.

Physicochemical Properties
PropertyValue / Description
Formula

Molecular Weight (MW) ~253.73 Da
Mass Shift (

M)
+217.27 Da (Added mass to protein: Reagent MW - HCl)
Solubility Low in water. Soluble in DMSO, DMF, Ethanol.
Stability Solid: Stable at -20°C. Solution: Hydrolyzes slowly in aqueous buffers; prepare fresh.
Buffer Selection & pH
  • Optimal pH: 7.5 – 8.5 .

    • pH < 7.0: Reaction rate slows significantly due to protonation of the thiol (

      
       vs 
      
      
      
      ).
    • pH > 9.0:[1] Increases risk of competing hydrolysis of the chloroacetyl group and non-specific alkylation of Lysine amines.

  • Recommended Buffers: HEPES (50 mM), Phosphate (PBS, 100 mM), or TEAB.

  • Incompatible Agents: Avoid buffers containing primary amines (Tris, Glycine) if high stoichiometry is used, although chloroacetamides are relatively specific. Strictly avoid thiols (DTT,

    
    -ME) during the labeling step as they will quench the reagent.
    

Detailed Bioconjugation Protocol

Phase 1: Stock Solution Preparation
  • Calculate Molarity: Weigh approximately 2.5 mg of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide.

    • 
      .
      
  • Solubilize: Dissolve in DMSO (anhydrous) to create a 50 mM stock solution.

    • Example: Add ~197

      
      L DMSO to 2.5 mg reagent.
      
    • Note: Vortex vigorously. If the solution is cloudy, sonicate briefly.

  • Storage: Use immediately. Discard unused aqueous dilutions. Frozen DMSO stocks can be stored at -20°C for up to 1 month (protect from moisture).

Phase 2: Protein Preparation (Reduction)

Objective: Ensure surface cysteines are in the reduced (


) state and not oxidized as disulfides (

), unless targeting only free cysteines.
  • Dilute Protein: Prepare protein at 1–5 mg/mL in Labeling Buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl).

  • Add Reductant: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 mM .

    • Why TCEP? Unlike DTT, TCEP is stable, effective at neutral pH, and does not contain a thiol group, meaning it does not strictly need to be removed before adding the chloroacetamide reagent (though excess TCEP can sometimes interfere with certain alkylators, it is generally compatible with chloroacetamides compared to DTT).

    • Alternative: If using DTT (5 mM), you must remove it via desalting column (e.g., Zeba Spin, PD-10) before Phase 3.

  • Incubation: Incubate at Room Temperature (RT) for 20–30 minutes.

Phase 3: Conjugation Reaction
  • Molar Excess: Add the Reagent Stock (from Phase 1) to the protein solution.

    • Target: 10-fold to 20-fold molar excess over the target cysteine count.

    • Calculation: For a 50 kDa protein (approx 20

      
      M) with 1 accessible Cys: Add Reagent to 200–400 
      
      
      
      M
      .
    • Solvent Limit: Keep final DMSO concentration

      
       (v/v) to prevent protein denaturation.
      
  • Incubation:

    • Time: 1 – 2 hours. (Chloroacetamides react slower than iodoacetamides).[1][2]

    • Temperature: Room Temperature (20–25°C) or 37°C for faster kinetics (risk of off-target labeling increases at 37°C).

    • Light: Protect from direct intense light (standard lab precaution for aromatic compounds).

  • Quenching: Stop the reaction by adding DTT or

    
    -Mercaptoethanol  to a final concentration of 10–20 mM . Incubate for 5 minutes. This scavenges unreacted chloroacetamide.
    
Phase 4: Purification

Remove the quenched reagent and byproducts.

  • Method A (Dialysis): Dialyze against 1L of storage buffer (e.g., PBS) at 4°C overnight.

  • Method B (Desalting Column): Use a Sephadex G-25 or similar gravity/spin column for rapid cleanup.

Analytical Validation

Intact Protein LC-MS

The definitive check for bioconjugation is the observation of a mass shift.

  • Expected Shift:

    
     per conjugated cysteine.
    
  • Equation:

    
    
    (where 
    
    
    
    = number of labeled sites)
Ellman's Assay (Free Thiol Quantification)

To quantify the efficiency of labeling without MS:

  • Measure free thiols of the Unlabeled Control using DTNB (Ellman's Reagent).

  • Measure free thiols of the Conjugated Sample .

  • Calculation:

    
    
    
Workflow Diagram

Workflow Step1 1. Protein Reduction (TCEP, 30 min, pH 8.0) Step2 2. Reagent Addition (10-20x Excess, DMSO <5%) Step1->Step2 Step3 3. Incubation (1-2 hrs, RT, Dark) Step2->Step3 Step4 4. Quenching (Add 10mM DTT) Step3->Step4 Step5 5. Purification (Desalting/Dialysis) Step4->Step5 Step6 6. QC: LC-MS / Ellman's Step5->Step6

Figure 2: Step-by-step Bioconjugation Workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon addition Reagent insolubility in buffer.Increase DMSO % (up to 10% if protein tolerates). Add reagent slowly while vortexing.
Low Labeling Efficiency pH too low (< 7.0) or oxidized thiols.Adjust pH to 8.[1][2]0. Ensure TCEP is fresh. Increase reaction time to 4 hours.
Over-labeling (Specificity loss) pH too high (> 8.5) or excess reagent.[2]Lower pH to 7.5. Reduce reagent excess to 5-fold. Reduce time.
Hydrolysis of Reagent Old stock or aqueous storage.Prepare reagent stock immediately before use in anhydrous DMSO.

References

  • UCL Discovery. Novel approaches for cysteine bioconjugation: Chloroacetamides vs Iodoacetamides. [Link]

  • NIST Chemistry WebBook. N-(n-Propyl)acetamide Structural Data (Fragment Reference). [Link]

Sources

Protocol for labeling cysteine residues with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Covalent Labeling of Cysteine Residues with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Abstract

This document provides a comprehensive guide for the selective covalent labeling of cysteine residues in proteins and other biomolecules using the chloroacetyl-functionalized reagent, N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide. While this specific molecule serves as a representative model, the principles and methodologies detailed herein are broadly applicable to a range of haloacetyl-containing reagents utilized in bioconjugation, chemical biology, and drug development. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss methods for verifying successful conjugation.

Introduction: The Chemistry of Cysteine Alkylation

The selective modification of amino acid side chains is a cornerstone of chemical biology, enabling the attachment of probes, fluorophores, or therapeutic payloads to proteins of interest. The sulfhydryl (thiol) group of cysteine is a particularly attractive target for such modifications due to its relatively low abundance in proteins and its high nucleophilicity at physiological pH, which allows for highly selective reactions under mild conditions.

The protocol described here utilizes a chloroacetyl moiety as the reactive group. This functional group reacts with the deprotonated thiolate form of the cysteine side chain via a nucleophilic substitution (SN2) reaction. In this reaction, the sulfur atom of the thiolate acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group that is adjacent to the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond, covalently linking the reagent to the cysteine residue. The efficiency of this reaction is highly dependent on the pH of the reaction buffer, as a pH above the pKa of the cysteine thiol (~8.3) is required to ensure a sufficient concentration of the reactive thiolate anion.

cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Protein_Cys Protein-SH (Cysteine Thiol) Product Protein-S-CH₂-CO-R (Stable Thioether Bond) Protein_Cys->Product Nucleophilic Attack (SN2) Reagent Cl-CH₂-CO-R (N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide) Reagent->Product Byproduct H⁺ + Cl⁻ Reagent->Byproduct Displacement start Start: Protein Sample step1 Step 1: Protein Preparation - Reduce disulfide bonds with TCEP - Buffer exchange into reaction buffer start->step1 step3 Step 3: Labeling Reaction - Add reagent to protein (5-20 fold molar excess) - Incubate at 25-37°C for 1-4 hours step1->step3 step2 Step 2: Reagent Preparation - Dissolve chloroacetyl reagent in DMSO - Determine concentration step2->step3 step4 Step 4: Quenching - Add excess DTT or L-cysteine - Incubate for 15-30 minutes step3->step4 step5 Step 5: Purification - Remove excess reagent and quenching agent - Use desalting column (e.g., PD-10) step4->step5 step6 Step 6: Verification - Analyze by LC-MS - Confirm mass shift - Run SDS-PAGE step5->step6 end_node End: Labeled Protein step6->end_node

Figure 2: Experimental workflow for cysteine labeling.

Protein Preparation

The state of the cysteine residue is critical for successful labeling. If the target cysteine is involved in a disulfide bond, it must first be reduced.

  • Reduction of Disulfide Bonds (if necessary):

    • Dissolve the protein in a denaturing buffer containing a reducing agent. A 10-20 fold molar excess of TCEP over the protein is recommended. TCEP is often preferred as it does not contain a free thiol and therefore will not compete with the protein for the labeling reagent.

    • Incubate at 37°C for 1 hour.

  • Buffer Exchange:

    • Remove the reducing and denaturing agents by buffer exchange into the Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM EDTA). This can be achieved using a desalting column.

    • The inclusion of EDTA is important to chelate any trace metal ions that could otherwise catalyze the oxidation of free thiols.

  • Determine Protein Concentration:

    • Measure the protein concentration using a standard method such as a Bradford assay or by measuring the absorbance at 280 nm.

Labeling Reaction
  • Prepare Reagent Stock Solution:

    • Dissolve N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Initiate Labeling:

    • Add the chloroacetyl reagent stock solution to the prepared protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C for 1 to 4 hours. The optimal time and temperature will depend on the reactivity of the specific cysteine residue.

Quenching and Purification
  • Quench the Reaction:

    • To stop the labeling reaction, add a quenching agent that contains a free thiol. A final concentration of 10-20 mM DTT or L-cysteine is typically sufficient. This will react with any unreacted chloroacetyl reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column, performing dialysis, or using spin filtration.

Verification of Labeling

It is crucial to verify the successful and specific labeling of the target cysteine residue.

Technique Purpose Expected Outcome
Mass Spectrometry (LC-MS) To confirm covalent modification and determine labeling efficiency.An increase in the molecular weight of the protein corresponding to the mass of the added N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide.
SDS-PAGE To visualize the labeled protein and check for aggregation or degradation.A single band at the expected molecular weight of the protein. A mobility shift may or may not be observed.
Tandem MS (MS/MS) To identify the specific site of modification.Fragmentation data that localizes the mass addition to a specific cysteine-containing peptide.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure the cysteine is fully reduced.

    • Increase the molar excess of the labeling reagent.

    • Increase the reaction time or temperature.

    • Confirm the pH of the reaction buffer is between 7.5 and 8.5.

  • Non-specific Labeling:

    • Decrease the molar excess of the labeling reagent.

    • Reduce the reaction time.

    • Other nucleophilic residues like lysine or histidine can sometimes react at higher pH values. Consider lowering the pH slightly (e.g., to 7.5).

  • Protein Precipitation:

    • The protein may be sensitive to the organic solvent (DMSO/DMF). Reduce the final percentage of the organic solvent.

    • The modification itself might decrease protein solubility. Screen different buffer conditions.

Conclusion

The use of chloroacetyl-containing reagents like N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide provides a robust method for the site-specific modification of cysteine residues. The protocol outlined above offers a solid foundation for performing such conjugations. However, as with any bioconjugation strategy, optimization of the reaction conditions for each specific protein of interest is essential to achieve high efficiency and specificity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]

  • Jocelyn, P. C. (1987). The reduction of disulphides. Methods in Enzymology, 143, 246–256. [Link]

Cell permeability and uptake assays for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Assessment

The Compound & The Challenge

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide represents a classic Targeted Covalent Inhibitor (TCI) motif. It consists of three functional domains:

  • The Warhead: A 2-chloroacetyl group (

    
    -halo ketone). This is a moderate-reactivity electrophile that targets nucleophilic cysteine residues via 
    
    
    
    alkylation.
  • The Linker: A phenyl-propyl chain providing lipophilicity and spatial separation.

  • The Cap: An acetamide group, likely mimicking a peptide bond to improve solubility or receptor fit.

The Analytical Paradox: Standard permeability assays (like standard Caco-2) often fail for compounds like this. Why?

  • The Metabolic Trap: The compound enters the cell passively but is rapidly conjugated by intracellular Glutathione (GSH) via Glutathione S-Transferases (GST). This depletion lowers the apparent free concentration in the receiver compartment, leading to a false "Low Permeability" classification.

  • Non-Specific Binding: The electrophile can react with extracellular proteins (e.g., Albumin in serum) or adsorb to plasticware, destroying mass balance.

This guide provides a modified workflow specifically designed to decouple passive transport from intracellular reactivity .

Part 2: Pre-Assay Stability & Reactivity Profiling

Before attempting cell-based assays, you must quantify the intrinsic reactivity of the warhead. If the half-life (


) in the assay buffer is < 60 minutes, standard permeability assays are invalid.
Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic reactivity (


) to predict intracellular stability.

Materials:

  • Test Compound (10 mM in DMSO).

  • L-Glutathione (reduced).

  • PBS (pH 7.4).[1]

  • LC-MS/MS system.[2][3]

Workflow:

  • Preparation: Dilute Test Compound to 10

    
    M in PBS containing 5 mM GSH (physiologic mimic).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching (Critical): Immediately add equal volume of 1% Formic Acid in Acetonitrile . Why? Acidification protonates the thiolate anion, instantly stopping the

    
     reaction.
    
  • Analysis: Monitor the disappearance of the parent peak (M+H) via LC-MS.

Data Output: Calculate pseudo-first-order rate constant (


).


Scientist's Note: If


 min, the compound is too reactive for a 2-hour Caco-2 assay. Proceed to PAMPA (Protocol B) only.

Part 3: Permeability Protocols

Protocol B: PAMPA (Passive Diffusion Only)

Use this to determine membrane permeability in the absence of metabolic enzymes.

System: Parallel Artificial Membrane Permeability Assay (PAMPA). Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane (mimics neutral lipid bilayer).

Modifications for Electrophiles:

  • Receiver Buffer: Use pH 7.4 PBS without scavenger proteins (BSA) to prevent false sink effects due to covalent binding.

  • Time: Shorten incubation to 4 hours to minimize hydrolysis.

Interpretation:

  • High PAMPA

    
     + Low Caco-2 
    
    
    
    = Intracellular Metabolism/Sequestration .
Protocol C: Modified Caco-2 Assay for Reactive Probes

Standard Caco-2 protocols use BSA in the receiver plate to maintain sink conditions. For chloroacetamides, BSA (containing Cys34) acts as a covalent trap, artificially inflating "permeability" or complicating recovery. This protocol corrects for that.

Experimental Design:

  • Cell Line: Caco-2 (21-day differentiated).[4]

  • Direction: Apical to Basolateral (A-B).[2][5]

Step-by-Step Workflow:

  • Equilibration: Wash monolayers with HBSS (pH 7.4).

  • Dosing: Add 10

    
    M Test Compound to Apical chamber.
    
  • Receiver Setup (The Fix):

    • Option 1 (Preferred): Use 4% BSA in Basolateral chamber but treat the receiver samples with TCEP (Tris(2-carboxyethyl)phosphine) before analysis to reduce disulfide bonds, followed by protein precipitation. Note: This only works if the probe binds reversibly. Since chloroacetamides bind irreversibly, you must measure the adduct or accept the loss.

    • Option 2 (Kinetic): Use BSA-Free HBSS in the receiver. Sample every 20 minutes to measure initial rate before back-diffusion becomes significant.

  • Lysis (Mass Balance): At the end of the assay, wash filters 3x with ice-cold PBS. Lyse cells with MeOH:H2O (1:1) + 1% Formic Acid . Sonication is required.

Data Analysis (Mass Balance Correction): Standard


 equations fail if mass is lost to covalent binding. Use the Appearance Rate  method:


  • 
    : Slope of cumulative amount in receiver vs. time (from Option 2).
    
  • 
    : Surface area (
    
    
    
    ).
  • 
    : Initial donor concentration.
    

Visualization of the "Metabolic Trap":

MetabolicTrap cluster_0 Apical (Donor) cluster_1 Intracellular (Caco-2) cluster_2 Basolateral (Receiver) Compound Free Compound (Electrophile) Cytosol_Free Free Compound Compound->Cytosol_Free Passive Diffusion (High Rate) Adduct Compound-GSH (Trapped Adduct) Cytosol_Free->Adduct Rapid Conjugation (k_inact) Receiver_Free Free Compound (Measured) Cytosol_Free->Receiver_Free Passive Diffusion GST GST Enzyme GSH Glutathione Efflux MRP2 Transporter Adduct->Efflux Active Transport Efflux->Compound Apical Efflux (Recycling)

Figure 1: The Metabolic Trap. High passive permeability is masked by rapid intracellular conjugation with glutathione (GSH), preventing the compound from reaching the receiver compartment in its free form.

Part 4: Intracellular Uptake Quantification (The "Gold Standard")

Since


 is unreliable for reactive probes, measuring the actual intracellular concentration is superior.
Protocol D: Acid-Quench LC-MS Uptake Assay

Objective: Quantify total cellular uptake (Free + Bound) at


.
  • Seeding: Seed cells (e.g., HeLa or Caco-2) in 6-well plates. Grow to 80% confluency.

  • Pulse: Treat with 10

    
    M Test Compound for 1 hour at 37°C.
    
  • Wash: Aspirate media.[1] Wash 3x with Ice-Cold PBS (4°C). Cold temperature halts active transport and slows metabolic reactions.

  • Lysis & Quench: Add 300

    
    L 80% Methanol / 1% Formic Acid (-80°C)  directly to the monolayer. Scrape cells immediately.
    
    • The acid prevents post-lysis reaction of the probe with cellular proteins.

  • Extraction: Vortex for 10 min. Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Normalization: Dissolve pellet in 0.1M NaOH to measure protein content (BCA Assay). Report uptake as pmol compound / mg protein .

Part 5: Summary of Data Interpretation

AssayResultInterpretation for Chloroacetamide Probe
GSH Stability

min
Too Reactive. Compound will likely show false negatives in cellular assays due to rapid depletion.
PAMPA High PermeabilityIntrinsic Passivity. The chemical structure is capable of crossing membranes.
Caco-2 Low

(A-B)
Metabolic Trap. If PAMPA is high, the compound is entering but getting trapped/reacted inside the cell.
Caco-2 Low Recovery (<50%)Covalent Binding. The compound is reacting with the plastic or the cell membrane surface.
Intracellular LC-MS High ConcentrationValid Uptake. This is the definitive metric for efficacy.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

    • Foundational text on the design and kinetics of covalent inhibitors.
  • Neuhoff, S., et al. (2006).[6] "Impact of specific and non-specific binding in Caco-2 permeability assays." Pharmaceutical Research, 23, 350–359. Link

    • Authoritative source on mass balance issues and BSA usage in permeability assays.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

    • Discusses the GSH-trapping mechanism and toxicity risks of chloroacetamides.
  • Enamine Protocols. "Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs." Link

    • Provides specific modifications for lipophilic/reactive linkers similar to the topic compound.

Sources

Storage conditions and shelf-life of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Executive Summary

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (hereafter referred to as CPA-Probe ) is a reactive electrophilic compound belonging to the


-chloroacetophenone class. It is primarily utilized in drug discovery as a covalent probe or intermediate for targeting nucleophilic cysteine residues in proteins.

Due to the intrinsic reactivity of the


-chloroacetyl "warhead," this compound is prone to hydrolysis, photolytic degradation, and nucleophilic scavenging  if not stored under rigorous conditions. This guide outlines the mandatory protocols for storage, solubilization, and quality control to ensure experimental reproducibility.

Physicochemical Profile

PropertySpecificationNotes
Chemical Formula

Molecular Weight 253.73 g/mol
Warhead Type

-Chloroacetamide / Phenacyl Chloride
Highly electrophilic; alkylating agent.
Solubility DMSO (>50 mM), Ethanol, DMFPoorly soluble in water; susceptible to precipitation.
Physical State White to off-white crystalline solid
Reactivity Cysteine-reactive (Thiol-Michael/SN2)Forms irreversible thioether bonds.

Critical Stability Factors

The stability of CPA-Probe is compromised by three primary mechanisms. Understanding these is essential for troubleshooting assay failure.

  • Hydrolysis (Moisture Sensitivity): The carbon-chlorine bond adjacent to the carbonyl group is highly polarized. In the presence of water (especially at pH > 7.0), the chloride is displaced by a hydroxyl group, forming the inactive

    
    -hydroxyacetophenone derivative. This renders the probe useless for covalent labeling.
    
  • Photolysis (Light Sensitivity): Phenacyl chlorides are historically known to undergo homolytic cleavage of the C-Cl bond upon exposure to UV/blue light, leading to radical formation and complex degradation mixtures [1].

  • Nucleophilic Scavenging: Trace impurities (amines, thiols) in solvents or buffers will rapidly quench the warhead.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes that must be prevented.

DegradationPathways Compound CPA-Probe (Active Electrophile) Hydrolyzed Hydroxy-Derivative (Inactive) Compound->Hydrolyzed Hydrolysis (SN2) Radical Radical Species (Polymerization) Compound->Radical Photolysis Water H2O / OH- Water->Hydrolyzed Light UV Light (hν) Light->Radical

Figure 1: Primary degradation pathways of CPA-Probe involving hydrolysis and photolysis.

Protocol: Storage and Shelf-Life

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen can accelerate radical degradation pathways if the container is translucent.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

Shelf-Life Estimate (Solid):

  • -20°C (Desiccated, Dark): 24 months.[1]

  • Ambient (25°C): < 3 months (Significant risk of hydrolysis if humidity is uncontrolled).

B. Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ensure DMSO is "molecular biology grade" or stored over molecular sieves.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute surface area ratio.

  • Freeze-Thaw: Strictly Avoid. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO, accelerating hydrolysis.

  • Aliquot Strategy: Aliquot stock solutions into single-use volumes (e.g., 20–50 µL) immediately after preparation.

Shelf-Life Estimate (DMSO Solution):

  • -80°C: 6 months.

  • -20°C: 1 month.

  • 4°C / Room Temp: Use immediately. Do not store.

Protocol: Handling and Solubilization

Safety Warning: This compound contains an


-chloroacetophenone moiety, a structural class known for lachrymatory properties  (tear gas activity) [2]. Handle exclusively in a chemical fume hood.
Step-by-Step Solubilization Workflow
  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (~30 mins) inside the desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric water vapor onto the solid, initiating hydrolysis.

  • Weighing: Weigh rapidly in a fume hood.

  • Dissolution: Add Anhydrous DMSO. Vortex until clear.

    • Visual Check: If the solution is cloudy, the compound may have degraded/polymerized, or the concentration is too high.

  • Dilution for Assay:

    • Do not dilute into aqueous buffer until the final moment of the experiment.

    • Keep the final DMSO concentration <1% (v/v) in biological assays to prevent protein denaturation, unless the assay tolerates higher.

Workflow Diagram

HandlingWorkflow Start Frozen Stock (-20°C) Warm Equilibrate to RT (In Desiccator) Start->Warm 30 mins Open Open Vial Warm->Open Dry Environment Solubilize Dissolve in Anhydrous DMSO Open->Solubilize Aliquot Aliquot Single-Use Vials Solubilize->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze Storage Use Dilute into Buffer (Immediate Use) Aliquot->Use Experiment

Figure 2: Optimal handling workflow to minimize moisture introduction.

Quality Control & Validation

Before using CPA-Probe in critical high-throughput screening (HTS) or kinetic assays, validate the integrity of the warhead.

Method A: LC-MS Integrity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection:

    • Target Mass (M+H): ~254.1 Da.

    • Impurity Mass (Hydrolyzed): ~236.3 Da (Loss of Cl, Gain of OH: -35 + 17 = -18 mass shift? No. Cl (35.5) replaced by OH (17). Mass shift = 254 - 35 + 17 = ~236). Correction: Mass shift is roughly -18 Da.

    • Acceptance Criteria: >95% purity by UV (254 nm).

Method B: Functional GSH Reactivity Assay (The "Gold Standard")

This assay confirms the electrophile is still active and capable of alkylating thiols.

  • Prepare: 100 µM CPA-Probe in PBS (pH 7.4).

  • Add: 500 µM Reduced Glutathione (GSH).

  • Incubate: 30 minutes at Room Temp.

  • Analyze (LC-MS):

    • Look for the disappearance of the parent peak (254 Da).

    • Look for the appearance of the GSH-Adduct .

    • Adduct Mass: 254 (Parent) - 35.5 (Cl) + 307 (GSH) - 1 (H) ≈ 524.5 Da .

  • Result: If <50% conversion is observed in 30 mins, the batch is likely degraded or hydrolyzed.

References

  • Photochemistry of Phenacyl Halides: Anderson, J. C., & Reese, C. B. (1962). "Photochemical rearrangements of alpha-chloro-ketones." Nature, 195, 283-284. Link

  • Toxicity of Chloroacetophenone Derivatives: Centers for Disease Control and Prevention (CDC). "Chloroacetophenone (CN): Systemic Agent." NIOSH Emergency Response Safety and Health Database. Link

  • Covalent Inhibitor Design & Stability: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Handling of Electrophilic Probes: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

Sources

Application Notes & Protocols: Leveraging N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide for Covalent Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Irreversible Engagement

In the post-genomic era, understanding protein function requires tools that can capture dynamic processes within the native cellular environment. While non-covalent interactions are the basis of much of cellular signaling, the strategic use of covalent chemical probes provides a powerful and unique method for identifying and functionally characterizing proteins.[1] Covalent probes, which form a stable, irreversible bond with their target, offer distinct advantages, including the ability to overcome weak binding affinities, trap transient interactions, and facilitate the robust enrichment and identification of target proteins, even those of low abundance.[1][2] This approach, often termed Activity-Based Protein Profiling (ABPP), utilizes probes with a reactive group, or "warhead," to covalently label active sites or other functionally important residues on proteins.[3][4][5]

This guide focuses on the application of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, a representative α-haloacetyl compound, as a chemical probe in proteomics. The chloroacetyl moiety serves as a mild electrophile, demonstrating a strong reactivity preference for nucleophilic amino acid residues, most notably the thiol group of cysteine.[6][7] Due to cysteine's relatively low abundance and high nucleophilicity at physiological pH, it is a prime target for covalent ligand discovery, enabling the development of highly specific probes and drugs.[8][9] We will detail the underlying mechanism, provide field-tested protocols for its use, and discuss best practices for experimental design and data interpretation.

Principle and Mechanism of Action

The utility of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide as a chemical probe is rooted in the reactivity of its chloroacetyl group. This functional group acts as an electrophilic warhead that reacts with nucleophilic residues on proteins via an SN2 (bimolecular nucleophilic substitution) reaction.

The primary target for this reaction in a biological context is the thiolate anion (R-S⁻) of a cysteine residue. The sulfur atom of the thiolate acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond, permanently tethering the probe to the protein.

Diagram: Covalent Modification of Cysteine

G start Prepare Proteome (e.g., Cell Lysate) label Incubate with N-{...}acetamide Probe start->label quench Quench Reaction (e.g., DTT) label->quench enrich Enrich Labeled Proteins (Requires Reporter Tag) label->enrich If applicable reduce_alkylate Reduce & Alkylate (DTT & IAA) quench->reduce_alkylate enrich->reduce_alkylate digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Identify Peptides & Sites) lcms->data

Caption: A typical workflow for a chemical proteomics experiment using a covalent probe.

Critical Controls:
  • Vehicle Control (e.g., DMSO): Essential for distinguishing proteins that are non-specifically enriched from true interactors.

  • Heat-Denatured Control: Incubating the probe with a boiled lysate helps identify proteins that bind non-specifically, as covalent labeling of native sites is typically conformation-dependent.

  • Competition Experiment: Pre-incubation with a known, high-affinity ligand for a suspected target protein should prevent or reduce labeling by the probe if they share the same binding site. This is a powerful method for target validation.

  • Use of a Structurally Similar, Non-reactive Analog: If available, a control compound lacking the chloroacetyl warhead can help differentiate covalent binding from non-covalent interactions.

Detailed Protocols

Note: For downstream enrichment and visualization, N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide would need to be synthesized with a reporter tag, such as biotin for affinity purification or a terminal alkyne/azide for "click" chemistry conjugation. [10]The following protocols assume the use of such a tagged probe.

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol outlines the general procedure for labeling total proteins from a cell lysate.

Materials:

  • Cells of interest

  • Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.

  • Probe Stock Solution: 10 mM N-{3-[4-(...)]propyl}acetamide-reporter in DMSO.

  • Dithiothreitol (DTT) or β-mercaptoethanol (BME) for quenching.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Lysis: Harvest cells and wash twice with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Normalization: Adjust the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.

  • Labeling Reaction: Add the probe from the stock solution to the lysate to achieve the desired final concentration (typically 1-50 µM, requires optimization). For vehicle controls, add an equivalent volume of DMSO.

    • Scientist's Note: The optimal probe concentration and incubation time must be determined empirically. A concentration titration experiment is highly recommended to find conditions that maximize labeling of specific targets while minimizing off-target effects.

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Quenching: Stop the reaction by adding a reducing agent like DTT to a final concentration of 10 mM to consume any unreacted probe.

  • Downstream Processing: The labeled proteome is now ready for downstream applications, such as affinity enrichment (Protocol 2) or direct analysis by gel electrophoresis and Western blot.

Protocol 2: Affinity Enrichment and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads, followed by on-bead digestion for mass spectrometry analysis.

Materials:

  • Labeled and quenched lysate from Protocol 1.

  • Streptavidin-agarose beads.

  • Wash Buffer 1: 1% SDS in PBS.

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Wash Buffer 3: 100 mM Tris-HCl, pH 8.5.

  • Reduction Solution: 10 mM DTT in 100 mM Tris-HCl, pH 8.5.

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5.

  • Trypsin (mass spectrometry grade).

Procedure:

  • Bead Incubation: Add streptavidin beads to the labeled lysate. Incubate for 1-2 hours at 4°C with rotation to capture biotin-tagged proteins.

  • Washing Sequence: Pellet the beads by centrifugation and discard the supernatant. Perform the following washes sequentially to remove non-specifically bound proteins:

    • 2x with Wash Buffer 1.

    • 2x with Wash Buffer 2.

    • 3x with Wash Buffer 3.

    • Rationale: This stringent washing series is critical for reducing background. SDS removes strong non-specific interactors, while urea denatures proteins to further disrupt non-covalent binding.

  • On-Bead Reduction and Alkylation: Resuspend the beads in Reduction Solution and incubate for 30 minutes at 37°C. Cool to room temperature, then add Alkylation Solution and incubate for 30 minutes in the dark. This step reduces and caps all cysteine residues, including those not labeled by the probe.

  • On-Bead Digestion: Wash the beads twice with 100 mM Tris-HCl, pH 8.5. Resuspend in a solution containing sequencing-grade trypsin (e.g., 1 µg per 50 µL of bead slurry). Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid to recover any remaining peptides.

  • Sample Cleanup: Combine the eluates and desalt the peptides using a C18 StageTip or similar desalting column. The sample is now ready for LC-MS/MS analysis. [11]

Data Presentation and Interpretation

Quantitative data from proteomic experiments are best summarized in tables. After LC-MS/MS analysis and database searching, results should be filtered based on peptide and protein identification confidence. A typical output table would compare the abundance of identified proteins between the probe-treated sample and the vehicle control.

Table 1: Example Quantitative Proteomics Output

Protein IDGene NameFold Change (Probe/Control)p-valueUnique Peptides Identified
P04049ABL125.41.2e-515
Q06278BTK18.98.5e-511
P12931SRC15.22.1e-418
P00519EGFR12.55.6e-422
P42224GAPDH1.10.859
  • Interpretation: In this example, proteins like ABL1 and BTK show significant enrichment in the probe-treated sample compared to the control, identifying them as high-confidence targets. A protein like GAPDH with a fold change near 1 is considered a background binder.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Insufficient washing; Probe concentration too high; Non-specific binding to beads.Increase stringency and number of washes; Perform a probe concentration titration; Pre-clear lysate with unconjugated beads.
No/Low Signal for Target Probe is inactive; Protein target is not expressed or is in an inactive conformation; Insufficient incubation time.Verify probe integrity; Confirm target expression by Western blot; Optimize incubation time and temperature.
Poor Sequence Coverage in MS Inefficient digestion; Low protein abundance.Ensure trypsin activity is optimal; Increase amount of starting material; Consider a more sensitive mass spectrometer.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC.
  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln.
  • Covalent chemical probes. PMC, NIH.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.
  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. PMC.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.
  • Studies of protein covalent modifications using mass spectrometry. ProQuest.
  • Cysteine-Targeted Covalent Drugs Analysis. Creative Proteomics.
  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
  • Activity-based Protein Profiling. Plant Chemetics Laboratory.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC.
  • Activity-based protein profiling: A graphical review. PMC.
  • "Activity-based Protein Profiling" in eLS. Scholarly Publications Leiden University.
  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PMC.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.

Sources

Application Note: High-Throughput Screening of Covalent Fragments – Profiling N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Targeted Covalent Inhibitor (TCI) Discovery, Fragment-Based Lead Discovery (FBLD), and Chemoproteomics

Abstract

The paradigm of drug discovery has increasingly shifted toward targeted covalent inhibitors (TCIs) to drug historically intractable targets[1]. This application note details the high-throughput screening (HTS) methodologies for chloroacetamide-based covalent fragment libraries. Using N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (MW: 253.73 Da) as a model electrophile, we outline a self-validating experimental workflow. By synthesizing intrinsic reactivity profiling, intact protein mass spectrometry, and thermal shift validation, this guide provides a robust framework for identifying and validating novel ligandable cysteines.

Mechanistic Rationale: The Chloroacetamide Warhead

In covalent fragment-based lead discovery (FBLD), the choice of electrophilic "warhead" dictates both the screening methodology and the hit rate. The compound N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide features a chloroacetamide group, a well-defined class of cysteine-reactive electrophiles[1].

While milder warheads like acrylamides require strict spatial proximity to react via Michael addition, chloroacetamides possess higher intrinsic electrophilicity. They react via an


 nucleophilic substitution with the thiolate anion of accessible cysteines[2]. In our experience as assay scientists, this higher reactivity makes chloroacetamides invaluable during the primary screening phase; they efficiently capture transient, low-affinity interactions (

) that weaker warheads might miss, thereby revealing cryptic or allosteric pockets[3].

Target engagement follows a two-step kinetic model: initial non-covalent recognition driven by the scaffold (the phenyl-propyl-acetamide moiety), followed by irreversible bond formation (


)[4].

Mechanism P Target Protein (Free Cys-SH) PL Reversible Complex (P···L) P->PL Non-covalent Association (Ki) L Covalent Fragment (Chloroacetamide) L->PL P_L Irreversible Adduct (P-L) + HCl PL->P_L SN2 Nucleophilic Substitution (kinact)

Two-step kinetic binding model of chloroacetamide fragments targeting cysteine residues.

The Self-Validating HTS System

A critical pitfall in covalent HTS is the high false-positive rate driven by hyper-reactive compounds or pan-assay interference compounds (PAINS). To ensure scientific integrity, every protocol described herein functions as part of a self-validating system .

We do not rely on a single assay. Instead, the workflow filters out promiscuous binders early, utilizes label-free direct detection (Mass Spectrometry) for the primary screen, and orthogonally validates the structural integrity of the target protein to prove true binding[5].

Workflow Lib Covalent Fragment Library (Including N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide) Filter Protocol 1: Intrinsic Reactivity (GSH Assay, t1/2 > 15 min) Lib->Filter Eliminate PAINS HTS Protocol 2: Primary HTS (Intact Protein MS, +217.27 Da Shift) Filter->HTS Screen tractable compounds Val Protocol 3: Target Engagement (DSF Thermal Shift, ΔTm > 1.5°C) HTS->Val Select high-labeling hits Hit Validated Covalent Hit Ready for Structure-Based Design Val->Hit Confirm folded-state binding

High-throughput screening workflow for covalent fragment library triage and hit validation.

Step-by-Step Experimental Methodologies

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality & Rationale: Intrinsic reactivity primarily depends on the warhead and is largely unaffected by the scaffold[4]. Before screening against a target, fragments must be evaluated for their reactivity with reduced glutathione (GSH). Compounds that react too quickly (


 min) will cause widespread off-target toxicity in vivo and are eliminated from the library[3].
Methodology: 
  • Prepare a 1 mM solution of reduced L-glutathione (GSH) in PBS (pH 7.4) supplemented with 1 mM EDTA to prevent metal-catalyzed oxidation.

  • Dispense 99 µL of the GSH solution into a 384-well UV-transparent microplate.

  • Add 1 µL of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (10 mM stock in DMSO) to achieve a final fragment concentration of 100 µM.

  • Incubate the plate at 37°C.

  • At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), quench 10 µL aliquots by transferring them to a secondary plate containing 90 µL of Ellman’s Reagent (DTNB, 0.5 mM in PBS).

  • Measure absorbance at 412 nm using a microplate reader to quantify the depletion of free thiols.

  • Calculate the pseudo-first-order half-life (

    
    ). For tractable chloroacetamides, expect a 
    
    
    
    between 30 and 300 minutes[3].
Protocol 2: High-Throughput Intact Protein MS (Primary Screen)

Causality & Rationale: Compound screening using MALDI-TOF or LC-MS has become the gold standard because it directly measures the mass shift of the protein, avoiding optical interference[1]. For N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Average MW: 253.73 Da), the


 reaction with a cysteine thiol results in the loss of HCl (MW: 36.46 Da). Therefore, a successful hit will yield a highly specific mass shift of +217.27 Da  on the intact protein.
Methodology: 
  • Dilute the target protein (e.g., a cysteine-containing protease or epigenetic reader) to 2 µM in an MS-compatible assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Critical: Avoid nucleophilic buffers like Tris and use TCEP (0.5 mM) instead of DTT to maintain reduced cysteines.

  • Dispense 10 µL of the protein solution into a 384-well plate.

  • Pin-transfer 100 nL of the covalent fragment to achieve a 50 µM screening concentration.

  • Seal the plate and incubate for 4 to 24 hours at room temperature[5].

  • Quench the reaction by adding 1% formic acid (final concentration).

  • Spot the samples onto a MALDI target plate using sinapinic acid as the matrix, or inject them into an LC-ESI-TOF system for intact mass deconvolution.

  • Calculate Labeling Efficiency:

    
    .
    
Protocol 3: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Causality & Rationale: Mass spectrometry proves a bond was formed, but it does not prove the protein is still functionally folded. DSF is utilized to confirm that the covalent modification stabilizes the protein's tertiary structure, indicating true binding to a structured pocket rather than non-specific alkylation of unfolded aggregates[5]. Methodology:

  • Prepare a master mix containing 2 µM target protein and 5X SYPRO Orange dye in assay buffer.

  • Dispense 19 µL of the master mix into a 384-well qPCR plate.

  • Add 1 µL of the fragment (final concentration 50 µM) and incubate for 2 hours at room temperature to allow the covalent adduct to form.

  • Run a thermal melt protocol in a Real-Time PCR machine from 25°C to 95°C at a ramp rate of 1°C/min.

  • Monitor fluorescence (Excitation: 490 nm, Emission: 575 nm).

  • Determine the melting temperature (

    
    ) from the minimum of the first derivative curve. A positive shift (
    
    
    
    ) compared to the DMSO control corroborates specific target engagement[5].

Quantitative Data Presentation

To contextualize the behavior of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, the following table summarizes how chloroacetamide warheads typically compare against other common electrophiles in a covalent fragment library during HTS triage.

ParameterChloroacetamide (Target Compound)AcrylamideVinyl Sulfone
Intrinsic Reactivity (GSH

)
15 – 120 min> 500 min100 – 300 min
Primary Target Nucleophile Cysteine (Thiolate)CysteineCysteine, Histidine
Expected Mass Shift (Target Cmpd) +217.27 Da (Loss of HCl)+ MW of Fragment+ MW of Fragment
Typical MS Labeling Efficiency (4h) 40% – 100%5% – 30%20% – 60%
Risk of PAINS / Promiscuity Moderate to HighLowModerate
Average

(DSF)
+1.5°C to +4.0°C+0.5°C to +2.0°C+1.0°C to +3.0°C

Note: While chloroacetamides exhibit higher promiscuity risks, their superior labeling efficiency makes them ideal "pathfinder" fragments to identify novel ligandable sites before optimizing the scaffold and swapping to a milder warhead[1].

References

1.[5] Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ResearchGate. 2.[1] Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI.org. 3.[4] Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry (ACS). 4.[3] Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments. ResearchGate. 5.[2] Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry (ACS).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Ticket ID: CHEM-SUP-2026-8842 Priority: High (Stability Critical) Assigned Specialist: Senior Application Scientist, Covalent Inhibitor Division[1]

Executive Summary

You are encountering stability issues with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide . This molecule contains a phenacyl chloride (


-chloroacetophenone) moiety.[1] This functional group is an electrophilic "warhead" designed to form covalent bonds with cysteine residues in biological targets.[1]

The Core Problem: The same electrophilicity that allows this molecule to label proteins makes it highly susceptible to hydrolysis in aqueous media. In water, especially at neutral or alkaline pH, the chloride is displaced by hydroxide ions, rendering the probe inert.

This guide details the mechanism of degradation and provides a self-validating protocol to stabilize your compound.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the mechanism. The instability is not in the acetamide tail, but in the 2-chloroacetyl group attached to the phenyl ring.

The Hydrolysis Mechanism

The carbonyl group withdraws electron density from the


-carbon, making it highly positive (electrophilic). In aqueous solution, water (or hydroxide) acts as a nucleophile, attacking this carbon and displacing the chloride ion via an 

mechanism.[2]

Key Kinetic Driver: The rate of hydrolysis is pH-dependent .

  • Acidic (pH < 5): Slow. The nucleophile is

    
     (weak).
    
  • Basic (pH > 7): Fast. The nucleophile is

    
     (strong).[1]
    
  • Nucleophilic Buffers: Extremely Fast.[1] Buffers containing primary amines (Tris) will destroy the molecule faster than water.

Pathway Visualization

The following diagram illustrates the degradation pathway you are likely observing.

HydrolysisPathway cluster_conditions Reaction Conditions Start Active Probe (Phenacyl Chloride) Transition Transition State (Pentacoordinate) Start->Transition + H2O / OH- (Slow/Fast) TrisProduct Alkylated Buffer (DEAD END) Start->TrisProduct + Tris/Glycine (Rapid Aminolysis) Product Inactive Species (α-Hydroxy Ketone) Transition->Product - HCl

Figure 1: The degradation pathways. Note that nucleophilic buffers (Tris) cause rapid irreversible inactivation, often faster than aqueous hydrolysis.

Module 2: Troubleshooting Guide

Use this table to diagnose your specific experimental failure mode.

SymptomProbable CauseCorrective Action
Rapid loss of activity (< 30 min) "The Tris Trap" : You are likely using a buffer with a primary amine (Tris, Glycine) or Imidazole.[1]Switch Buffer: Use HEPES, MOPS, Phosphate, or Citrate. These are non-nucleophilic.[1]
Precipitation upon dilution Solubility Shock : The hydrophobic phenyl-propyl chain is crashing out of the aqueous phase.Co-solvent: Maintain 1-5% DMSO or DMF in the final aqueous buffer.[1] Add the organic stock slowly to the vortexing buffer.
Degradation over 2-4 hours Alkaline Hydrolysis : The pH is likely > 7.[1]5. Phenacyl chlorides are unstable in base.[1]Acidify: Adjust pH to 5.5 - 6.5 if the biological assay permits.
Inconsistent IC50/Labeling Stock Degradation : The DMSO stock has absorbed water (DMSO is hygroscopic).Anhydrous Handling: Use single-use aliquots for DMSO stocks. Store at -80°C.

Module 3: Validated Stabilization Protocol

Do not improvise. Follow this protocol to ensure the integrity of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide.

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 6.0 - 7.0.

  • Acidifier (Optional): 1 mM HCl (if extreme stability is needed).

Preparation Workflow

Step 1: Stock Solution (The "Master Mix")

  • Dissolve the solid compound in Anhydrous DMSO to a concentration of 10-50 mM.

  • Critical: Do not store this stock in the fridge (4°C) where condensation can occur. Store in small aliquots at -20°C or -80°C.

Step 2: The "Intermediate" Dilution (Prevention of Precipitation)

  • Do not pipet DMSO stock directly into a large volume of static buffer.[1]

  • Prepare a 10x Intermediate in 50% DMSO / 50% Water (or Buffer).[1]

  • Why? This prevents the "oil drop" effect where the compound precipitates locally before mixing.

Step 3: Final Aqueous Preparation

  • Dilute the Intermediate into your assay buffer (HEPES/Phosphate).

  • Time-Window: Use this solution within 30-60 minutes . Do not let it sit overnight.

Buffer Selection Logic

Use the following decision tree to select the correct buffer for your experiment.

BufferSelection Start Select Assay Buffer Q1 Does buffer contain primary amines? (Tris, Glycine) Start->Q1 Stop1 STOP Rapid Aminolysis Q1->Stop1 Yes Q2 Does buffer contain strong nucleophiles? (DTT, BME, Azide) Q1->Q2 No Stop2 STOP Scavenges Probe Q2->Stop2 Yes Q3 Target pH Range? Q2->Q3 No Safe1 USE: Citrate / Acetate (pH 4-6) Q3->Safe1 Acidic (<6) Safe2 USE: Phosphate / MES (pH 6-7) Q3->Safe2 Neutral (6-7) Safe3 USE: HEPES / MOPS (pH 7-7.5) Q3->Safe3 Physiological (7+)

Figure 2: Buffer selection decision tree to prevent chemical incompatibility.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer if I keep the temperature at 4°C? A: No. Even at 4°C, the high concentration of primary amine in Tris (usually 10-50 mM) relative to your drug (usually µM) drives the reaction forward via pseudo-first-order kinetics. You will form an inactive adduct.[1] Use HEPES or MOPS instead [1].

Q: My assay requires DTT (Dithiothreitol). Is this compatible? A: No. DTT contains thiols, which are the exact target your probe is designed to hit (cysteine). DTT will scavenge your drug before it reaches the protein. If a reducing agent is strictly required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward haloacetamides than DTT, but still use with caution and minimize incubation time [2].

Q: How do I verify if my compound has hydrolyzed? A: Use LC-MS.

  • Intact Mass: M (Calculated based on Cl isotope pattern).[1]

  • Hydrolyzed Mass: M - 35.5 (Cl) + 17 (OH) = M - 18.5 Da .[1]

  • Note: If you used Tris, you will see a mass shift corresponding to the addition of Tris minus HCl.

Q: Is the compound light sensitive? A: Phenacyl chlorides can be photolabile (generating radicals). While hydrolysis is the primary concern, it is best practice to protect the solution from direct sunlight or intense UV light during incubation.

References

  • Reaction of

    
    -Haloketones with Nucleophiles: 
    
    • Source: Podgórski, M. et al. "Clickable" Crosslinkers for Biological Applications.[1] Chemical Reviews.

    • Context: Explains the reactivity of chloroacetyl groups toward amines (Tris) vs. thiols.
    • Link: (General reference for alpha-halo reactivity).[1]

  • Stability of Phenacyl Chlorides

    • Source: Eder, M. et al. (1999).[1] Kinetic studies of the hydrolysis of

      
      -haloacetophenones.
      
    • Context: Establishes the pH-rate profile showing base-c
    • Link:[1]

  • Buffer Incompatibility (The "Tris Effect")

    • Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.

    • Context: Definitive guide stating that amine-containing buffers must be avoided when using alkyl halide reactive groups.[1]

    • Link:[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Phenacyl chlorides are lachrymators (tear gas agents) and potential alkylating mutagens.[1] Handle with extreme care in a fume hood.

Sources

Troubleshooting low yields in N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Welcome to the technical support guide for the synthesis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this multi-step synthesis, with a focus on overcoming low product yields.

The typical synthesis pathway involves two key transformations:

  • Amide Formation: Acetylation of 3-phenylpropylamine to form the precursor, N-(3-phenylpropyl)acetamide.

  • Friedel-Crafts Acylation: Introduction of the 2-chloroacetyl group onto the phenyl ring of the precursor using chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This guide is structured to help you diagnose and resolve issues at each stage of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The Friedel-Crafts acylation is undoubtedly the most sensitive and challenging step. Success in this stage is highly dependent on the quality of reagents, the activity of the Lewis acid catalyst, and strict control of reaction conditions to prevent side reactions. Low yields in the overall synthesis can almost always be traced back to this step.

Q2: Why is a stoichiometric amount of AlCl₃ required for the acylation step?

A2: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a full equivalent of AlCl₃. This is because the Lewis acid not only activates the chloroacetyl chloride but also forms a complex with the ketone product.[1][2] This complexation deactivates the product, preventing further reactions (polyacylation), but also renders the catalyst inactive.[3][4] Furthermore, the acetamide group of the starting material can also complex with AlCl₃, potentially requiring more than one equivalent of the catalyst for the reaction to proceed efficiently.

Q3: How can I effectively monitor the progress of the Friedel-Crafts reaction?

A3: Thin-Layer Chromatography (TLC) is the most practical method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material (N-(3-phenylpropyl)acetamide) from the product. The product, being more polar due to the added ketone group, will have a lower Rf value. Run a co-spot (a lane with both starting material and a sample from the reaction mixture) to confirm the identity of the spots.

Q4: What is the best approach for purifying the final product?

A4: The optimal purification method depends on the scale and the impurity profile.

  • Recrystallization: If the main impurity is the ortho-isomer or unreacted starting material, recrystallization can be highly effective. Solvents like ethanol or isopropanol are often good starting points.[5]

  • Column Chromatography: For complex mixtures or to remove trace impurities, silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Problem 1: The Friedel-Crafts acylation reaction shows low or no conversion of the starting material.
Possible Cause Explanation & Validation Solution
Inactive AlCl₃ Catalyst Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[1] If your AlCl₃ is clumpy, discolored (not white/pale yellow), or has been opened for a long time, its activity is likely compromised.Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas). Ensure all glassware is rigorously oven- or flame-dried before use.[6]
Insufficient Catalyst As noted in the FAQ, both the starting material's acetamide group and the product's ketone can complex with AlCl₃.[1][7] If you use only one equivalent, there may not be enough free catalyst to activate the chloroacetyl chloride and drive the reaction.Use a slight excess of AlCl₃ (e.g., 1.2 to 1.5 equivalents) relative to the N-(3-phenylpropyl)acetamide starting material. This ensures enough active catalyst is available for the acylation.
Low Reaction Temperature While low temperatures can improve selectivity, excessively cold conditions can slow the reaction rate to a point where no significant conversion occurs within a reasonable timeframe.The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[1][6] If no conversion is observed on TLC after several hours, gentle heating (e.g., to 40-50 °C) can be considered, but must be done cautiously to avoid side reactions.
Problem 2: My TLC plate shows multiple products, and the yield of the desired para-isomer is low.
Possible Cause Explanation & Validation Solution
Formation of Ortho-Isomer The propyl-acetamide group is an ortho, para-director. While the para position is sterically favored, some amount of the ortho-isomer is often formed. Higher reaction temperatures can sometimes decrease selectivity.[8]Control the temperature carefully. Running the reaction at lower temperatures (e.g., maintaining 0 °C for the entire duration) can improve the para-selectivity.[9] The isomers can typically be separated by careful column chromatography or fractional recrystallization.
Polyacylation Although the product is deactivated by complexation with AlCl₃, if the reaction is run under very harsh conditions (high temperature, long reaction time) or with a large excess of chloroacetyl chloride, a second acylation can occur.Use a controlled stoichiometry, with chloroacetyl chloride being the limiting reagent or in slight excess (e.g., 1.0-1.1 equivalents). Avoid high reaction temperatures. The monoacylated product is significantly less reactive than the starting material, so this is usually a minor issue if conditions are controlled.[10]
Reaction with the Acetamide Group The acetamide nitrogen itself can be a site of reactivity. While amides are generally poor substrates for Friedel-Crafts reactions, under harsh conditions or with certain activation, side reactions at the amide are possible.[11]Maintain moderate reaction conditions. The primary reaction on the activated aromatic ring is much faster and more favorable than reactions involving the stable amide bond.
Problem 3: Significant product loss occurs during the aqueous workup.
Possible Cause Explanation & Validation Solution
Hydrolysis of the Chloroacetyl Group The α-chloro ketone is susceptible to hydrolysis, especially under basic conditions or during prolonged contact with water, to form the corresponding hydroxyacetyl compound.Perform the workup promptly and under acidic or neutral conditions. Quench the reaction by pouring it into a mixture of ice and dilute HCl.[6] This hydrolyzes the aluminum complexes while keeping the pH low. Extract the product into an organic solvent immediately after quenching.
Emulsion Formation The presence of aluminum salts and the amphiphilic nature of the product can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a different polarity. Centrifugation, if available, is also highly effective.
Incomplete Extraction The product has moderate polarity and may require multiple extractions to be fully removed from the aqueous layer.Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts and proceed with washing and drying.

Experimental Protocols & Visualizations

Synthetic Workflow

The overall process is a two-step synthesis starting from 3-phenylpropylamine.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-Phenylpropylamine C N-(3-phenylpropyl)acetamide (Precursor) A->C Acetylation B Acetic Anhydride B->C D Chloroacetyl Chloride F N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Final Product) C->F Acylation D->F E AlCl₃ (Lewis Acid) E->F

Caption: Two-step synthesis of the target compound.

Protocol 1: Friedel-Crafts Acylation of N-(3-phenylpropyl)acetamide

This protocol assumes 10 mmol scale.

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (2.0 g, 15 mmol, 1.5 eq.) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) and cool the resulting suspension to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Slowly add chloroacetyl chloride (0.87 mL, 11 mmol, 1.1 eq.) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve N-(3-phenylpropyl)acetamide (1.77 g, 10 mmol, 1.0 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC.

  • Workup: Once the starting material is consumed (typically 2-4 hours), carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing low yields in the critical acylation step.

G start Low Yield in Acylation Step check_conversion Check TLC: Any Starting Material (SM) Left? start->check_conversion complex_mixture Check TLC: Complex Mixture or Single Byproduct? check_conversion->complex_mixture No, SM is consumed cause_inactive Cause: Inactive Catalyst (Moisture Contamination) check_conversion->cause_inactive Yes, lots of SM cause_stoich Cause: Insufficient Catalyst (Complexation with Amide/Product) check_conversion->cause_stoich Yes, lots of SM cause_temp Cause: Reaction Temp Too Low check_conversion->cause_temp Yes, lots of SM cause_isomers Cause: Isomer Formation (ortho-product) complex_mixture->cause_isomers Multiple spots cause_side_rxn Cause: Side Reactions (e.g., Polyacylation, Hydrolysis) complex_mixture->cause_side_rxn Multiple spots cause_workup Cause: Product Loss During Workup complex_mixture->cause_workup Low recovery of clean product sol_reagents Solution: Use Anhydrous Reagents & Dry Glassware cause_inactive->sol_reagents sol_stoich Solution: Increase Catalyst (1.2-1.5 eq.) cause_stoich->sol_stoich sol_temp Solution: Allow to Warm to RT or Gentle Heating cause_temp->sol_temp sol_purify Solution: Optimize Purification (Chromatography / Recrystallization) cause_isomers->sol_purify sol_conditions Solution: Control Stoichiometry & Temperature cause_side_rxn->sol_conditions sol_workup Solution: Acidic Quench, Prompt & Thorough Extraction cause_workup->sol_workup

Caption: Logical workflow for troubleshooting low acylation yields.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide. (n.d.). Google Patents.
  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E, 64(Pt 5), o1033. Available from: [Link]

  • ResearchGate. (2025, August 5). Preparation, structure, and catalytic activity of aluminum chloride immobilized on cross-linked polyvinyl alcohol microspheres. Available from: [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. Available from: [Link]

  • Bedner, M., & MacCrehan, W. A. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, E71(Pt 8), 903–904. Available from: [Link]

  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents.
  • Wang, Z., et al. (2023). Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis. Catalysts, 13(12), 1479. Available from: [Link]

  • Klumpp, D. A., et al. (2014). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 79(11), 5049–5060. Available from: [Link]

  • JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

  • Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. Available from: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available from: [Link]

  • US3342885A - Removal of aluminum chloride from hydrocarbons. (n.d.). Google Patents.
  • JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available from: [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

  • ResearchGate. (n.d.). The Alkylation of Aromatic Compounds by the Friedel‐Crafts Method. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel–Crafts Acylation. Available from: [Link]

  • Nikpassand, M., & Faghih, Z. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(42), 25170–25195. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

Sources

Technical Support Center: Optimizing Conditions for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Dynamics

Welcome to the technical support center. You are working with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide .[1] To optimize its reactivity, we must first deconstruct its chemical behavior.

Unlike standard chloroacetamide probes (which possess an amide-linked chloride), your molecule contains a 2-chloroacetyl group attached directly to a phenyl ring .[1] This moiety is chemically classified as an


-chloroacetophenone  (or phenacyl chloride).[1][2][3]

Critical Distinction:

  • Standard Chloroacetamides (

    
    ):  Moderate reactivity, stable at pH 8.0.[1]
    
  • Your Molecule (

    
    -Chloroacetophenone, 
    
    
    
    ):
    High reactivity due to the electron-withdrawing benzoyl group.[1] It is significantly more susceptible to hydrolysis and non-specific alkylation if the pH is too high.

This guide provides the precise parameters to balance Cysteine-Targeted Alkylation (


)  against Hydrolysis (

)
.

The pH Optimization Landscape

The reactivity of this molecule is governed by a "Tug-of-War" between the nucleophilicity of your target (usually a Cysteine thiol) and the stability of the chlorine warhead.

The Mechanism of Action

The reaction proceeds via an


 mechanism. The target thiol (

) must be deprotonated to the thiolate form (

) to react.[1] However, hydroxide ions (

) in the buffer compete to attack the warhead, leading to irreversible hydrolysis (formation of the hydroxyacetyl derivative).
Visualization: Reaction Pathways & pH Influence[1]

Figure 1: The kinetic competition between desired alkylation and hydrolytic degradation. Note that while higher pH drives thiolate formation, it exponentially increases hydrolysis risk for alpha-chloroacetophenones.[1]

Recommended Parameters
ParameterOptimal RangeTechnical Rationale
pH 7.2 – 7.6 Balances Cys-deprotonation (pKa ~8.[1]3) with warhead stability.[1] Avoid pH > 8.[1]0.
Buffer HEPES or Phosphate CRITICAL: Do NOT use Tris.[1][4] Tris contains a primary amine that will react with the alkyl chloride.
Temperature 4°C to 25°C Higher temperatures accelerate hydrolysis faster than alkylation.[1]
Co-solvent DMSO (5-10%) The phenyl-propyl linker is hydrophobic.[1] Solubility is required for kinetics.[1]

Troubleshooting Matrix

Use this guide to diagnose experimental failures.

SymptomProbable CauseCorrective Action
No Conjugation (0% Yield) Buffer Interference Check if Tris , Glycine, or imidazole were used. Switch to HEPES (50 mM, pH 7.4).
Oxidized Target Cysteines may be oxidized to disulfides.[1] Pre-treat target with TCEP (non-thiol reductant) before adding the probe.
Low Yield (<20%) pH Too Low At pH < 6.5, Cysteine is protonated (

) and non-nucleophilic.[1] Adjust pH to 7.4.
High Background / Non-Specific pH Too High At pH > 8.0, Lysine residues (

-amino groups) become reactive toward this potent electrophile.[1] Lower pH to 7.2.
Probe Precipitation Solubility Limit The molecule is lipophilic.[1] Ensure probe is dissolved in high-concentration DMSO stock (e.g., 50 mM) before dilution.[1] Final DMSO should be ~5%.[1]
Rapid Loss of Probe (Hydrolysis) Base Catalysis The

-chloroacetophenone hydrolyzes rapidly in basic conditions.[1] Prepare fresh stock immediately before use. Do not store diluted.

Experimental Protocols

Protocol A: Kinetic Stability Check (LC-MS)

Before committing precious protein samples, verify the probe's stability in your chosen buffer.

  • Preparation: Prepare a 1 mM solution of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide in your assay buffer (e.g., PBS pH 7.4 with 10% DMSO).[1]

  • Incubation: Incubate at 25°C.

  • Sampling: Take aliquots at 0, 1, 4, and 12 hours.

  • Analysis: Analyze via LC-MS. Monitor the parent peak (M) and the hydrolysis product (M - Cl + OH,

    
    Mass -18.5 Da approx, or +17 vs -35).[1]
    
  • Criteria: If >20% hydrolysis occurs within 1 hour, lower pH to 7.0 or reduce temperature to 4°C.

Protocol B: Optimized Conjugation Workflow

Workflow Start Start: Protein/Target Prep BufferCheck Buffer Check: Is it Tris? Start->BufferCheck Exchange Buffer Exchange to HEPES/PBS BufferCheck->Exchange Yes Reduction Pre-reduce with TCEP (Avoid DTT/BME) BufferCheck->Reduction No Exchange->Reduction Addition Add Probe (1-5 eq) Keep DMSO < 5% Reduction->Addition Incubation Incubate pH 7.4 1-4 hours @ 25°C Addition->Incubation Quench Quench with Excess Cysteine or Gel Filtration Incubation->Quench

Figure 2: Step-by-step decision tree for ensuring successful conjugation.

  • Buffer Exchange: Ensure protein is in 50 mM HEPES, pH 7.4, 150 mM NaCl.

  • Reduction: Add TCEP (1.1 equivalents relative to target cysteines) for 30 mins. Note: Do not use DTT, as it contains thiols that will scavenge your probe.

  • Reaction: Add the probe (dissolved in DMSO) to the protein. Final probe concentration should be 5–10x excess over target, with DMSO <5%.

  • Incubation: 1 hour at Room Temperature or 4 hours at 4°C.

  • Quenching: Stop reaction by adding excess free L-Cysteine or running through a Zeba spin column.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Tris-HCl if I adjust the pH carefully? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] Alpha-chloroacetophenones are potent alkylating agents and will react with the Tris amine to form an adduct, effectively neutralizing your probe before it reaches the target [1]. Use HEPES, MOPS, or Phosphate.

Q2: My target protein is unstable at pH 7.4. Can I run this at pH 6.0? A: You can, but the reaction rate will be significantly slower because the cysteine thiol (


) will be almost entirely protonated. You may need to increase the incubation time (overnight) or the probe concentration (20x excess), but monitor for precipitation.

Q3: Why is this molecule considered a "lachrymator"? A: Compounds containing the


-chloroacetophenone moiety are historically used as tear gases (CN gas).[1] Even though your molecule has a large linker, the reactive warhead is volatile enough to cause eye/skin irritation. Handle exclusively in a fume hood [2].

Q4: How do I store the stock solution? A: Store the solid powder at -20°C. Dissolve in anhydrous DMSO only immediately before use. The chloroacetyl group degrades rapidly in the presence of trace moisture in DMSO over time.

References

  • BenchChem. (2025).[1][5] HEPES vs. Tris Buffer: A Comparative Guide for Protein Stability Studies. Retrieved from (General buffer compatibility principles regarding amine reactivity).

  • CDC/NIOSH. (2024).[1] alpha-Chloroacetophenone (Phenacyl chloride) - NIOSH Pocket Guide to Chemical Hazards.[1] Centers for Disease Control and Prevention.[1] Retrieved from (Safety and reactivity profile of the warhead moiety).

  • Nielsen, J. E., et al. (2011). Understanding the pKa of Redox Cysteines. Antioxidants & Redox Signaling.[1][6] (Fundamental principles of Cysteine pKa and reactivity modulation).

  • Merck/Millipore. (2024).[1] Buffer Compatibility and Interference in Protein Analysis. Retrieved from (Confirmation of Tris amine interference with conjugation chemistry).

Sources

Technical Support Center: Purification of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide and its key synthetic intermediate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification stages of this multi-step synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively.

The synthesis of the target compound is typically a two-step process, each presenting unique purification challenges. This guide is structured to address each step sequentially, providing FAQs, troubleshooting advice, and detailed experimental protocols.

Workflow Overview: Synthesis and Purification Pathway

The overall process involves the initial N-acylation of 3-phenylpropylamine to form an acetamide intermediate, followed by a Friedel-Crafts acylation to install the chloroacetyl group. Each stage generates specific impurities that must be removed.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 3-Phenylpropylamine C N-(3-phenylpropyl)acetamide (Crude Intermediate) A->C B Acetic Anhydride B->C D Purification Step 1 (Extraction, Recrystallization) C->D Contains unreacted amine, di-acylation product E Pure N-(3-phenylpropyl)acetamide D->E F Chloroacetyl Chloride + AlCl₃ (Lewis Acid) G N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Crude Final Product) E->G F->G H Purification Step 2 (Workup, Recrystallization, Chromatography) G->H Contains ortho-isomer, unreacted intermediate, AlCl₃ complexes I Pure Final Product (para-isomer) H->I G start Crude Product in Ethyl Acetate wash1 Wash with 1M HCl Product (Neutral) remains in Organic Layer Unreacted Amine (Basic) moves to Aqueous Layer start->wash1 wash2 Wash with 5% NaHCO₃ Product remains in Organic Layer Acetic Acid (Acidic) moves to Aqueous Layer wash1->wash2 dry Dry Organic Layer (Na₂SO₄) wash2->dry evap Evaporate Solvent dry->evap end Purified Product evap->end

Caption: Acid-base extraction workflow for intermediate purification.

Q3: My product is clean by TLC after extraction but won't crystallize. What should I do?

A3: An oily product after cleanup often indicates residual solvent or the inherent properties of the compound. [1]

  • Ensure Dryness: First, ensure the product is completely free of solvent by drying it under high vacuum, possibly with gentle heating.

  • Induce Crystallization: If it's still an oil, it may be pure but slow to crystallize. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal if one is available.

  • Recrystallization: This is the definitive step for achieving high purity and a crystalline solid.

Protocol 1: Recrystallization of N-(3-phenylpropyl)acetamide

This protocol is designed to yield a high-purity, crystalline solid from the crude material obtained after an aqueous workup.

Principle: The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound's solubility will decrease, causing it to crystallize out, while impurities remain dissolved in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system is a binary mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude N-(3-phenylpropyl)acetamide in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hexanes (the anti-solvent) to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel), washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The pure product should be a white to off-white solid.

Part 2: Purification of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

The final product is synthesized via a Friedel-Crafts acylation of the N-(3-phenylpropyl)acetamide intermediate with chloroacetyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). [2][3]This reaction introduces significant purification challenges, primarily the separation of positional isomers.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the major impurities after the Friedel-Crafts acylation reaction?

A1: The Friedel-Crafts acylation is prone to several side reactions and workup complexities.

  • Ortho-Isomer: The acetamidopropyl group is an ortho, para-director. While the para-product is sterically favored and typically major, a significant amount of the ortho-isomer (N-{3-[2-(2-chloroacetyl)phenyl]propyl}acetamide) is often formed. This is the most critical impurity to remove.

  • Unreacted Starting Material: Incomplete reaction will leave N-(3-phenylpropyl)acetamide in the crude mixture.

  • Lewis Acid Complexes: The product, a ketone, is a Lewis base and will form a stable, often colored, complex with the AlCl₃ catalyst. [2]This complex must be hydrolyzed during the workup.

  • Polyacylation: While the first acyl group deactivates the ring, making a second acylation difficult, trace amounts of di-acylated products are possible under forcing conditions. [4] Q2: My reaction mixture is a dark, thick sludge. How do I properly perform the aqueous workup?

A2: This is characteristic of the AlCl₃-ketone complex. A careful and vigorous aqueous quench is essential to break this complex and liberate the product.

Standard Quench Procedure:

  • Cool the reaction vessel in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process. Add the mixture in portions to control the temperature and any gas evolution.

  • The AlCl₃ will be hydrolyzed and partitioned into the aqueous layer. The organic product will precipitate as a solid or can be extracted with a solvent like ethyl acetate or dichloromethane.

  • Filter any precipitated solid or separate the layers in a separatory funnel. Thoroughly wash the organic layer or the filtered solid with water to remove all inorganic salts.

Q3: Recrystallization is not fully removing the ortho-isomer. What is the next step?

A3: While recrystallization can enrich the desired para-isomer (which is often less soluble due to its higher symmetry), complete separation from the ortho-isomer can be difficult. Flash column chromatography is the definitive technique for this separation. [5][6][7] Principle of Separation: The ortho and para isomers have different polarities. The para-isomer is typically less polar than the ortho-isomer. In normal-phase chromatography (using silica gel), the less polar para-isomer will elute from the column faster than the more polar ortho-isomer. [8]

Protocol 2: Flash Column Chromatography for Isomer Separation

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude, dried product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Start eluting with a non-polar mobile phase and gradually increase the polarity. A typical gradient would be from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., starting at 9:1 and gradually increasing to 7:3 or 6:4). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product. The para-isomer will have a higher Rf value (travel further up the TLC plate) than the ortho-isomer.

  • Isolation: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure to yield the purified N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide.

Data Summary Table
ParameterValue / ConditionRationale
Chromatography Phase Silica Gel (Normal Phase)Standard, cost-effective stationary phase for separating compounds with differing polarities.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate GradientAllows for initial elution of non-polar impurities, followed by separation of the isomers as polarity increases.
Expected Elution Order 1. para-isomer (less polar) 2. ortho-isomer (more polar)The para-isomer's symmetry reduces its dipole moment, leading to weaker interactions with the polar silica gel.
Monitoring Technique Thin-Layer Chromatography (TLC)Provides rapid, real-time analysis of fraction purity.

References

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). JournalNX.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI.
  • Phenylacetamide - Organic Syntheses Procedure. Organic Syntheses.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Friedel-Crafts Acylation. (2025). Chemistry Steps.
  • Friedel–Crafts Acylation - MilliporeSigma. MilliporeSigma.
  • Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide. Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder.

Sources

Technical Support: Stability & Handling of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Challenge

You are likely observing inconsistent potency, rapid degradation, or unexpected mass shifts in your experiments involving N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide .

The Core Issue: This molecule is not "degrading" in the traditional sense of spontaneous hydrolysis; it is reacting . The 2-chloroacetyl moiety is a classic electrophilic "warhead" designed to covalently modify cysteine residues on target proteins (


 reaction).[1] However, cell culture media is a "nucleophile-rich environment" containing competing thiols (Glutathione, Cysteine) and amines (Lysine, Serum Albumin) that scavenge the compound before it reaches your intracellular target.[1]

This guide provides the mechanistic insight and protocols required to stabilize this compound and validate your biological data.

The Chemistry of Instability: Reaction Pathways

Understanding the fate of your compound is the first step to troubleshooting. In complete cell culture media (e.g., DMEM + 10% FBS), the half-life (


) of chloroacetamide derivatives is typically 1 to 4 hours , driven by three competing pathways.
Pathway Analysis
  • Thiol Adduct Formation (Dominant): The high concentration of reduced Glutathione (GSH) and free Cysteine in media rapidly attacks the

    
    -carbon, displacing chloride.[1]
    
  • Protein Sequestration (Serum Effect): Bovine Serum Albumin (BSA/FBS) contains a reactive Cysteine-34 and numerous surface Lysines that covalently bind the drug, reducing the "free fraction" available for cell penetration.[1]

  • Hydrolysis (Minor): Direct reaction with water to form the alcohol derivative is slow at physiological pH (7.[1]4) but accelerates in basic buffers (pH > 8.0).

ReactionPathways Parent Parent Compound (Active Electrophile) Media Cell Culture Media (pH 7.4, 37°C) Parent->Media GSH_Adduct Thiol Adduct (Inactive) +307 Da (GSH) Media->GSH_Adduct Reaction w/ Glutathione (Fastest) BSA_Adduct Albumin Adduct (Sequestered) High MW Complex Media->BSA_Adduct Reaction w/ FBS/Albumin (High Capacity) Hydrolysis Hydrolysis Product (Alcohol) -Cl, +OH (-18 Da) Media->Hydrolysis Reaction w/ H2O (Slow)

Figure 1: Fate of Chloroacetamide Electrophiles in Media.[1] Note that "disappearance" is primarily driven by adduct formation with media components rather than spontaneous hydrolysis.

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

Symptom Probable Cause Corrective Action
Loss of Potency (Shifted IC50) Media Scavenging: The compound reacted with FBS or Glutathione before entering the cell.[1]Protocol Switch: Use a "Pulse-Chase" method. Incubate cells in Serum-Free media for the first 1-2 hours, then replace with complete media.
Inconsistent Replicates Batch Variation: Different lots of FBS contain varying levels of BSA and nucleophiles.Standardize: Switch to heat-inactivated FBS (reduces some enzymatic activity, though not chemical scavenging) or use defined media (Opti-MEM) during the dosing window.[1]
LC-MS Peak "Disappeared" Adduct Formation: The parent mass is gone, but it hasn't fragmented; it has shifted mass.Search for Adducts: Look for M+307 Da (Glutathione adduct) or M+119 Da (Cysteine adduct) in your LC-MS traces.[1]
Precipitation at High Conc. Solubility Limit: The aromatic linker (phenyl-propyl) is hydrophobic.[1]Vehicle Check: Ensure DMSO concentration is <0.5%. Pre-dilute in warm media under vortexing. Do not freeze diluted stocks.
Validated Experimental Protocols

To trust your biological results, you must measure the "Effective Stability" in your specific media.[2]

Protocol A: Determination of Media Half-Life (

)

Objective: Quantify how fast the compound disappears in your specific incubation conditions.[1]

Materials:

  • Test Compound (10 mM DMSO stock)

  • Complete Media (e.g., DMEM + 10% FBS)[1]

  • Control Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Warfarin or a structural analog)[1]

  • Acetonitrile (ACN) with 0.1% Formic Acid[1][3]

Workflow:

  • Preparation: Spike the compound into pre-warmed (37°C) Media and PBS separately to a final concentration of 1 µM .

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL of ice-cold ACN (containing Internal Standard) to precipitate proteins and stop reactions.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

Interpretation:

  • If

    
    , the instability is driven by nucleophiles (GSH/Protein), not hydrolysis.[1]
    
Protocol B: The "Pulse-Dose" Strategy (Recommended for Assays)

Objective: Maximize intracellular target engagement while minimizing extracellular inactivation.[1]

PulseProtocol Step1 1. Cell Preparation Plate cells in complete media. Allow adherence (O/N). Step2 2. Wash Step Remove media. Wash 1x with warm PBS. Step1->Step2 Step3 3. Pulse Dosing Add Compound in SERUM-FREE media. Incubate 1-2 Hours. Step2->Step3 Step4 4. Chase (Optional) Remove drug solution. Add fresh Complete Media. Step3->Step4 Covalent bond formed during pulse Step5 5. Readout Western Blot / Viability Assay at 24-48h. Step4->Step5

Figure 2: Optimized Pulse-Dosing Workflow. By removing serum during the initial exposure, you prevent the "protein sponge" effect, ensuring the electrophile reaches the intracellular target.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted compound in media at 4°C? A: No. Even at 4°C, the reaction with thiols proceeds (albeit slower).[1] Always prepare fresh dilutions immediately before addition to cells.

Q: Why do I see a mass shift of +307 Da in my LC-MS? A: This is the Glutathione (GSH) adduct .[1] It confirms your compound is reacting with the free thiol of GSH in the media or inside the cell. This is a hallmark of reactive electrophiles [1, 2].

Q: Is this compound light sensitive? A: Chloroacetamides are generally stable to ambient light, but the phenyl linker may be susceptible to UV degradation over long periods. Store solid stocks in the dark at -20°C.

Q: My compound precipitates when added to media. Why? A: The "Phenyl-Propyl" chain is hydrophobic. If you add a high-concentration DMSO stock directly to cold media, it may crash out. Tip: Dilute the DMSO stock into an intermediate concentration (10x) using warm media, vortex rapidly, and then add to the final culture well.

References
  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link Establishes the mechanism and stability profiles of targeted covalent inhibitors.[1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link Details the reactivity of chloroacetamide warheads with Glutathione (GSH) and the implications for half-life.

  • Thermo Fisher Scientific. "Chloroacetamide, No-Weigh™ Format Product Information." Link Provides chemical handling data and reactivity comparisons (vs. Iodoacetamide) for protein alkylation.[1]

  • Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408–13421. Link Discusses the balance between reactivity and stability in physiological buffers.

Sources

Overcoming quenching effects in N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization Division Topic: Troubleshooting Fluorescence Quenching in N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Assays Ticket ID: #FL-QC-2026-02

Executive Summary

You are encountering signal loss or quenching effects with N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide . Based on its chemical structure, this molecule functions as a covalent electrophilic probe (likely targeting Cysteine residues via the chloroacetyl warhead) with a hydrophobic linker (phenyl-propyl).

Fluorescence quenching in this context is rarely random; it is usually driven by three distinct physicochemical mechanisms:

  • Aggregation-Caused Quenching (ACQ): The hydrophobic propyl-phenyl core drives micelle formation in aqueous buffers.[1]

  • Inner Filter Effect (IFE): The phenyl ring absorbs UV excitation light, masking the fluorophore.

  • Dynamic/Collisional Quenching: The chloroacetyl group can act as an electron acceptor or heavy-atom quencher depending on the fluorophore used.

This guide provides the diagnostic workflows and protocols to isolate and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your assay, you must identify which quenching mechanism is active.[1] Use this logic flow to diagnose the root cause.

QuenchingDiagnosis Start START: Low Fluorescence Signal Step1 Measure Absorbance (OD) at Excitation Wavelength Start->Step1 CheckOD Is OD > 0.1? Step1->CheckOD IFE_Path Primary Issue: Inner Filter Effect (IFE) CheckOD->IFE_Path Yes Step2 Dilution Test: Plot Signal vs. Concentration CheckOD->Step2 No CheckLin Is it Linear? Step2->CheckLin Check Linearity Step3 Stern-Volmer Analysis (Temperature Test) CheckLin->Step3 Non-Linear (Downward Curve) Dynamic Dynamic Quenching (Collisional) CheckLin->Dynamic Linear ACQ_Path Primary Issue: Aggregation (ACQ) Step3->ACQ_Path Signal Improves with Detergent Static Static Quenching (Complex Formation) Step3->Static Ksv decreases with Temp Step3->Dynamic Ksv increases with Temp

Figure 1: Diagnostic logic tree to distinguish between optical artifacts (IFE), solubility issues (ACQ), and true molecular quenching.

Part 2: Troubleshooting Guides

Issue 1: Aggregation-Caused Quenching (ACQ)

The Mechanism: The "phenyl-propyl" segment of your molecule is highly hydrophobic. In aqueous buffers (PBS, HEPES), these molecules stack via


 interactions.[1] This stacking creates non-radiative decay pathways, effectively "silencing" the fluorescence [1][4].

Symptoms:

  • Fluorescence signal plateaus or drops as you increase probe concentration.[1]

  • "Noisy" data (due to micro-precipitates scattering light).[1]

Solution Protocol:

  • Solvent Optimization: Ensure the stock is dissolved in 100% DMSO or DMF before dilution. Keep final DMSO concentration < 5% to avoid protein denaturation, but > 1% to maintain solubility.[1]

  • Detergent Addition: Add non-ionic detergents to the assay buffer before adding the probe.

    • Recommended: 0.01% Triton X-100 or 0.05% Tween-20.[1]

    • Why: Detergents form micelles that sequester individual probe molecules, preventing

      
       stacking.[1]
      

Data Validation (Critical Micelle Check):

Condition Fluorescence Intensity (RFU) Status
Buffer Only 50 Baseline
Probe (10 µM) 200 Quenched (Aggregated)

| Probe (10 µM) + 0.01% Triton X-100 | 1200 | Rescued (Monomeric) |[1][2]

Issue 2: Inner Filter Effect (IFE)

The Mechanism: Your molecule contains a phenyl ring and a chloroacetyl group, which absorb UV light. If you use a high concentration (>50 µM), the probe itself absorbs the excitation light meant for the fluorophore. This is an optical artifact, not chemical quenching [3][5].[1]

Symptoms:

  • The excitation spectrum looks distorted.[3]

  • The "quenching" is linear with absorbance, not binding.

Solution Protocol:

  • Check Absorbance: Measure the OD of your sample at the excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ).[3][4]
  • Apply Correction Formula: If

    
    , use the Lakowicz correction equation:
    
    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
  • Geometry Change: Switch to "Front-Face" fluorescence reading if using a cuvette, or use a lower volume (shorter pathlength) in microplates.

Issue 3: Chloroacetyl Reactivity (Dynamic Quenching)

The Mechanism: The chloroacetyl group is an electrophile. It can quench fluorescence via Photoinduced Electron Transfer (PET) if the fluorophore has a suitable HOMO/LUMO energy gap. Additionally, hydrolysis of the chloroacetyl group releases HCl, which can drop the local pH and quench pH-sensitive fluorophores like Fluorescein [1][6].

Solution Protocol:

  • Buffer Capacity: Increase HEPES/Tris concentration to 100 mM to buffer the potential HCl release.

  • Stern-Volmer Analysis: Perform a temperature-dependent experiment to confirm the mechanism.

Experimental Protocol: Stern-Volmer Analysis

  • Prepare 5 concentrations of your probe (Quencher, Q): 0, 5, 10, 20, 50 µM.

  • Measure Fluorescence (

    
    ) of the target fluorophore.
    
  • Plot

    
     vs. 
    
    
    
    .[1][5]
  • Interpret the Slope (

    
    ): 
    
    • Dynamic Quenching: Slope increases with temperature (collisions are faster).[1]

    • Static Quenching (Binding): Slope decreases with temperature (complex dissociates).[1][5]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can the chloroacetyl group react with my fluorophore directly? A: Yes, if your fluorophore contains a free thiol (Cysteine) or a highly nucleophilic amine. The chloroacetyl group is designed to alkylate these residues. If this reaction occurs, it permanently alters the fluorophore.

  • Fix: Use fluorophores that lack free thiols (e.g., Rhodamine B, BODIPY) or pre-block thiols if they are not the target.

Q2: My background fluorescence is increasing over time. Why? A: This suggests the probe is hydrolyzing or aggregating slowly. The "propyl-acetamide" linker is flexible.[1] Over time (30-60 mins), these molecules can organize into fluorescent aggregates (Aggregation-Induced Emission, or AIE, is rare for this specific structure but possible) or simply scatter light that the detector reads as signal.

  • Fix: Read plates immediately after mixing, or use a "kinetic read" mode to identify the stable window.

Q3: Is this molecule light-sensitive? A: Chloroacetyl groups can be photolabile under high-intensity UV (photolysis of the C-Cl bond).[1][2]

  • Fix: Keep stock solutions in amber vials and minimize exposure to excitation light (use a shutter or lower flash count).[1]

Part 4: References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard text for Stern-Volmer and IFE mechanisms).

  • Edinburgh Instruments. (2024).[1][6] Fluorescence Quenching & the Stern-Volmer Plot. Technical Note. Link

  • Horiba Scientific. (2022).[1] Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE). Application Note. Link

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[1][7][8] Chemical Society Reviews.[1] (Discusses the physics of hydrophobic aggregation and quenching/emission). Link

  • BenchChem. (2025).[1][4] Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. Link

  • Fiveable. (2025).[1] Collisional quenching and Stern-Volmer relationship. AP Chemistry Review. Link

Sources

Validation & Comparative

High-Performance Chemoproteomics: Mass Spectrometry Analysis of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of covalent drug discovery and chemoproteomics, the choice of electrophilic probe dictates the depth and accuracy of your cysteine profiling. While Iodoacetamide (IAA) and Chloroacetamide (CAA) remain the industry standards for global cysteine alkylation, novel bifunctional probes are required for targeted microenvironment profiling.

This guide objectively evaluates the performance of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (hereafter referred to as the CAPA probeC hloroA cetyl-P henylpropyl-A cetamide). By comparing CAPA against traditional IAA and CAA reagents, this document provides actionable experimental data, mass spectrometry (MS) acquisition strategies, and self-validating protocols to help you integrate this


-chloroacetophenone derivative into your bottom-up LC-MS/MS workflows.

Mechanistic Grounding: Expertise & Experience

To understand how to analyze CAPA adducts, we must first understand the causality behind its reactivity.

The -Chloroacetophenone Advantage

Standard CAA utilizes an aliphatic chloroacetamide warhead, which is highly selective for cysteines but exhibits sluggish reaction kinetics. IAA is highly reactive but notoriously light-sensitive and prone to off-target over-alkylation (e.g., on lysine, histidine, and the N-terminus)[1].

The CAPA probe bridges this gap. Structurally, the 2-chloroacetyl group is conjugated directly to a phenyl ring, classifying it as an


-chloroacetophenone .
  • Causality of Reactivity: The electron-withdrawing nature of the phenyl ring and the conjugated carbonyl system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This makes the

    
    -carbon highly susceptible to nucleophilic attack by thiolate anions (
    
    
    
    displacement).
  • Result: CAPA achieves reaction kinetics approaching those of IAA, but with the strict cysteine selectivity characteristic of chloroacetamides [2].

Mass Spectrometry Adduct Characteristics

When the CAPA probe (


) reacts with a cysteine residue, it displaces a chloride ion and loses a proton, releasing HCl.
  • Added Adduct Formula:

    
    
    
  • Monoisotopic Mass Shift: +217.1103 Da

Unlike bulky alkyne-cleavable tags that can suppress peptide ionization, the relatively low molecular weight and hydrophobicity of the propylacetamide tail enhance reverse-phase liquid chromatography (RP-LC) retention without causing severe ion suppression.

Comparative Performance Data

The following tables synthesize quantitative data comparing CAPA against standard alkylating agents, as well as its behavior across different MS platforms.

Table 1: Physicochemical & Reactivity Comparison
ParameterIodoacetamide (IAA)Chloroacetamide (CAA)CAPA Probe
Electrophile Type

-Iodoamide

-Chloroamide

-Chloroacetophenone
Mass Shift on Cys +57.0215 Da+57.0215 Da+217.1103 Da
Reactivity Rate Very HighLow to ModerateHigh
Cysteine Selectivity Moderate (Prone to off-targets)Very HighHigh
Light Sensitivity High (Requires dark incubation)LowLow
Optimal Concentration 10 - 50 mM10 - 50 mM1 - 5 mM
Table 2: Mass Spectrometry Platform Optimization (CAPA Adducts)
MS PlatformFragmentationAdduct StabilityRecommended Collision EnergyIdentification Rate
Orbitrap (Thermo) HCDExcellentNCE 28-30%Highest (Intact thioether bond)
Q-TOF (Bruker/Agilent) CIDModerate35-40 eVHigh (Watch for neutral losses)
timsTOF (Bruker) PASEF (CID)GoodDefault PASEFHigh (Ion mobility separates isomers)

Note: HCD (Higher-energy Collisional Dissociation) is highly recommended for CAPA adducts. The resonance stabilization of the phenyl ring prevents premature cleavage of the thioether bond, allowing for rich b- and y-ion series generation.

Experimental Workflows (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating check for over-alkylation.

Step-by-Step Methodology: Proteome Labeling and LC-MS/MS
  • Proteome Extraction & Reduction:

    • Lyse cells in 8M Urea, 50 mM HEPES (pH 8.0).

    • Reduce disulfide bonds using 5 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C. Causality: TCEP is used instead of DTT because DTT contains thiols that will competitively react with the CAPA probe.

  • Alkylation with CAPA Probe:

    • Add the CAPA probe to a final concentration of 2 mM (from a 100x DMSO stock).

    • Incubate for 1 hour at room temperature.

    • Self-Validation Check: Run a parallel control sample treated with 10 mM CAA. If the CAPA sample shows >5% modification on Lysine residues (+217.1103 Da on K) during database searching, reduce the CAPA concentration to 0.5 mM.

  • Quenching & Digestion:

    • Quench the reaction by adding 10 mM DTT for 15 minutes.

    • Dilute the urea concentration to <2M using 50 mM HEPES.

    • Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C [3].

  • Desalting & LC-MS/MS Acquisition:

    • Quench digestion with 1% Formic Acid and desalt peptides using C18 StageTips.

    • Analyze via an Orbitrap mass spectrometer using a Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) method. Set the dynamic modification in your search engine (e.g., MaxQuant, FragPipe) to +217.1103 Da on Cysteine .

Visualizations

Workflow Diagram

Workflow N1 Proteome Extraction N2 Reduction (5mM TCEP) N1->N2 N3 Alkylation (2mM CAPA) N2->N3 N4 Tryptic Digestion N3->N4 N5 LC-MS/MS (HCD Fragmentation) N4->N5

Caption: Chemoproteomic workflow for CAPA probe labeling and LC-MS/MS analysis.

Reaction Mechanism

Mechanism N1 Cysteine Thiolate (Protein-S⁻) N3 Transition State (SN2 Displacement) N1->N3 N2 CAPA Probe (α-chloroacetophenone) N2->N3 N4 Thioether Adduct (+217.1103 Da) N3->N4

Caption: SN2 mechanism of cysteine alkylation by the CAPA probe yielding a +217.11 Da adduct.

References

  • Luo, M., Spradlin, J. N., Brittain, S. M., et al. "Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function." Cell Chemical Biology, 2021. URL:[Link]

  • Kuljanin, M., Mitchell, D. C., Schweppe, D. K., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology, 2021. URL:[Link]

  • Meyer, J. G. "Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry." ACS Measurement Science Au, 2024. URL:[Link]

Comparing potency of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide vs acrylamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the potency, mechanism, and experimental characterization of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (representing the Chloroacetamide class) versus Acrylamide-based inhibitors .

Focus: N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide[1][2]

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic warhead dictates the delicate balance between potency (


) and selectivity.[1]
  • N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (Compound A) utilizes a 2-chloroacetyl warhead.[1][2] It functions as a highly reactive, non-selective alkylating agent driven by intrinsic electrophilicity.[1][2] It typically exhibits higher in vitro potency due to rapid covalent bond formation (

    
    ) but suffers from poor selectivity and metabolic instability.[1][2]
    
  • Acrylamide Inhibitors (Compound B) utilize an

    
    -unsaturated amide warhead.[1][2] They function via a specific Michael addition  mechanism.[1][2] They typically exhibit lower intrinsic reactivity  but achieve high functional potency through specific binding-induced proximity (
    
    
    
    driven), making them the preferred scaffold for clinical candidates (e.g., Ibrutinib, Osimertinib).[1]

Verdict: Compound A is superior for chemoproteomic profiling and initial hit validation where maximal target engagement is required.[1][2] Acrylamide inhibitors are superior for therapeutic development where off-target toxicity must be minimized.[1][2]

Chemical Identity & Structural Basis[1][2][3][4]

The core difference lies in the electrophilic "warhead" attached to the phenyl-propyl-acetamide scaffold.[2]

FeatureCompound A (Chloroacetamide) Acrylamide Analog
Structure R-NH-C(=O)-CH2-ClR-NH-C(=O)-CH=CH2
Warhead

-Haloacetamide (2-Chloroacetyl)
Acrylamide (Propenamide)
Reaction Type S

2 Nucleophilic Substitution
Michael Addition (1,4-Conjugate Addition)
Leaving Group Chloride ion (

)
None (Atom economic)
Reversibility IrreversibleTypically Irreversible (Tunable)
Intrinsic Reactivity High (Hard electrophile character)Low to Moderate (Soft electrophile)

Mechanistic Comparison (Pathway Analysis)

The potency of a covalent inhibitor is defined by the two-step mechanism:

  • Binding: Reversible association (

    
    ).
    
  • Reaction: Irreversible covalent bond formation (

    
    ).[1][2]
    
Reaction Mechanism Diagram

The following diagram illustrates the divergent pathways for Chloroacetamide (SN2) vs. Acrylamide (Michael Addition) interactions with a Cysteine thiol.

WarheadMechanism cluster_0 Target Cysteine (Nucleophile) cluster_1 Compound A (Chloroacetamide) cluster_2 Acrylamide Inhibitor Cys Cysteine-SH TS_SN2 Transition State (SN2 Backside Attack) Cys->TS_SN2 Nucleophilic Attack TS_Mich Transition State (Enolate Intermediate) Cys->TS_Mich Nucleophilic Attack ClAcet R-CO-CH2-Cl ClAcet->TS_SN2 Prod_A Thioether Adduct + Cl- (Leaving Group) TS_SN2->Prod_A Fast (k_inact High) Acryl R-CO-CH=CH2 Acryl->TS_Mich Prod_B Thioether Adduct (Saturated Amide) TS_Mich->Prod_B Slower (Requires Proximity)

Figure 1: Mechanistic divergence between Chloroacetamide (SN2) and Acrylamide (Michael Addition) warheads.[1][2]

Potency Analysis: Experimental Data Comparison

The potency of covalent inhibitors is best described by the efficiency ratio


 (

).[1][2]
Comparative Kinetic Profile
ParameterN-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Acrylamide Inhibitors Interpretation

(Rate of bond formation)
High (

)
Moderate (

)
Chloroacetamides react rapidly once bound, often driving potency even with weak binding affinity.[1][2]

(Binding Affinity)
Variable (Scaffold dependent)Critical (Must be low)Acrylamides rely heavily on the scaffold's fit (

) to position the warhead close to the cysteine.[1]

(Overall Potency)
Very High (

)
High (

)
Compound A is often more potent in vitro but less selective.[1][2]
Selectivity (Off-target) Low High Compound A will alkylate exposed surface cysteines (e.g., Albumin, Glutathione).[1][2]
Metabolic Stability (

)
Low (< 30 min in plasma)High (> 2 hours)Chloroacetamides are prone to enzymatic hydrolysis and rapid glutathione conjugation.[1][2]

Key Insight: While N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide may show superior IC50 values in biochemical assays (due to high


), this often translates to "promiscuous" toxicity in cellular models compared to the "tuned" reactivity of acrylamides.[1][2]

Experimental Protocols

To objectively compare Compound A vs. Acrylamide inhibitors, two critical experiments are required: Kinetic Profiling and Glutathione (GSH) Reactivity .[1][2]

Protocol 1: Determination of and

This protocol distinguishes between "affinity-driven" (Acrylamide) and "reactivity-driven" (Chloroacetamide) potency.[1][2]

Materials:

  • Target Enzyme (e.g., Kinase or Protease).[1][2][3][4]

  • Substrate (Fluorogenic or FRET-based).[1][2]

  • Inhibitor stocks (Compound A and Acrylamide analog).[1][2]

Workflow:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 10 µM to 1 nM).[1][2]

  • Incubation: Incubate enzyme with inhibitor for varying time points (

    
     = 0, 5, 10, 20, 30, 60 min).
    
  • Reaction Trigger: Add substrate and measure initial velocity (

    
    ) immediately.[1][2]
    
  • Data Analysis:

    • Plot

      
       vs. time to determine 
      
      
      
      for each concentration.[1][2]
    • Plot

      
       vs. [Inhibitor] (Hyperbolic fit).
      
    • Equation:

      
      
      

Expected Result:

  • Compound A: Linear

    
     vs [I] plot (indicating 
    
    
    
    or extremely fast reaction). Hard to saturate.
  • Acrylamide: Hyperbolic saturation curve allowing calculation of distinct

    
     and 
    
    
    
    .[1][2]
Protocol 2: Glutathione (GSH) Reactivity Assay

This protocol validates the stability and selectivity of the warhead.[1]

Rationale: GSH is the primary cellular nucleophile (1-10 mM in cells).[1][2] A good drug candidate must resist non-enzymatic reaction with GSH.[1][2]

Workflow:

  • Mix: Incubate 10 µM Inhibitor with 5 mM GSH in PBS (pH 7.4) at 37°C.[1][2]

  • Sampling: Aliquot samples at

    
     = 0, 1, 2, 4, 8, 24 hours.
    
  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-Adduct [M+307+H]+.[1][2]

  • Calculation: Calculate half-life (

    
    ).
    

Reference Values:

  • Compound A (Chloroacetamide):

    
     (High toxicity risk).[1][2]
    
  • Acrylamide:

    
     (Ideal for drug candidates).[1][2]
    

References

  • Singh, J., et al. "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery 10, 307–317 (2011).[1][2] Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[1][2] Journal of Medicinal Chemistry 62, 5673–5724 (2019).[1] Link[1][2]

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding."[1][2] SLAS Discovery 22, 5–20 (2017).[1][2] Link[1][2]

  • Santa Cruz Biotechnology. "N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Product Data." SCBT Catalog (Accessed 2024).[1][2] Link

Sources

Selectivity Profiling of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the selectivity profiling for N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide , a covalent electrophilic probe. This document is structured for researchers conducting chemical biology and drug discovery workflows, specifically focusing on Activity-Based Protein Profiling (ABPP) and Kinase Selectivity Screening .

Executive Summary & Compound Analysis

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (hereafter referred to as Compound A ) is a synthetic small molecule characterized by a phenacyl chloride (α-chloroketone) warhead attached to a phenyl-propyl-acetamide scaffold. Unlike reversible inhibitors, this compound functions as an irreversible covalent probe, targeting nucleophilic cysteine residues within the ATP-binding pocket or distal regulatory domains of kinases.

  • Chemical Class: Irreversible Covalent Electrophile (Phenacyl Chloride).

  • Mechanism of Action: SN2 nucleophilic substitution with solvent-exposed or active-site cysteines.

  • Primary Application: Mapping hyper-reactive cysteines in the kinome; serving as a "scout" fragment for ligandability assessments.

The Selectivity Challenge

The phenacyl chloride moiety is intrinsically more reactive than the widely used acrylamide (Michael acceptor) or chloroacetamide warheads. Consequently, Compound A often exhibits a "broad-spectrum" profile, labeling a wide range of kinases (and non-kinase off-targets) with accessible cysteines. Profiling its selectivity is not about confirming a single target, but rather defining its promiscuity window to determine its utility as a specific probe versus a general alkylating agent.

Comparative Performance Analysis

To contextualize Compound A , we compare it against two standard alternative classes of covalent kinase probes: Acrylamides (e.g., Ibrutinib analogs) and Chloroacetamides (e.g., standard ABPP probes).

Table 1: Electrophile Reactivity & Selectivity Profile
FeatureCompound A (Phenacyl Chloride)Alternative 1: Acrylamides Alternative 2: Chloroacetamides
Warhead Type

-Chloroketone (C=O-CH

-Cl)

-Unsaturated Amide

-Chloroamide (NH-C=O-CH

-Cl)
Reaction Mechanism Direct SN2 SubstitutionMichael Addition (Reversible/Irreversible)Direct SN2 Substitution
Intrinsic Reactivity High (Aggressive electrophile)Low to Moderate (Requires specific orientation)Moderate (Tunable)
Kinome Selectivity Low (Promiscuous labeling of surface Cys)High (Target-driven by scaffold binding)Medium (Broad cysteine profiling)
Off-Target Risk High (GSTM, metabolic enzymes)Low (Requires Cys in specific position)Moderate (Proteome-wide reactivity)
Key Application Ligandability scouting; Fragment screeningTargeted drug discovery (e.g., EGFR, BTK)Global cysteinome mapping
Experimental Insight

In comparative ABPP assays, Compound A typically out-competes milder probes for a larger subset of the proteome. While acrylamides require precise structural alignment to react (proximity-driven reactivity), the phenacyl chloride warhead of Compound A can alkylate any spatially accessible cysteine with a lowered pKa, necessitating rigorous competition controls to distinguish specific binding from non-specific alkylation.

Profiling Methodology: The "Competition ABPP" Workflow

Since Compound A lacks a reporter tag (e.g., alkyne or biotin), direct visualization is impossible. The industry-standard protocol for profiling such "dark" inhibitors is Gel-Based or Mass Spectrometry (MS)-Based Competition ABPP .

Mechanism of Profiling
  • Treatment: The proteome is treated with Compound A (the competitor).

  • Labeling: A broad-spectrum reactivity probe (e.g., Iodoacetamide-Alkyne or TAMRA-FP ) is added.

  • Readout: Targets bound by Compound A will not be labeled by the probe. A loss of signal indicates engagement.

Diagram 1: Competition ABPP Signaling Pathway & Workflow

ABPP_Workflow Proteome Native Proteome (Kinases with Cys) CompA Incubate with Compound A (Dark Inhibitor) Proteome->CompA Covalent Modification Probe Add Broad Probe (e.g., IA-Alkyne) CompA->Probe Label Remaining Cys Click Click Chemistry (Add Rhodamine/Biotin) Probe->Click Conjugation Analysis Analysis (Gel or LC-MS/MS) Click->Analysis Quantify Signal Loss Result Selectivity Profile Analysis->Result High Signal = No Binding Low Signal = Target Hit

Caption: Workflow for profiling non-tagged covalent inhibitors (Compound A) using competitive activity-based protein profiling.

Detailed Experimental Protocol

Protocol: Gel-Based Competition ABPP for Kinase Selectivity

Objective: Determine the IC50 of Compound A against a panel of kinases in complex proteomes.

Reagents Required[1][2][3]
  • Cell Lysate: 1 mg/mL proteome (e.g., HeLa or Jurkat).

  • Compound A: 10 mM stock in DMSO.

  • Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne.

  • Click Reagents: TBTA, CuSO4, TCEP (if using Alkyne probe).

Step-by-Step Methodology
  • Lysate Preparation: Dilute cell lysate to 1 mg/mL in PBS. Divide into 50 µL aliquots.

  • Compound Incubation (The Challenge Step):

    • Add Compound A at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a DMSO-only control (0 µM).

    • Incubate for 30 minutes at Room Temperature (RT) . Note: Phenacyl chlorides react quickly; longer incubation may increase non-specific background.

  • Probe Labeling (The Pulse Step):

    • Add IA-Rhodamine (final conc. 1 µM) to all samples.

    • Incubate for 1 hour at RT in the dark.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (with

      
      -mercaptoethanol).
      
    • Boil samples at 95°C for 5 minutes.

  • Visualization:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (e.g., ChemiDoc, Typhoon).

  • Data Analysis:

    • Quantify band intensity relative to the DMSO control.

    • Selectivity Metric: A selective inhibitor will eliminate specific bands (targets) at low concentrations, while retaining the global banding pattern. Compound A is expected to show broad signal reduction at >10 µM due to its high reactivity.

Supporting Data Interpretation

When analyzing data for Compound A , researchers should expect the following profile. This data is synthesized from typical behavior of phenacyl chloride probes in literature (e.g., Weerapana et al., Nature 2010).

Table 2: Expected Selectivity Metrics
ParameterCompound A (Phenacyl Chloride)Standard Selective Inhibitor (e.g., Ibrutinib)Interpretation
IC50 (Primary Target) < 100 nM< 10 nMCompound A is potent but often less efficient than optimized drugs.
Proteome Reactivity > 50 off-targets at 10 µM< 5 off-targets at 10 µMCompound A has a "steep" selectivity drop-off.
Cysteine Preference Low pKa & Surface CysActive Site Cys (Cys481 in BTK)Compound A hits "hyper-reactive" cysteines globally.
GSTM Reactivity High (Common off-target)LowGlutathione S-Transferase is a common false positive for this class.
Diagram 2: Selectivity vs. Concentration Logic

Selectivity_Logic Conc_Low [Compound A] < 1 µM Target_Specific Specific Kinase Labeling (e.g., Cys-rich Active Sites) Conc_Low->Target_Specific Kinetic Selectivity Conc_High [Compound A] > 10 µM Conc_High->Target_Specific Off_Target Non-Specific Alkylation (Metabolic Enzymes, Structural Proteins) Conc_High->Off_Target Thermodynamic Saturation

Caption: Concentration-dependent selectivity window. Phenacyl chlorides require strict dose control to maintain specificity.

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.Nature , 468, 790–795. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.Nature , 534, 570–574. [Link]

  • Simon, G. M., & Niphakis, M. J. (2013). Activity-based proteomics of enzyme superfamilies: serine hydrolases and kinases.Current Opinion in Chemical Biology , 17(1), 1-10. [Link]

Sources

A Head-to-Head Comparison of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide and Legacy Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking Reactivity and Cytotoxicity

This guide provides a comprehensive framework for the comparative evaluation of a novel chloroacetyl-containing compound, N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, against established, clinically relevant alkylating agents. We will delve into the mechanistic rationale behind alkylating agents, present detailed protocols for assessing their chemical reactivity and biological efficacy, and provide a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark new chemical entities within this important class of molecules.

Introduction: The Enduring Role of Alkylating Agents

Alkylating agents represent one of the earliest and most impactful classes of non-hormonal cancer therapeutics.[1] Their mechanism of action is centered on the formation of covalent bonds with nucleophilic moieties in biologically critical molecules.[2] The primary target is DNA, where alkylation of nucleotide bases—most commonly the N7 position of guanine—can lead to DNA strand breaks, cross-linking, and defective base pairing.[3] These events disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cancer cells.[4]

The family of alkylating agents is diverse, including nitrogen mustards (e.g., Cyclophosphamide, Chlorambucil), nitrosoureas, and alkyl sulfonates (e.g., Busulfan), each with distinct chemical properties and clinical applications.[1][2] The compound of interest, N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (herein referred to as "CPA"), possesses a chloroacetyl group, a well-established electrophilic warhead capable of alkylating nucleophiles. This guide outlines the essential experiments to benchmark CPA's performance against two classic alkylating agents:

  • Chlorambucil: A nitrogen mustard known for its use in treating chronic lymphocytic leukemia.[5]

  • Busulfan: An alkyl sulfonate used in high-dose conditioning regimens prior to bone marrow transplantation.[6] It operates via a second-order (SN2) nucleophilic substitution, offering a mechanistic contrast to many other alkylating agents.[1]

Our evaluation will focus on two key performance attributes: intrinsic chemical reactivity and in vitro cytotoxicity.

Mechanistic Overview and Experimental Rationale

The alkylating potential of CPA is conferred by the α-chloroacetyl group. The chlorine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This is the fundamental basis for its expected biological activity.

To objectively compare CPA to Chlorambucil and Busulfan, we will employ a two-tiered approach:

  • Biochemical Reactivity Assay: We will assess the intrinsic chemical reactivity of each compound by measuring its reaction rate with a model biological nucleophile, glutathione (GSH). GSH is a ubiquitous intracellular antioxidant that plays a critical role in detoxifying electrophilic compounds.[2][7] A higher reaction rate suggests greater intrinsic alkylating potential.

  • Cell-Based Cytotoxicity Assay: We will determine the concentration-dependent cytotoxic effect of each compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]

The following diagram illustrates the overall benchmarking workflow.

G cluster_0 Compound Preparation cluster_1 Tier 1: Biochemical Reactivity cluster_2 Tier 2: In Vitro Cytotoxicity cluster_3 Data Analysis & Comparison CPA CPA Stock GSH_Assay GSH Alkylation Assay CPA->GSH_Assay Dosing Dose with Serial Dilutions of Compounds CPA->Dosing CHL Chlorambucil Stock CHL->GSH_Assay CHL->Dosing BUS Busulfan Stock BUS->GSH_Assay BUS->Dosing Kinetics Measure Reaction Kinetics (e.g., HPLC or DTNB) GSH_Assay->Kinetics Rate_Const Calculate Second-Order Rate Constants (k) Kinetics->Rate_Const Analysis Compare Reactivity (k) vs. Potency (IC50) Rate_Const->Analysis Cell_Culture Seed Cancer Cells (e.g., A549 lung carcinoma) Cell_Culture->Dosing MTT_Assay MTT Cell Viability Assay Dosing->MTT_Assay Absorbance Measure Absorbance (OD 570 nm) MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 IC50->Analysis

Caption: Overall workflow for benchmarking CPA against standard alkylating agents.

Experimental Protocols

This protocol measures the rate of GSH consumption when incubated with an alkylating agent. The remaining free GSH is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB; Ellman's reagent), which reacts with thiols to produce a yellow-colored product measurable at 412 nm.[9]

Rationale: This cell-free assay isolates the chemical reactivity of the compounds from biological factors like cell uptake or metabolism, providing a direct measure of their electrophilicity towards a relevant biological nucleophile.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • DTNB (Ellman's Reagent)

  • Test Compounds (CPA, Chlorambucil, Busulfan) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2 mM GSH stock solution in PBS.

    • Prepare a 10 mM DTNB stock solution in PBS.

    • Prepare 10 mM stock solutions of CPA, Chlorambucil, and Busulfan in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add 90 µL of PBS to each well.

    • Add 50 µL of 2 mM GSH to each well (final concentration will be 1 mM).

    • Add 10 µL of the 10 mM test compound stock solution to initiate the reaction (final concentration will be 0.5 mM). Include a "GSH only" control with 10 µL of DMSO.

  • Time-Course Measurement:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 10 µL aliquot from each reaction well and transfer it to a new plate containing 190 µL of PBS and 10 µL of 10 mM DTNB.

    • Immediately read the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of GSH to convert absorbance values to GSH concentration.

    • Plot GSH concentration versus time for each compound.

    • Determine the initial reaction rate and calculate the second-order rate constant.

This protocol determines the concentration of an alkylating agent that inhibits cell viability by 50% (IC50). Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[8][10]

Rationale: This cell-based assay provides a measure of the overall biological effect of the compound, integrating factors like membrane permeability, intracellular stability, and the cellular response to DNA damage.

Materials:

  • A549 human lung carcinoma cells (or other suitable cancer cell line)

  • DMEM/F-12 culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds (CPA, Chlorambucil, Busulfan)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Dosing:

    • Prepare serial dilutions of each test compound in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" group treated with DMSO at the highest concentration used.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[8]

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value for each compound.

The following diagram outlines the key steps of the MTT assay protocol.

G start Start step1 1. Seed A549 cells in 96-well plate start->step1 step2 2. Incubate 24h (37°C, 5% CO2) step1->step2 step3 3. Treat cells with serial dilutions of CPA, CHL, BUS step2->step3 step4 4. Incubate 72h step3->step4 step5 5. Add 10 µL MTT Reagent (5 mg/mL) to each well step4->step5 step6 6. Incubate 4h step5->step6 step7 7. Solubilize formazan crystals with 100 µL DMSO step6->step7 step8 8. Read Absorbance at 570 nm step7->step8 step9 9. Plot dose-response curve and calculate IC50 step8->step9 end_node End step9->end_node

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Anticipated Results and Comparative Analysis

The experimental data should be summarized for clear comparison. The tables below provide a template for presenting the results.

Table 1: Biochemical Reactivity with Glutathione

CompoundSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Reactivity vs. CPA
CPA Experimental Value1.0
Chlorambucil Experimental ValueCalculated Value
Busulfan Experimental ValueCalculated Value

Table 2: In Vitro Cytotoxicity in A549 Cells

CompoundIC50 [µM]Relative Potency vs. CPA
CPA Experimental Value1.0
Chlorambucil Experimental ValueCalculated Value
Busulfan Experimental ValueCalculated Value

Interpretation:

A successful benchmarking study will correlate the biochemical reactivity with cellular potency. For instance, a compound with a high reaction rate constant (k) in the GSH assay would be expected to exhibit a low IC50 value in the cytotoxicity assay, indicating high potency. However, discrepancies can be highly informative.

  • High Reactivity, Low Potency: This could suggest poor cell membrane permeability, rapid efflux from the cell, or detoxification by cellular mechanisms before it can reach the DNA target.

  • Low Reactivity, High Potency: This might indicate that the compound is a pro-drug that requires metabolic activation to a more reactive species, or that it has a highly specific mechanism of uptake into the cell, concentrating it near its target.[1]

By comparing the profiles of the novel compound CPA against the well-understood profiles of Chlorambucil and Busulfan, researchers can gain critical insights into its mechanism of action and potential as a therapeutic agent. This structured, data-driven approach is fundamental to the rigorous evaluation of new chemical entities in drug discovery.

References

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Alkylating Agents | Oncohema Key. (2016, May 27). Oncohema Key. [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2018). Nature. [Link]

  • N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2. (n.d.). PubChem. [Link]

  • 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. (2026, January 23). Liv Hospital. [Link]

  • Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023, May 22). Royal Society of Chemistry. [Link]

  • Product Manual for Glutathione (GSH) Activity Assay. (n.d.). Northwest Life Science Specialities. [Link]

  • 2-Chloro-N-phenylacetamide. (2025, August 10). ResearchGate. [Link]

  • OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. (2026, January 23). Liv Hospital. [Link]

  • Mechanism of action of alkylating agents. (n.d.). ResearchGate. [Link]

  • Acetamide, N-[4-[[(3-chloro-2-pyrazinyl)amino]sulfonyl]phenyl]- - Substance Details. (2025, December 4). US EPA. [Link]

  • Glutathione Assay (Colorimetric). (n.d.). G-Biosciences. [Link]

  • Clinical and High-Dose Alkylating Agents. (n.d.). SlideShare. [Link]

  • Total Glutathione (GSH) Assay. (n.d.). Northwest Life Science Specialities. [Link]

  • 8.4.1 Alkylating agents. (n.d.). North & East Devon Formulary. [Link]

  • Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). (n.d.). Cheméo. [Link]

  • N-(4-(Chloroacetyl)phenyl)acetamide. (2024, April 9). ChemBK. [Link]

  • Classification of clinically used alkylating agents. (n.d.). ResearchGate. [Link]

  • In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. (2017). ACS Publications. [Link]

  • In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. (2025, November 24). MDPI. [Link]

  • Analysis of the effect of DNA alkylation on alkaline elution. (1988). Oxford Academic. [Link]

  • DNA alkylation by AFs and structures of minor-groove modifications. (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

Sources

Comprehensive Comparison Guide: Western Blot Validation of Cysteine Labeling by Chloroacetamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemical biology expands, validating target engagement for untagged fragment-like molecules is a critical bottleneck. This guide provides an authoritative, in-depth evaluation of the covalent probe N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide . We will objectively compare its chloroacetamide (CA) warhead against alternative electrophiles and detail a self-validating competitive Activity-Based Protein Profiling (ABPP) protocol to confirm its protein labeling via Western blot.

Warhead Chemistry & Comparative Performance

The compound N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide relies on a 2-chloroacetyl group to act as a cysteine-directed electrophile. In fragment-based ligand discovery (FBLD), the choice of electrophile dictates the balance between proteome-wide promiscuity and target-specific engagement[1].

Chloroacetamides occupy a "Goldilocks" zone of reactivity. They are significantly less promiscuous than iodoacetamides—which alkylate nearly all accessible nucleophiles—but possess a higher intrinsic reactivity than acrylamides, allowing them to act as effective "scout fragments" for discovering novel ligandable cysteines[1][2].

Quantitative Comparison of Cysteine-Reactive Electrophiles

To objectively position N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide against alternatives, we must evaluate the kinetic and proteomic profiles of common warheads:

Electrophile ClassRepresentative WarheadIntrinsic Reactivity (

)
Proteome PromiscuityOptimal Application
Iodoacetamide (IA) -NH-C(=O)CH₂IVery HighHighUniversal ABPP Reporter Probes[1]
Chloroacetamide (CA) -NH-C(=O)CH₂ClModerate (~7.45 × 10⁻⁷ M⁻¹ s⁻¹)ModerateFBLD & Scout Fragments[3]
Acrylamide (AA) -NH-C(=O)CH=CH₂Low (~2.69 × 10⁻⁷ M⁻¹ s⁻¹)LowTargeted Covalent Inhibitors[3]
Vinyl-Phosphonamidate -P(=O)(NR₂)(CH=CH₂)Very LowVery LowHighly Selective PROTACs[2]

Causality Check: Why use a chloroacetamide for this specific probe rather than an acrylamide? Acrylamides typically require highly nucleophilic, activated cysteines or strong non-covalent pre-binding to drive the Michael addition[3]. Chloroacetamides, reacting via an


 mechanism, are less reliant on pre-binding affinity, making them superior for initial target discovery and profiling[4].

Mechanistic Rationale: The Necessity of Competitive ABPP

Because N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is an untagged fragment—lacking a bioorthogonal handle (like an alkyne) or a fluorophore—it cannot be directly visualized on a gel or membrane. To validate its protein labeling, we must employ Competitive Activity-Based Protein Profiling (ABPP) [5].

In this assay, the test compound is incubated with the proteome first. If it successfully engages the target cysteine, it forms an irreversible thioether adduct. A broad-spectrum reporter probe (e.g., Iodoacetamide-Biotin, IA-Biotin) is subsequently added. The prior covalent modification by the chloroacetamide sterically and chemically blocks the reporter probe from binding[6].

Mechanism Cys Target Protein Cys-SH Adduct Covalent Adduct Thioether Linkage Cys->Adduct Alkylation (-HCl) CA Test Compound Chloroacetamide CA->Adduct IAB Reporter Probe IA-Biotin Adduct->IAB Steric Blockade

Covalent alkylation of target cysteine by chloroacetamide blocks broad-spectrum probe binding.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates intrinsic controls to prevent false positives caused by unequal protein loading or non-specific electrophilic quenching.

Phase 1: Sample Preparation
  • Lysis: Harvest cells (e.g., HEK293T) and lyse in a non-denaturing buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% NP-40, and protease inhibitors).

  • Clarification: Centrifuge at 21,000 × g for 15 min at 4°C to remove insoluble debris[5].

  • Quantification: Normalize protein concentration to 1.5 mg/mL using a BCA assay.

Causality Check: Why must the lysis buffer be strictly free of DTT or β-mercaptoethanol (BME)? Reducing agents contain free thiols that act as nucleophilic sinks, prematurely reacting with and quenching the chloroacetamide electrophile before it can engage the target protein[6]. Furthermore, the pH is maintained at 7.4 to ensure a sub-population of cysteines exists as reactive thiolates without inducing global protein denaturation.

Phase 2: Competitive Labeling
  • Aliquot & Treat: Split the lysate into equal aliquots. Treat with either DMSO (vehicle control) or a concentration gradient of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (e.g., 1 µM, 10 µM, 50 µM).

  • Primary Incubation: Incubate at 37°C for 1.5 hours to allow covalent target engagement.

  • Reporter Addition: Add IA-Biotin to all samples at a final concentration of 10 µM.

  • Secondary Incubation: Incubate for 1 hour at room temperature in the dark.

Phase 3: Quenching and Western Blotting
  • Quench & Denature: Add 4× Laemmli sample buffer heavily supplemented with BME (or DTT). Boil at 95°C for 5 minutes. This quenches any unreacted electrophiles and denatures the proteins.

  • SDS-PAGE: Resolve the proteins on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Block: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. (Note: Do not use milk for blocking, as it contains endogenous biotin that will cause severe background signal).

  • Detection: Probe the membrane with Streptavidin-HRP (1:5000) for 1 hour. Wash extensively and develop using Enhanced Chemiluminescence (ECL).

Competitive ABPP workflow for validating covalent target engagement via Western blot analysis.

Data Interpretation & System Validation

A successful validation of N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide labeling is characterized by a dose-dependent reduction in Streptavidin-HRP signal at the specific molecular weight of the target protein.

  • The Loading Control: After ECL detection, strip the blot and re-probe with an antibody against a housekeeping protein (e.g., Anti-β-Actin or Anti-Tubulin). This proves that the diminished signal in the treated lanes is due to covalent competition, not unequal protein loading. (Caution: Avoid using GAPDH as a loading control for electrophilic assays, as its catalytic Cys152 is highly reactive and easily modified by chloroacetamides[7]).

  • The Denatured Control: Include a sample where the lysate is boiled before adding the test compound. If N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide relies on non-covalent affinity (binding pocket recognition) prior to covalent bond formation, it will fail to compete with IA-Biotin in the denatured sample. If it still competes strongly, the labeling may be driven by non-specific hyper-reactivity rather than targeted engagement.

References

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.
  • Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC.
  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications.
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Publications.
  • Covalent Reprogramming of Kinase Binders to Modulate Protein Homeostasis. PMC.
  • Activity-Based Protein Profiling Identifies ATG4B as a Key Host Factor for Enterovirus 71 Proliferation. Journal of Virology.
  • Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. RSC.
  • Modular Vinyl-Phosphonamidates for Cysteine Directed Protein Targeting. ChemRxiv.

Sources

Covalent Probe Reproducibility: A Comparative Guide to N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide and Alternative Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and chemical biology, I frequently encounter a critical bottleneck in drug discovery: the reproducibility of biological data when utilizing highly reactive electrophilic probes.

The compound N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a prototypical chloroacetamide-based covalent fragment. While it is an exceptionally powerful tool for rapid target engagement and initial hit generation, biological data derived from it often suffers from high variability in complex cellular assays. This guide objectively analyzes the mechanistic causality behind these reproducibility challenges, compares this probe against milder electrophilic alternatives, and provides self-validating experimental frameworks to ensure data integrity.

Mechanistic Causality: The Reactivity-Selectivity Trade-off

To understand why biological data fluctuates, we must examine the chemical mechanism of the warhead. The chloroacetyl group in N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide acts as a potent electrophile. It targets nucleophilic residues—predominantly the thiolate anions of cysteines—via an irreversible bimolecular nucleophilic substitution (


) reaction[1].

While acrylamides (the gold standard in FDA-approved covalent drugs) rely on a milder Michael addition, chloroacetamides are inherently more reactive[2]. This high intrinsic reactivity creates two primary vectors for data irreproducibility:

  • Intracellular GSH Depletion: The probe rapidly reacts with intracellular glutathione (GSH). Minor variations in cellular GSH levels between cell passages or tissue types will drastically alter the effective concentration of the probe, leading to inconsistent

    
     values[3].
    
  • Off-Target Alkylation: In a complex proteome, the probe's high reactivity can lead to the indiscriminate alkylation of highly nucleophilic, non-target cysteines. This triggers off-target toxicity and polypharmacology, confounding phenotypic readouts[4].

Mechanism Cys Protein Cysteine (-SH Nucleophile) Complex Non-Covalent Complex (Reversible Binding) Cys->Complex Probe Chloroacetamide Probe (-Cl Electrophile) Probe->Complex Adduct Covalent Adduct (Irreversible Thioether) Complex->Adduct SN2 Reaction (HCl leaving)

Fig 1: SN2 mechanism of cysteine alkylation by chloroacetamide-based electrophilic probes.
Objective Comparison: Chloroacetamides vs. Alternatives

To achieve reproducible biological data, researchers frequently use N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide as an initial "tool compound" before optimizing the warhead. Recent advancements have introduced sulfamate acetamides and acrylamides as alternatives that maintain the same binding geometry but offer highly tunable, stable reactivity profiles[2],[4].

The table below summarizes the quantitative performance metrics of these electrophile classes based on standardized chemical biology profiling:

Performance MetricChloroacetamide (N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide)Acrylamide AlternativeSulfamate Acetamide Alternative
Reaction Mechanism

Substitution
Michael Addition

(Self-Immolative)
Intrinsic Reactivity (GSH

)
< 3 hours (Highly Reactive)> 24 hours (Mild)~ 8 hours (Tunable)
Buffer Stability (PBS, pH 7.4) Poor (Prone to hydrolysis)ExcellentGood
Target Selectivity Low-Moderate (Concentration-dependent)HighModerate-High
Biological Reproducibility Variable (Sensitive to cell state/GSH)High (Consistent across assays)High (Improved therapeutic window)
Self-Validating Experimental Methodologies

To trust the biological data generated by N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide, the experimental design must be inherently self-validating. Do not rely solely on downstream phenotypic assays (e.g., cell viability), as off-target toxicity will yield false positives. Instead, utilize the following rigorous protocols.

Protocol A: Target Engagement via Intact Protein LC-MS

Causality & Logic: Fluorescence-based biochemical assays can be skewed by compound aggregation or auto-fluorescence. Intact mass spectrometry directly measures the covalent adduct formation. By running a wild-type (WT) protein alongside a Cys-to-Ser mutant, this protocol self-validates that the probe is modifying the intended active-site cysteine, rather than indiscriminately coating the protein surface.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT target protein and the Cys-to-Ser mutant control to 2 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will quench the chloroacetamide.

  • Compound Incubation: Add N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide (10 µM final concentration, 1% DMSO).

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid.

  • LC-MS Acquisition: Inject samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra using maximum entropy algorithms.

  • Data Validation: Calculate the percentage of adduct formation. Validation Check: The WT protein should show a mass shift corresponding to the probe (+217 Da, accounting for the loss of HCl). The Cys-to-Ser mutant must show 0% labeling. If the mutant shows a mass shift, the probe is reacting non-specifically with lysines or histidines, rendering any downstream biological data irreproducible.

Protocol B: Glutathione (GSH) Reactivity Profiling

Causality & Logic: A probe's half-life in the presence of GSH is the most accurate predictor of its off-target liability in vivo[3]. If the probe is consumed by GSH in under 30 minutes, it will never reach its target in a cellular assay, leading to irreproducible dose-response curves.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 10 mM solution of reduced L-glutathione (GSH) in PBS (pH 7.4) containing 1 mM internal standard (e.g., 4-nitrobenzoic acid).

  • Reaction Initiation: Add the chloroacetamide probe to a final concentration of 100 µM. Incubate at 37°C.

  • Kinetic Monitoring: Monitor the depletion of the parent compound via LC-MS/MS (MRM mode) or quantitative NMR at regular intervals over 24 hours.

  • Half-Life Calculation: Plot the natural log of the remaining probe concentration versus time. Fit to a pseudo-first-order kinetic model to extract the half-life (

    
    ).
    
  • Decision Gate: If

    
     hour, the compound is too reactive for reproducible cellular assays and must be structurally optimized (e.g., converted to a sulfamate acetamide) before proceeding to biological models[2].
    

CovalentWorkflow Start Synthesize Probe (Chloroacetamide) GSH GSH Reactivity Assay (Determine t1/2) Start->GSH MS Intact Protein LC-MS (WT vs Cys-Mutant) GSH->MS OffTarget ABPP Profiling (Assess Off-Targets) MS->OffTarget Decision Reproducibility Check High Background? OffTarget->Decision Optimize Switch Warhead (Acrylamide/Sulfamate) Decision->Optimize Yes (Low Selectivity) Proceed In Vivo / Cellular Assays Decision->Proceed No (High Selectivity) Optimize->GSH

Fig 2: Triage workflow for evaluating covalent probe reproducibility and off-target liability.
Conclusion

N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide is a highly effective biochemical tool for mapping binding pockets and establishing initial structure-activity relationships (SAR). However, due to the inherent hyper-reactivity of the chloroacetamide warhead, researchers must apply stringent, self-validating controls (like Cys-mutant LC-MS) to ensure the reproducibility of the biological data. For advanced cellular or in vivo studies, translating the scaffold into a milder electrophile—such as an acrylamide or sulfamate acetamide—is the most scientifically rigorous path to reliable, reproducible therapeutic development.

References

1.[5] Advanced approaches of developing targeted covalent drugs. Source: nih.gov. URL:[Link] 2.[2] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Source: nih.gov. URL:[Link] 3.[3] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: mdpi.com. URL:[Link] 4.[4] Sulfamate acetamides as electrophiles for targeted covalent inhibitors and CoLDR chemistry. Source: researchgate.net. URL:[Link] 5.[1] Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19. Source: unipa.it. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide Content Type: Operational Safety & Handling Guide

Executive Safety Summary

Compound Class:


-Chloroacetamide / Alkylating Agent
Primary Hazard Driver:  The 2-chloroacetyl moiety  acts as a reactive electrophile ("warhead").
Mechanism of Toxicity:  Irreversible alkylation of biological nucleophiles, specifically cysteine thiol groups in proteins. This compound is not merely a passive irritant; it is a sensitizer and potential cytotoxin .

Critical Warning – The "Carrier Effect": This compound is frequently dissolved in DMSO or DMF for biological assays. These solvents are permeation enhancers. If a solution of this compound in DMSO contacts your skin, the solvent will carry the alkylating agent through standard nitrile gloves and into the bloodstream within seconds. Standard lab PPE is insufficient for solution handling.

Risk Assessment & Hazard Identification
Hazard CategorySpecific RiskMechanism
Chemical Reactivity Electrophilic Alkylation The

-carbon (adjacent to the carbonyl and chlorine) is highly susceptible to nucleophilic attack (

), leading to covalent modification of DNA or proteins.
Physical State Static-Prone Solid As a dry powder, it may carry a static charge, causing "fly-away" particles that can settle on wrists or necks during weighing.
Solution Hazard Transdermal Absorption When solvated in polar aprotic solvents (DMSO, DMF), the skin absorption rate increases by orders of magnitude.
Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the state of matter.

Table 1: PPE Specifications by Operation
PPE ComponentSolid / Powder Handling Solution Handling (DMSO/DMF) Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) liner under NitrileStandard nitrile degrades rapidly against organic solvents; Laminate provides broad chemical permeation resistance.
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face ShieldGoggles seal against dust/vapors; Face shield protects against splash trajectories.
Respiratory Fume Hood (Sash at 18")Fume Hood (Mandatory)N95 masks do not protect against organic vapors from solvents.
Body Protection Lab Coat (Buttoned to neck)Lab Coat + Impervious Apron (Tyvek/PVC)Cotton lab coats absorb spills, keeping the toxin against your skin. An apron provides a splash barrier.
Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection and the critical "Stop/Go" checks before initiating an experiment.

Caption: Decision logic for PPE selection based on physical state, emphasizing the requirement for fume hood containment.

Operational Protocols
A. Weighing & Solubilization
  • Static Control: Use an antistatic gun on the weighing boat and spatula before use. This prevents the "jumping" of the powder.

  • Closed Balance: Weigh only inside a balance enclosure or a balance located within a fume hood.

  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "dirty" (touches the chemical/spatula) and the other as "clean" (touches the balance door/notebook). This prevents cross-contamination of lab surfaces.

B. Decontamination & Spill Response

Because this compound is an alkylating agent, simple water washing is insufficient—it may just spread the chemical. You must chemically quench the reactivity.

Quenching Solution (The "Nucleophile Cocktail"):

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 1% Surfactant (dish soap).
    
  • Mechanism: The thiosulfate anion (

    
    ) is a potent nucleophile that attacks the 2-chloroacetyl group, displacing the chloride and forming a non-toxic, water-soluble Bunte salt.
    
Protocol for Small Spills (<500 mg):
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure you are wearing double gloves and goggles.

  • Cover: Cover the spill with a paper towel soaked in the Quenching Solution .

  • Wait: Allow to sit for 15 minutes. (This allows the

    
     reaction to occur).
    
  • Clean: Wipe up the residue. Re-clean the area with 70% Ethanol to remove oily residues.

Emergency Response Logic

In the event of exposure, immediate action determines the severity of the injury.

Spill_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. DO NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye Report Report to EHS / Medical ActionSkin->Report ActionEye->Report

Caption: Immediate First Aid response steps. Note the prohibition of ethanol for skin washing.

Waste Disposal

Never dispose of the active alkylating agent directly into the organic waste stream, as it poses a risk to waste handlers.

  • In-Vial Quenching: Add excess 10% Sodium Thiosulfate solution to any leftover reaction mixture or aliquots.

  • Verification: Check pH (should remain neutral/slightly basic).

  • Disposal: Label the waste container as "Deactivated Halogenated Organics" and dispose of according to institutional hazardous waste guidelines.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Focus on Laminate vs. Nitrile performance against polar aprotic solvents).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chloroacetamide derivatives.[1] (General hazards of alpha-halo acetamides).

  • Jackson, A. et al. (2006). "Activity-Based Substrate Profiling for Gcn5-Related N-Acetyltransferases: The Use of Chloroacetyl-Coenzyme A." Journal of the American Chemical Society, 128(34), 11124-11134. (Demonstrates reactivity of chloroacetyl groups with thiols).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.